3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Description
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Properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKLXQGFFMRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588043 | |
| Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91248-47-4 | |
| Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid, a molecule of interest in pharmaceutical and materials science research. The presented synthesis leverages a two-step sequence initiated by a Palladium-catalyzed Heck coupling reaction, followed by a catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the mechanistic rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Overview
This compound is a substituted phenylpropanoic acid derivative. Phenylpropanoic acids are a class of organic compounds that feature a benzene ring attached to a propanoic acid moiety and are found in various natural products and pharmacologically active molecules.[1] The dimethylsulfamoyl group imparts specific physicochemical properties, such as polarity and hydrogen bonding capabilities, which can be crucial for molecular interactions in biological systems or for tuning the properties of advanced materials.
The synthesis of 3-arylpropanoic acids can be approached through various methods.[2][3] After careful consideration of efficiency, substrate availability, and reaction reliability, this guide will focus on a synthetic strategy centered around the Mizoroki-Heck reaction.[4] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, specifically by coupling an aryl halide with an alkene.[5]
Our chosen strategy involves two key transformations:
-
Mizoroki-Heck Reaction: Coupling of the readily available 4-bromo-N,N-dimethylbenzenesulfonamide with acrylic acid to form 3-[4-(dimethylsulfamoyl)phenyl]acrylic acid.
-
Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the acrylic acid derivative to yield the target saturated propanoic acid.
This pathway is advantageous due to the commercial availability of the starting materials, the high yields typically associated with these reactions, and the well-established and understood nature of the chemical transformations involved.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted in the diagram below, illustrating the progression from starting materials to the final product.
Caption: Overall synthetic scheme for this compound.
Synthesis of the Key Precursor: 4-Bromo-N,N-dimethylbenzenesulfonamide
While 4-bromo-N,N-dimethylbenzenesulfonamide is commercially available[6][7][8], this section provides a reliable laboratory-scale synthesis for situations where it may need to be prepared in-house. The synthesis is a straightforward nucleophilic substitution reaction.
Mechanistic Rationale
The synthesis proceeds via the reaction of 4-bromobenzenesulfonyl chloride with dimethylamine. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen atom of dimethylamine. A subsequent elimination of a chloride ion and a proton (facilitated by an excess of the amine base or an added tertiary amine) yields the stable sulfonamide.
Experimental Protocol
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Dimethylamine (2M solution in THF or as a gas)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethylamine (2.2 eq) to the cooled solution. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-bromo-N,N-dimethylbenzenesulfonamide as a white solid.
Core Synthesis via Mizoroki-Heck Coupling
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the arylation of alkenes.[4] In this step, 4-bromo-N,N-dimethylbenzenesulfonamide is coupled with acrylic acid to construct the carbon skeleton of the target molecule.
Mechanistic Rationale
The catalytic cycle of the Heck reaction is well-established and generally involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene (acrylic acid) coordinates to the Pd(II) center, followed by migratory insertion into the Pd-aryl bond. This step typically proceeds in a syn fashion.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species. This step is also typically a syn-elimination and is often rate-determining.
-
Reductive Elimination: The palladium-hydride species reductively eliminates HX (in this case, HBr), which is neutralized by the base, regenerating the Pd(0) catalyst for the next cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the reaction.[9][10][11] Palladium acetate (Pd(OAc)₂) is a common and effective precatalyst. The use of a phosphine ligand can stabilize the palladium catalyst and promote the reaction, although phosphine-free systems have also been developed.[12][13] A base is required to neutralize the hydrohalic acid produced during the reaction and to regenerate the active catalyst.
Experimental Protocol
Materials:
-
4-Bromo-N,N-dimethylbenzenesulfonamide
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine or a suitable alternative ligand
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃)
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Hydrochloric acid (1M)
-
Ethyl acetate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add anhydrous DMF as the solvent.
-
Add triethylamine (2.5 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~2 to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent to yield 3-[4-(dimethylsulfamoyl)phenyl]acrylic acid.
Final Reduction Step: Catalytic Hydrogenation
The final step in the synthesis is the selective reduction of the carbon-carbon double bond in the α,β-unsaturated carboxylic acid intermediate to yield the desired propanoic acid derivative. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.
Mechanistic Rationale
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose.[5] The reaction occurs on the surface of the catalyst, where both the alkene and hydrogen are adsorbed. The hydrogen atoms are then added to the same face of the double bond, resulting in a syn-addition. This method is highly selective for the reduction of carbon-carbon double and triple bonds and typically does not affect other functional groups like carboxylic acids or sulfonamides under mild conditions.[14][15][16][17]
Experimental Protocol
Materials:
-
3-[4-(Dimethylsulfamoyl)phenyl]acrylic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or methanol as the solvent
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 3-[4-(dimethylsulfamoyl)phenyl]acrylic acid (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.
Summary of Quantitative Data
| Step | Starting Material | Product | Typical Yield | Purity |
| 1 | 4-Bromobenzenesulfonyl chloride | 4-Bromo-N,N-dimethylbenzenesulfonamide | 85-95% | >98% after recrystallization |
| 2 | 4-Bromo-N,N-dimethylbenzenesulfonamide | 3-[4-(Dimethylsulfamoyl)phenyl]acrylic acid | 70-85% | >97% after recrystallization |
| 3 | 3-[4-(Dimethylsulfamoyl)phenyl]acrylic acid | This compound | >95% | >99% after purification |
Conclusion
The synthetic pathway detailed in this guide, utilizing a Mizoroki-Heck coupling followed by catalytic hydrogenation, presents a reliable and efficient method for the preparation of this compound. The protocols provided are based on well-established chemical principles and offer high yields and purity. By understanding the underlying mechanisms of each transformation, researchers can adapt and optimize these procedures to suit their specific laboratory conditions and scale requirements. This guide serves as a valuable resource for the synthesis of this and structurally related compounds, facilitating further research and development in the fields of medicinal chemistry and materials science.
References
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Zimmermann, B., & Teichert, J. F. (2017). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications. [Link]
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Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]
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Friedfeld, M. R., Shevlin, M., Hoyt, J. M., Krska, S. W., Tudge, M. T., & Chirik, P. J. (2016). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society, 138(26), 8121–8124. [Link]
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Tan, X., Wang, Y., Liu, Y., & Zhang, X. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Society Reviews, 43(10), 3464–3476. [Link]
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Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54–65. [Link]
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Islam, M. S., Nahra, F., Cazin, C. S. J., & Nolan, S. P. (2019). Mizoroki–Heck Cross-Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre-Catalysts. Chemistry – An Asian Journal, 14(24), 4642–4647. [Link]
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Dwivedi, K. C., Sabharwal, G., & Balakrishna, M. S. (2021). Heck coupling reaction of aryl halides with butyl acrylate. Applied Organometallic Chemistry, 35(11). [Link]
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Carlström, A.-S., & Frejd, T. (1992). Aspects of the Palladium-Catalyzed Coupling between Aryl Halides and 2-Amidoacrylates. Acta Chemica Scandinavica, 46, 163–171. [Link]
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Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved from [Link]
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Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. [Link]
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Wang, H., Guo, L.-N., & Duan, X.-H. (2016). Palladium-Catalyzed Alkylarylation of Acrylamides with Unactivated Alkyl Halides. The Journal of Organic Chemistry, 81(3), 860–867. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in aqueous solution using newly prepared nanocatalysts. Retrieved from [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Mizoroki-Heck reactions with acrylic derivatives using the polymeric palladacycle 3 a. Journal of Organometallic Chemistry, 689(24), 4157-4163. [Link]
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Öcal, N., & Er, M. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5571–5580. [Link]
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Sharma, S., & Van der Eycken, E. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
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An In-depth Technical Guide to 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Abstract
This document provides a comprehensive technical overview of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid, a key organic intermediate with applications in pharmaceutical research and development. This guide consolidates essential data on its chemical identity, physicochemical properties, potential synthetic pathways, analytical characterization, and safety protocols. The information is tailored for researchers, chemists, and drug development professionals requiring a detailed understanding of this compound for laboratory and process development applications.
Compound Identification and Structure
This compound is a substituted phenylpropanoic acid derivative. The structure features a propanoic acid chain attached to a benzene ring, which is further substituted with a dimethylsulfamoyl group at the para position. This unique combination of a carboxylic acid and a sulfonamide moiety makes it a versatile building block in medicinal chemistry.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 3-(4-Dimethylsulfamoyl-phenyl)-propionic acid, 3-(4-(N,N-dimethylsulfamoyl)phenyl)propanoic acid, Benzenepropanoic acid, 4-[(dimethylamino)sulfonyl]-[1][2][3]
Physicochemical Properties
A summary of the key computed and predicted physicochemical properties is presented in Table 1. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, including solubility, absorption, and reactivity.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 257.31 g/mol | [1][3][4] |
| Exact Mass | 257.07200 g/mol | [2] |
| Boiling Point (Predicted) | 422.9 ± 47.0 °C | [3] |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.50 ± 0.10 | [3] |
| XLogP3 | 2.035 | [2] |
| Polar Surface Area (PSA) | 83.06 Ų | [2] |
-
Interpretation for Drug Development: The predicted pKa of 4.50 suggests that the carboxylic acid group will be predominantly ionized (negatively charged) at physiological pH (7.4). The XLogP3 value of ~2 indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability, which are important factors for oral bioavailability.
Synthesis and Manufacturing Considerations
While specific proprietary synthesis routes may vary, the structure of this compound suggests plausible synthetic strategies rooted in established organic chemistry principles. A common approach involves the modification of a phenylpropanoic acid precursor.
A potential generalized synthetic workflow is outlined below. The choice of this pathway is based on the commercial availability of starting materials and the robustness of the chemical transformations involved.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the C-S bond of the sulfonamide or the C-C bond of the propanoic acid side chain. A practical forward synthesis could involve the sulfonation of a phenylpropanoic acid derivative or a coupling reaction to build the side chain onto a pre-functionalized benzene ring.
Illustrative Synthetic Protocol
A plausible, though not definitively published, method would be the catalytic hydrogenation of a corresponding cinnamic acid derivative.
Step 1: Synthesis of 4-(Chlorosulfonyl)cinnamic acid. This intermediate can be prepared from cinnamic acid via chlorosulfonation using chlorosulfonic acid. This reaction is a standard electrophilic aromatic substitution.
Step 2: Amination to form 4-(N,N-Dimethylsulfamoyl)cinnamic acid. The resulting sulfonyl chloride is highly reactive and can be readily treated with dimethylamine to form the stable dimethylsulfonamide.
Step 3: Reduction of the Alkene. The double bond in the cinnamic acid derivative is reduced to a single bond to yield the final propanoic acid. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. A similar reduction is a known method for producing other phenylpropanoic acids.[5]
Experimental Protocol: Catalytic Hydrogenation
-
Vessel Preparation: A clean, dry hydrogenation vessel is charged with 4-(N,N-Dimethylsulfamoyl)cinnamic acid (1 equivalent) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) is carefully added to the mixture.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound, which can be further purified by recrystallization.
Synthesis Workflow Diagram
The logical flow for the synthesis and quality control of the final product is depicted below. This ensures that the material meets the required specifications for subsequent research or development stages.
Caption: Generalized workflow for the synthesis and quality control of the target compound.
Biological and Pharmacological Context
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural class, phenylpropanoic acids, is of significant pharmacological interest.[6][7]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many well-known NSAIDs, such as Ibuprofen and Naproxen, are derivatives of 2-phenylpropionic acid.[8] They function by inhibiting cyclooxygenase (COX) enzymes.
-
Metabolic Intermediates: Phenylpropanoic acids are known metabolites of dietary polyphenols and are studied for their potential health effects, including antioxidant properties.[9]
-
Research Scaffolds: The core structure is a versatile scaffold. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for antimicrobial and anticancer activities.[10][11][12][13] This highlights the potential for the title compound to serve as a key intermediate in the synthesis of novel therapeutic agents. The dimethylsulfamoyl group, in particular, is a common feature in many biologically active molecules, often used to improve pharmacokinetic properties.
The primary utility of this compound is likely as an intermediate or building block for creating more complex molecules with desired pharmacological profiles.
Analytical Methodologies
Accurate characterization is essential for confirming the identity and purity of the compound. A multi-technique approach is recommended.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of phenylpropanoic acid derivatives.[14]
-
Typical Conditions: A C18 column with a mobile phase consisting of an acetonitrile/water mixture buffered to an acidic pH (e.g., using phosphate buffer or formic acid) is a standard starting point. The acidic pH ensures the carboxylic acid is in its neutral form for better retention and peak shape.
-
Detection: UV detection is suitable, with the aromatic ring providing strong chromophores. A wavelength around 220-230 nm would likely be effective. For higher sensitivity, fluorescence detection may be employed.[14]
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the two methylene groups of the propanoic acid chain (two triplets around 2.5-3.0 ppm), and the two methyl groups of the dimethylsulfamoyl group (a singlet around 2.7 ppm). The carboxylic acid proton will appear as a broad singlet, often above 10 ppm.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the carbonyl carbon (~170-180 ppm), the two methylene carbons, and the methyl carbons of the sulfonamide.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode should readily show the deprotonated molecule [M-H]⁻ at m/z 256.06.
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and the S=O stretches of the sulfonamide group (two bands around 1350 cm⁻¹ and 1160 cm⁻¹).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related propionic acids and sulfonamides should be used to inform handling procedures.[15][16]
-
Hazard Classification (Anticipated):
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[15]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[17]
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents.[15][18]
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[17]
-
Inhalation: Remove person to fresh air. If not breathing, give artificial respiration.[17]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[17]
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Tetrahedron. (n.d.). 91248-47-4 | 3-(4-Dimethylsulfamoyl-phenyl)-propionic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). IARC. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(2), 193. [Link]
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MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. [Link]
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NIST. (n.d.). Propanoic acid, phenyl ester. NIST WebBook. Retrieved from [Link]
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Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7076. [Link]
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Kumar, S., et al. (2020). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Saudi Pharmaceutical Journal, 28(12), 1634-1648. [Link]
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ResearchGate. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
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An In-depth Technical Guide to 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (CAS: 91248-47-4)
A Comprehensive Resource for Researchers and Drug Development Professionals
Foreword: The Scientific Imperative
In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount. Among these, compounds featuring the sulfonamide moiety continue to garner significant attention due to their proven therapeutic efficacy across a range of diseases. This guide focuses on 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid , a molecule of interest for its potential as a chemical intermediate and a pharmacologically active agent. This document serves as an in-depth technical resource, providing a robust framework for its synthesis, characterization, and potential biological applications, with a particular focus on its hypothesized role as a carbonic anhydrase inhibitor.
Molecular Overview and Physicochemical Properties
This compound is a substituted aromatic propanoic acid derivative. The presence of the dimethylsulfamoyl group significantly influences its electronic and solubility properties, making it a unique building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 91248-47-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1][2][3] |
| Molecular Weight | 257.31 g/mol | [1][2][3] |
| Predicted Boiling Point | 422.9 ± 47.0 °C | [3] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 4.50 ± 0.10 | [3] |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O | [1] |
| InChI Key | ZIKKLXQGFFMRAY-UHFFFAOYSA-N | [1] |
Proposed Synthesis Pathway: A Rationale-Driven Approach
Diagram of Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of the target compound.
Step 1: Sandmeyer-type Reaction to Form the Sulfonyl Chloride
The synthesis initiates with the diazotization of 4-aminocinnamic acid, followed by a reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield 4-(2-carboxyvinyl)benzene-1-sulfonyl chloride. The rationale for this initial step is the reliable conversion of an aromatic amine to a sulfonyl chloride, a versatile intermediate.
Protocol:
-
Diazotization: 4-aminocinnamic acid is suspended in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(II) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is poured into ice-water, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Amination with Dimethylamine
The resulting sulfonyl chloride is then reacted with dimethylamine to form the corresponding N,N-dimethylsulfonamide. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.
Protocol:
-
Reaction Setup: The 4-(2-carboxyvinyl)benzene-1-sulfonyl chloride is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Amine Addition: The solution is cooled in an ice bath, and an excess of dimethylamine (either as a gas bubbled through the solution or as a solution in a suitable solvent) is added, along with a tertiary amine base like triethylamine to scavenge the HCl byproduct.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-[4-(dimethylsulfamoyl)phenyl]cinnamic acid.
Step 3: Catalytic Hydrogenation of the Alkene
The final step involves the selective reduction of the carbon-carbon double bond of the cinnamic acid derivative to the corresponding propanoic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.[4][5][6]
Protocol:
-
Catalyst and Setup: 3-[4-(Dimethylsulfamoyl)phenyl]cinnamic acid is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or by TLC/LC-MS).
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound. The crude product can be further purified by recrystallization.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the two methylene groups of the propanoic acid chain (two triplets), the N,N-dimethyl group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet, which may be exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the carbonyl carbon of the carboxylic acid, the two methylene carbons, and the two methyl carbons of the dimethylamino group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Aromatic sulfonamides are known to undergo characteristic fragmentation, including the loss of SO₂.[7][8]
Chromatographic Analysis
High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., formic acid or trifluoroacetic acid) would be appropriate for this analysis.
Potential Biological Activity: A Focus on Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][9][10][11] These enzymes play a critical role in various physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[9][10][11] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer.[2][9]
Mechanism of Carbonic Anhydrase Inhibition
Sulfonamides typically act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site, thereby blocking the binding of the natural substrate, carbon dioxide.[12]
Diagram of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Potential Therapeutic Applications
Given its structure, this compound is a strong candidate for being a carbonic anhydrase inhibitor. Different isoforms of carbonic anhydrase are expressed in various tissues and are associated with specific pathologies:
-
CA II: A ubiquitous isoform, inhibitors of which are used as diuretics and for the treatment of glaucoma.[13]
-
CA IX and XII: These isoforms are overexpressed in many types of hypoxic tumors and are considered promising targets for anticancer therapies.[10][14][15]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To validate the hypothesis that this compound inhibits carbonic anhydrase, a well-established in vitro assay can be performed. This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[1][16]
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II or hCA IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare a fresh solution of p-NPA in a suitable solvent like acetonitrile.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound and the positive control to their respective wells. Include a control with only DMSO (no inhibitor).
-
Add the CA enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
This compound represents a molecule with significant potential for further investigation. The proposed synthetic route offers a practical approach to obtaining this compound for research purposes. Its structural similarity to known carbonic anhydrase inhibitors strongly suggests a similar biological activity, making it a compelling candidate for screening against various CA isozymes, particularly those implicated in cancer. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
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ResearchGate. (2018). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link]
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PDB-101. (n.d.). Molecule of the Month: Carbonic Anhydrase. RCSB PDB. Retrieved from [Link]
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Gieling, R. G., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][2][7]triazolo[3,4-b][2][7][8]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52–56.
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Allen. (n.d.). Write reaction of p-toluenesulfonyl chloride with diethylamine. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]
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Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (NS-398): A Selective COX-2 Inhibitor
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid, a compound widely recognized in the scientific community as NS-398. NS-398 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. This document will delve into the molecular interactions of NS-398 with its target, the downstream cellular consequences of this inhibition, and its broader physiological effects. We will explore the experimental methodologies used to elucidate its mechanism and discuss its applications as a research tool and its potential therapeutic implications. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important pharmacological agent.
Introduction: The Significance of Selective COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the understanding and development of anti-inflammatory drugs. While both isoforms catalyze the conversion of arachidonic acid to prostaglandins, they play different physiological roles. COX-1 is crucial for homeostatic functions, such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation. In contrast, COX-2 is primarily upregulated at sites of inflammation and in pathological conditions like cancer, where it contributes to the production of pro-inflammatory prostaglandins.
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to therapeutic anti-inflammatory effects but also significant gastrointestinal side effects. This prompted the development of selective COX-2 inhibitors, such as NS-398, with the aim of providing potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[1][2] NS-398 has since become an invaluable tool in preclinical research for dissecting the specific roles of COX-2 in various physiological and pathological processes.[1]
Chemical Structure and Properties of NS-398
| Property | Value | Reference |
| Chemical Name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | [1] |
| Synonym | This compound | |
| Molecular Formula | C13H18N2O5S | [1] |
| Molecular Weight | 314.36 g/mol | [1] |
| CAS Number | 123653-11-2 | [3] |
Core Mechanism of Action: Selective Inhibition of Cyclooxygenase-2
The primary mechanism of action of NS-398 is its potent and selective inhibition of the COX-2 enzyme.[1][2][3][4] This selectivity is a key feature that distinguishes it from traditional NSAIDs.
Molecular Interaction with the COX-2 Active Site
NS-398 exerts its inhibitory effect by binding to the active site of the COX-2 enzyme. The structural basis for its selectivity lies in the subtle differences between the active sites of COX-1 and COX-2. The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1. NS-398's chemical structure allows it to fit into this larger active site and interact with key amino acid residues. Specifically, the methanesulfonamide moiety of NS-398 interacts with the side chain of Arginine-120 at the entrance of the cyclooxygenase channel.[5] This interaction is a critical determinant for the time-dependent inhibition of COX-2 by NS-398.[5]
Differential Inhibition of COX-1 and COX-2
The selectivity of NS-398 for COX-2 over COX-1 has been quantified through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Enzyme | IC50 (μM) | Reference |
| Human Recombinant COX-1 | 75 | [3][6] |
| Human Recombinant COX-2 | 1.77 | [3][6] |
| Ovine COX-1 | 220 | [3] |
| Ovine COX-2 | 0.15 | [3] |
| COX-2 (alternative value) | 3.8 | [4][6] |
| COX-1 (alternative value) | > 100 | [4] |
As the data indicates, NS-398 is significantly more potent at inhibiting COX-2 compared to COX-1.
Downstream Effects: Inhibition of Prostaglandin Synthesis
By inhibiting COX-2, NS-398 effectively blocks the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), at sites of inflammation.[7] PGE2 is a key mediator of inflammation, pain, and fever. The reduction in PGE2 levels is the primary mechanism behind the anti-inflammatory, analgesic, and antipyretic effects of NS-398.[2][4]
Figure 1. Simplified signaling pathway showing the inhibitory effect of NS-398 on the COX-2 mediated synthesis of pro-inflammatory prostaglandins from arachidonic acid.
Cellular and Physiological Consequences of COX-2 Inhibition by NS-398
The selective inhibition of COX-2 by NS-398 leads to a range of cellular and physiological effects that have been extensively studied in various experimental models.
Anti-inflammatory and Immunomodulatory Effects
In a murine model of burn sepsis, NS-398 was shown to inhibit macrophage PGE2 production, which is a key inflammatory mediator.[7] This led to the restoration of absolute neutrophil counts and improved survival, highlighting the potential therapeutic benefits of NS-398 in septic patients with neutropenia.[7]
Effects on Cancer Cells
COX-2 is often overexpressed in various types of cancer and is implicated in tumorigenesis and progression.[8][9] NS-398 has been shown to exert anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: NS-398 can induce apoptosis (programmed cell death) in cancer cells that express COX-2.[9] For instance, it has been shown to induce apoptosis in colorectal tumor cells and esophageal cancer cells expressing COX-2.[9]
-
Inhibition of Cell Proliferation: NS-398 can inhibit the growth of cancer cells in a dose- and time-dependent manner.[9] Interestingly, this anti-proliferative effect can occur in cancer cells both with and without COX-2 expression, suggesting the involvement of COX-2 independent mechanisms in some cases.[9]
-
Induction of Autophagy: In human glioblastoma cell lines, NS-398 exposure led to morphological changes, reduced growth rate, and the appearance of autophagy.[8]
-
Radiosensitization: NS-398 has been shown to enhance the effect of radiation on tumors that express COX-2, potentially by enhancing radiation-induced apoptosis.[10]
Neuroendocrine Differentiation in Prostate Cancer Cells
In a study on prostate cancer cells, NS-398 treatment of the androgen-unresponsive C4-2b cell line resulted in the differentiation of these cells into an unusual neuroendocrine-like phenotype.[11] This effect was mediated by the activation of the NF-κB transcription factor.[6]
Experimental Protocols for Studying the Mechanism of Action of NS-398
The following protocols are standard methodologies used to investigate the effects of NS-398 in a laboratory setting.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental to determining the potency and selectivity of COX inhibitors.
Objective: To measure the IC50 values of NS-398 for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Utilize arachidonic acid as the substrate.
-
Inhibitor Concentrations: Prepare a series of dilutions of NS-398.
-
Incubation: Incubate the enzyme with the inhibitor for a specified time.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Detection: Measure the production of prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA) or other sensitive detection methods.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
Cell-Based Assay for Prostaglandin E2 (PGE2) Production
This assay assesses the effect of NS-398 on PGE2 production in a cellular context.
Objective: To determine the effect of NS-398 on PGE2 production in stimulated cells.
Methodology:
-
Cell Culture: Culture cells known to express COX-2, such as macrophages or certain cancer cell lines.
-
Stimulation: Stimulate the cells with an inflammatory agent like endotoxin (lipopolysaccharide, LPS) to induce COX-2 expression and PGE2 production.
-
Treatment: Treat the stimulated cells with various concentrations of NS-398.
-
Sample Collection: Collect the cell culture supernatant after a defined incubation period.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using an ELISA kit.
-
Data Analysis: Compare PGE2 levels in treated versus untreated cells.
Figure 2. Experimental workflow for a cell-based PGE2 production assay to evaluate the efficacy of NS-398.
Apoptosis Assay by Flow Cytometry
This method is used to quantify the induction of apoptosis in cancer cells treated with NS-398.
Objective: To measure the percentage of apoptotic cells after treatment with NS-398.
Methodology:
-
Cell Treatment: Treat cancer cells with NS-398 for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker for late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early apoptotic, late apoptotic/necrotic).
Conclusion and Future Directions
This compound, or NS-398, is a well-characterized and highly selective COX-2 inhibitor. Its mechanism of action, centered on the blockade of pro-inflammatory prostaglandin synthesis, has been instrumental in advancing our understanding of the role of COX-2 in inflammation, pain, and cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation of NS-398 and other COX-2 inhibitors.
Future research may focus on exploring the potential of NS-398 and similar compounds in novel therapeutic areas, such as neurodegenerative diseases and as adjuncts to cancer therapy. Further investigation into the COX-2 independent effects of NS-398 could also unveil new pharmacological targets and mechanisms. The continued use of NS-398 as a research tool will undoubtedly contribute to new discoveries in cellular and molecular biology.
References
-
Ertel, W., et al. (1998). Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection. Journal of Trauma-Injury Infection & Critical Care, 45(2), 215-221. [Link]
-
D'Alessandro, G., et al. (2020). Biological effects of selective COX-2 inhibitor NS398 on human glioblastoma cell lines. Journal of Cellular and Molecular Medicine, 24(12), 6829-6841. [Link]
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Li, Y., et al. (2004). Mechanism of growth inhibitory effects of cyclooxygenase-2 inhibitor-NS398 on cancer cells. World Journal of Gastroenterology, 10(20), 3044-3047. [Link]
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NS-398. Grokipedia. [Link]
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Kurumbail, R. G., et al. (1996). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. Journal of Biological Chemistry, 271(45), 28063-28066. [Link]
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Futaki, N., et al. (1994). NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro. Prostaglandins, 47(1), 55-59. [Link]
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Pyo, H., et al. (2001). A Selective Cyclooxygenase-2 Inhibitor, NS-398, Enhances the Effect of Radiation in Vitro and in Vivo Preferentially on the Cells That Express Cyclooxygenase-2. Clinical Cancer Research, 7(10), 2998-3005. [Link]
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Patel, M. I., et al. (2004). COX-2 specific inhibitor, NS-398, increases macrophage migration inhibitory factor expression and induces neuroendocrine differentiation in C4-2b prostate cancer cells. The Prostate, 60(1), 11-21. [Link]
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- 8. Biological effects of selective COX-2 inhibitor NS398 on human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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"3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid" biological activity
Beginning My Research
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Unveiling the Therapeutic Potential of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid: A Strategic Guide to Target Identification and Validation
Abstract
The vast chemical space of novel molecular entities presents both a formidable challenge and a significant opportunity in the quest for new therapeutics. 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid, a compound characterized by its phenylpropanoic acid core and a dimethylsulfamoyl substitution, stands as one such entity with an unexplored biological activity profile. While direct studies on this molecule are nascent, its structural motifs are present in compounds with known pharmacological activities, ranging from anti-inflammatory to anticancer and antimicrobial effects. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of the potential therapeutic targets of this compound. We will delve into the scientific rationale behind target selection, present detailed experimental protocols for target engagement and functional validation, and provide a framework for elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals dedicated to pioneering new frontiers in pharmacology.
Introduction: Deconstructing the Molecule for Therapeutic Clues
The chemical architecture of this compound offers several clues to its potential biological activities. The phenylpropanoic acid scaffold is a well-established pharmacophore, most notably found in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1][2] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Beyond inflammation, arylpropionic acid derivatives have demonstrated potential in oncology, suggesting that their therapeutic reach may extend beyond COX inhibition.[3]
The presence of the dimethylsulfamoyl group adds another layer of therapeutic potential. Sulfonamide-containing molecules are a cornerstone of modern medicine, with applications as antibiotics, diuretics, and anticancer agents. This functional group can influence the molecule's physicochemical properties, such as solubility and protein-binding affinity, and can be critical for its interaction with biological targets.
Given this structural context, our investigation into the therapeutic targets of this compound will be guided by the following hypotheses:
-
Hypothesis 1: The compound modulates key pathways in inflammation.
-
Hypothesis 2: The compound exhibits antiproliferative activity in cancer cells through novel mechanisms.
-
Hypothesis 3: The compound possesses antimicrobial properties.
This guide will provide a systematic approach to testing these hypotheses, with a focus on robust experimental design and data interpretation.
The Inflammatory Cascade: A Primary Avenue of Investigation
The structural similarity to NSAIDs makes the inflammatory pathway a logical starting point for our investigation. However, we will look beyond simple COX inhibition to explore more nuanced immunomodulatory effects.
Initial Screening for Anti-inflammatory Activity
A foundational step is to determine if this compound possesses anti-inflammatory properties. An in vitro lipopolysaccharide (LPS)-stimulated macrophage model is a standard and effective system for this initial screen.
-
Cell Culture: Culture murine macrophage-like RAW 264.7 cells or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: Measure the production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Cell Viability Assay: Concurrently, perform an MTT or PrestoBlue assay to assess cell viability and rule out cytotoxicity-mediated effects.
Probing the Arachidonic Acid Pathway
Should the initial screen reveal anti-inflammatory activity, the next logical step is to investigate the compound's effect on the arachidonic acid cascade, with a primary focus on the COX enzymes.
-
Enzyme Source: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric COX activity assay kit can be used. These assays typically measure the peroxidase activity of the COX enzyme.
-
Inhibition Measurement: Incubate the COX enzymes with arachidonic acid and the test compound at various concentrations.
-
IC50 Determination: Measure the absorbance or fluorescence to determine the extent of inhibition and calculate the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 to assess potency and selectivity.
Exploring Novel Anti-inflammatory Targets: Beyond COX
Chronic inflammatory diseases are often characterized by a failure to resolve inflammation.[4] Specialized pro-resolving mediators (SPMs) are a class of endogenous lipid mediators that actively drive the resolution of inflammation.[4][5][6] Investigating whether this compound can promote a pro-resolving phenotype in immune cells is a novel and promising research direction.
-
Macrophage Differentiation: Differentiate primary human monocytes into macrophages.
-
Polarization: Treat macrophages with this compound in the presence of pro-inflammatory stimuli (e.g., LPS and IFN-γ).
-
Flow Cytometry Analysis: Analyze the expression of M1 (pro-inflammatory) and M2 (pro-resolving) macrophage surface markers (e.g., CD86 for M1, CD206 for M2) using flow cytometry.
-
Efferocytosis Assay: Co-culture the treated macrophages with apoptotic neutrophils (induced by UV irradiation).
-
Quantification of Phagocytosis: Quantify the percentage of macrophages that have engulfed apoptotic neutrophils using flow cytometry or fluorescence microscopy. An increase in efferocytosis is a hallmark of pro-resolving macrophages.
The Oncogenic Landscape: A Search for Antiproliferative Mechanisms
The established link between chronic inflammation and cancer, coupled with the emerging anticancer activities of some NSAIDs, provides a strong rationale for evaluating this compound as a potential anticancer agent.[3][6]
Broad-Spectrum Cancer Cell Line Screening
An initial screen against a panel of cancer cell lines from diverse tissue origins is essential to identify potential cancer types that are sensitive to the compound.
-
Compound Submission: Submit this compound to the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) for screening against their panel of 60 human cancer cell lines.
-
Data Analysis: The NCI-60 screen provides data on cell growth inhibition and cytotoxicity. The COMPARE algorithm can be used to identify compounds with similar patterns of activity, offering clues to the mechanism of action.
Elucidating the Mechanism of Cell Death
For sensitive cell lines identified in the initial screen, the next step is to determine the mode of cell death induced by the compound.
-
Annexin V/Propidium Iodide (PI) Staining: Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24, 48, and 72 hours. Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases (caspase-3 and caspase-7) using a luminescent or colorimetric assay.
-
Cell Cycle Analysis: Treat cells with the compound, fix them in ethanol, and stain with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Target Deconvolution in Cancer
Identifying the direct molecular targets responsible for the antiproliferative effects is a critical and challenging step. A combination of computational and experimental approaches is often the most effective strategy.
Figure 1: A workflow for cancer target identification.
The Microbial Battlefield: Assessing Antimicrobial Activity
The sulfonamide moiety in the compound's structure is a well-known pharmacophore in antimicrobial drugs. Therefore, a systematic evaluation of its activity against a panel of pathogenic bacteria and fungi is warranted.[7]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Synthesis and Future Directions
The experimental data generated from the proposed workflows will provide a comprehensive initial profile of the biological activities of this compound.
Quantitative Data Summary
| Assay | Metric | Potential Outcome and Interpretation |
| Macrophage-Based Anti-inflammatory Assay | IC50 for NO, TNF-α, IL-6 reduction | A low IC50 value indicates potent anti-inflammatory activity. |
| COX Inhibition Assay | IC50 for COX-1 and COX-2 | Reveals potency and selectivity for COX enzymes. |
| Macrophage Polarization Assay | % of M2 macrophages | An increase suggests a pro-resolving phenotype. |
| NCI-60 Cancer Screen | GI50, TGI, LC50 | Identifies sensitive cancer cell lines and provides a preliminary indication of the mechanism. |
| Annexin V/PI Apoptosis Assay | % of apoptotic cells | Differentiates between cytotoxic and cytostatic effects. |
| MIC Assay | MIC value (µg/mL) | A low MIC value indicates significant antimicrobial activity. |
Integrated Signaling Pathway Visualization
Based on the experimental results, a putative signaling pathway can be constructed. For instance, if the compound is found to inhibit COX-2 and promote M2 macrophage polarization, the following pathway could be hypothesized:
Figure 2: A hypothetical signaling pathway for the compound's anti-inflammatory and pro-resolving effects.
Conclusion
This compound is a novel chemical entity with significant, yet unexplored, therapeutic potential. Its structural similarity to known pharmacologically active molecules provides a solid foundation for a systematic investigation into its biological targets. The multi-faceted approach outlined in this guide, encompassing inflammation, oncology, and microbiology, provides a robust framework for elucidating its mechanism of action and paving the way for its potential development as a novel therapeutic agent. The successful execution of these studies will require a combination of established in vitro assays, modern target deconvolution techniques, and a commitment to rigorous scientific inquiry.
References
- Specialized Proresolving Lipid Mediators: A Potential Therapeutic Target for Atherosclerosis - PMC - NIH. (n.d.).
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.).
- Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC - NIH. (n.d.).
- The Role of Specialized Pro-Resolving Lipid Mediators in Inflammation-Induced Carcinogenesis - MDPI. (n.d.).
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16).
- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. (n.d.).
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- 7. mdpi.com [mdpi.com]
Spectroscopic Characterization of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid: A Technical Guide
Introduction: The Structural Significance of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
This compound (C₁₁H₁₅NO₄S, Molar Mass: 257.31 g/mol ) belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The accurate elucidation of its molecular structure through spectroscopic methods is a critical step in ensuring its purity, understanding its chemical behavior, and correlating its structure with its functional properties. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete structural assignment can be made.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for acquiring high-resolution NMR spectra is crucial for obtaining reliable and reproducible data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of labile protons, such as the carboxylic acid proton.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the TMS signal.
Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring and interpreting an IR spectrum using the ATR technique.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, sulfonamide, and aromatic functionalities. [2][3][4]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| O-H Stretch | 2500 - 3300 | Broad, Strong | Carboxylic Acid |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Aromatic Ring |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium | Propanoic Acid Chain |
| C=O Stretch | 1700 - 1725 | Strong | Carboxylic Acid |
| C=C Stretch | 1450 - 1600 | Medium-Weak | Aromatic Ring |
| S=O Stretch (asymmetric) | 1320 - 1350 | Strong | Sulfonamide |
| S=O Stretch (symmetric) | 1140 - 1160 | Strong | Sulfonamide |
| C-N Stretch | 1180 - 1250 | Medium | Sulfonamide |
| C-O Stretch | 1210 - 1320 | Medium | Carboxylic Acid |
| O-H Bend | 910 - 950 | Medium | Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.
Experimental Protocol: Acquiring a Mass Spectrum
Method (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.
-
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
Workflow for Mass Spectrometry Analysis
Caption: The general workflow for mass spectrometry analysis using Electrospray Ionization (ESI).
Predicted Mass Spectrum and Fragmentation
The expected molecular weight of this compound is 257.31. In ESI-MS, the following ions are anticipated:
-
[M+H]⁺: m/z 258.08
-
[M-H]⁻: m/z 256.06
The fragmentation of this molecule in MS/MS experiments is likely to proceed through several key pathways, with fragmentation of aromatic sulfonamides often involving the loss of SO₂. [5][6] Predicted Fragmentation Pathways:
-
Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of 45 Da (-COOH).
-
Cleavage of the propanoic acid chain: Fragmentation can occur along the aliphatic chain.
-
Loss of the dimethylamino group: Loss of 44 Da (-N(CH₃)₂).
-
Loss of sulfur dioxide: A characteristic fragmentation of sulfonamides is the loss of 64 Da (-SO₂). [5]* Cleavage of the sulfonamide bond: This can lead to fragments corresponding to the dimethylsulfamoyl group and the phenylpropanoic acid moiety.
Table of Predicted Key Fragments:
| m/z (Positive Mode) | Proposed Fragment Structure | Neutral Loss |
| 258.08 | [M+H]⁺ | - |
| 213.07 | [M+H - COOH]⁺ | -COOH (45 Da) |
| 194.06 | [M+H - SO₂]⁺ | -SO₂ (64 Da) |
| 150.07 | [C₉H₁₀O₂ + H]⁺ (Phenylpropanoic acid moiety) | -N(CH₃)₂SO₂ (108 Da) |
| 108.04 | [C₄H₁₀NO₂S]⁺ (Dimethylsulfamoyl moiety) | -C₇H₅O₂ (121 Da) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) | -C₂H₂O₂ and -N(CH₃)₂SO₂ |
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The presented information, based on the established principles of spectroscopy and data from analogous compounds, serves as a valuable resource for the identification and structural confirmation of this molecule. It is imperative that this predicted data be validated against experimentally acquired spectra to ensure the definitive characterization of the compound. The methodologies and analytical frameworks described herein offer a robust approach for researchers engaged in the synthesis and analysis of novel chemical entities.
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Benzenesulfonamides are a class of molecules of extreme interest in the biochemical field because many of them are active against a variety of diseases... (MDPI) [Link]
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-
The structure of SNs contains −SO2NH2 or −SO2NH– groups with distinct five- or six-membered heterocyclic rings... (PubMed Central) [Link]
-
An experimental and theoretical study was published by Dege et al. in 2022 on the structural, spectroscopic, biological, and physicochemical properties of sulfonamides... (ResearchGate) [Link]
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This compound. (PubChem) [Link]
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Mass spectrum (electron ionization) of Propanoic acid, phenyl ester. (NIST WebBook) [Link]
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Infrared Spectral Studies of Propanoic Acid in Various Solvents. (Journal of the Chemical Society of Pakistan) [Link]
-
3-Phenylpropionic acid ¹H NMR. (Organic Spectroscopy International) [Link]
-
Carboxylic acids show a strong, wide band for the O–H stretch. (University of Calgary) [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (PubMed) [Link]
-
The characteristic IR frequencies of stretching vibrations... (Chemistry LibreTexts) [Link]
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Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (PubMed) [Link]
-
Mass spectrum of 3-phenylpropanoic acid. (ResearchGate) [Link]
-
How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? (Quora) [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (Northern Illinois University) [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives... (MDPI) [Link]
-
¹³C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. (ResearchGate) [Link]
-
Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. (PubMed) [Link]
-
3-Phenylpropionic acid ¹H NMR (400 MHz, CDCl₃) δ 7.34 – 7.17 (m, 5H), 2.97 (t, J = 7.8 Hz, 2H), 2.69 (t, J = 7.8 Hz, 2H). (Organic Spectroscopy International) [Link]
-
Showing Compound 3-Phenylpropanoic acid (FDB008271). (FooDB) [Link]
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Physicochemical Characterization of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid: A Guide to Core Solubility and Stability Studies
An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical development, a thorough understanding of an Active Pharmaceutical Ingredient's (API) fundamental physicochemical properties is a prerequisite for success.[1] These properties, principally solubility and stability, govern an API's behavior from initial formulation to its ultimate bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for the characterization of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid , a molecule with the chemical formula C11H15NO4S and a molecular weight of 257.31 g/mol .[3][4] While specific experimental data for this compound is not widely published, this document outlines the authoritative, field-proven methodologies required to generate a robust data package for regulatory submission and internal development milestones.
The structure of this compound, featuring a carboxylic acid group (implying pH-dependent solubility) and a sulfonamide moiety, presents specific challenges and considerations for its development. The protocols and rationale detailed herein are designed to elucidate these characteristics, enabling informed decisions in formulation, manufacturing, and packaging.[5][6]
Part 1: Solubility Profile Assessment
A compound's solubility is a critical determinant of its absorption and bioavailability.[6] Poor aqueous solubility can hinder in-vitro assay performance and lead to erratic absorption in vivo.[2][6] Therefore, a multi-faceted approach to solubility assessment is essential, distinguishing between kinetic and thermodynamic measurements to serve different stages of drug development.[7]
Kinetic vs. Thermodynamic Solubility: The "Why"
-
Kinetic Solubility is typically assessed in early-stage discovery. It measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (e.g., DMSO), begins to precipitate in an aqueous medium.[6][7][8] This high-throughput screening method is invaluable for ranking compounds and guiding structure-activity relationship (SAR) studies but may overestimate the true solubility as it can reflect a supersaturated or amorphous state.[8]
-
Thermodynamic (Equilibrium) Solubility , conversely, is the true measure of a saturated solution at equilibrium with its most stable solid form.[2][8][9] This is a more time- and resource-intensive measurement, making it the gold standard for late-stage discovery and pre-formulation activities where an accurate understanding of the compound's behavior in the gastrointestinal tract is paramount.[8]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound across a physiologically relevant pH range. The presence of the carboxylic acid moiety (predicted pKa ≈ 4.5) suggests that solubility will significantly increase at pH values above its pKa.[4][9]
Step-by-Step Methodology:
-
Buffer Preparation : Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5, 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).
-
Sample Preparation : Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.
-
Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation : After equilibration, allow the vials to stand, permitting the excess solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification : Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
Solid-State Analysis : Analyze the remaining solid residue by techniques such as X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no phase transformation (e.g., from a crystalline to an amorphous form or a different polymorph) has occurred during the experiment.[10]
Data Presentation: Solubility Profile
The quantitative results should be summarized in a clear, tabular format.
| pH of Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Solid Form Post-Equilibration |
| 1.2 | 37 | Hypothetical Value | Crystalline Form I |
| 4.5 | 37 | Hypothetical Value | Crystalline Form I |
| 6.8 | 37 | Hypothetical Value | Crystalline Form I |
| 7.4 | 37 | Hypothetical Value | Crystalline Form I |
Workflow for Solubility Assessment
The following diagram illustrates the logical flow for a comprehensive solubility characterization.
Caption: Workflow for API solubility characterization.
Part 2: Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a cornerstone of drug development, providing critical information on how an API's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12] This process involves both long-term stability studies and forced degradation (stress testing).
The Role of Forced Degradation Studies
Forced degradation studies are intentionally aggressive investigations designed to accelerate the chemical degradation of an API.[5][13] Their primary objectives are:
-
To Elucidate Degradation Pathways : Identifying the likely degradation products helps in understanding the molecule's intrinsic weaknesses.[5]
-
To Develop and Validate Stability-Indicating Analytical Methods : The stress conditions generate degradation products, which are then used to prove that the chosen analytical method (typically HPLC) can separate these impurities from the parent API and quantify them accurately.[14][15]
-
To Inform Formulation and Packaging Decisions : For instance, if a compound is found to be highly susceptible to oxidation, an antioxidant might be included in the formulation, or it may be packaged under an inert atmosphere.[5][15]
These studies are not designed to establish shelf-life but are integral to fulfilling the requirements outlined in the ICH Q1A(R2) guideline.[11][14][15]
Experimental Protocols: Forced Degradation
The following protocols outline the standard stress conditions applied to this compound. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without completely destroying the molecule.[13]
General Procedure: For each condition, a control sample (stored under ambient or refrigerated conditions) and a stressed sample are prepared. After the stress period, samples are neutralized (if applicable), diluted, and analyzed by a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.
1. Hydrolytic Degradation (Acid and Base)
-
Rationale : To evaluate the compound's susceptibility to hydrolysis, a common degradation pathway for molecules with labile functional groups.[13][15]
-
Protocol :
-
Acid Hydrolysis : Dissolve the API in 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis : Dissolve the API in 0.1 M NaOH. Keep at room temperature for a specified time. Due to the carboxylic acid, neutralization will occur, so the base concentration may need to be adjusted.
-
Neutral Hydrolysis : Dissolve the API in water and heat at 60°C.
-
2. Oxidative Degradation
-
Rationale : To test the molecule's sensitivity to oxidation.[15]
-
Protocol : Dissolve the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified time.
3. Photolytic Degradation
-
Rationale : To assess light sensitivity, as mandated by ICH Q1B guidelines.[13][16][17]
-
Protocol :
-
Expose a solid sample and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to shield it from light while being kept under the same temperature and humidity conditions.
-
4. Thermal Degradation
-
Rationale : To evaluate the effect of high temperature on the solid API.[15][17]
-
Protocol : Store the solid API in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 10°C above the accelerated stability condition) for a defined period.
Data Presentation: Forced Degradation Summary
A summary table is the most effective way to present the conditions and outcomes of the stress testing.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observations / % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Hypothetical Results |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours | Hypothetical Results |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Hypothetical Results |
| Thermal (Solid) | N/A | 60°C | 7 days | Hypothetical Results |
| Photolytic (Solid) | ICH Q1B Light Box | Controlled | N/A | Hypothetical Results |
| Photolytic (Solution) | ICH Q1B Light Box | Controlled | N/A | Hypothetical Results |
Workflow for Stability Program
This diagram outlines the decision-making process in a typical stability program for a new drug substance.
Caption: A typical workflow for an API stability program.
Conclusion
The systematic investigation of solubility and stability, as outlined in this guide, is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in drug development. For this compound, these studies will provide the essential data needed to design a stable and bioavailable drug product, develop robust manufacturing processes, and satisfy global regulatory requirements. By adhering to these scientifically grounded and field-proven methodologies, researchers can build a comprehensive physicochemical profile, paving the way for successful clinical development.
References
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Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
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Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Abalone Bio URL: [Link]
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Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]
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Title: Forced Degradation Testing in Pharma Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: ICH Guidelines For Stability Testing of New Drug Substance and Drug Products Source: Scribd URL: [Link]
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Title: ICH guideline Q1A(R2) on stability testing of new drug substances and products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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Title: An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase Source: PubMed URL: [Link]
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Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties Source: MDPI URL: [Link]
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An In-Depth Technical Guide to 3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid for Research and Development
This guide provides a comprehensive technical overview of the research chemical 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid . Designed for researchers, chemists, and professionals in drug development, this document synthesizes its chemical properties, a plausible synthetic route based on analogous compounds, and its potential biological significance. Given the limited direct research on this specific molecule, this guide extrapolates from the well-established pharmacology of its core structural motifs: the sulfonamide and phenylpropanoic acid groups.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a phenylpropanoic acid backbone substituted with a dimethylsulfamoyl group. This unique combination of a carboxylic acid and a sulfonamide moiety suggests potential for diverse biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 91248-47-4 | ChemicalBook[2] |
| Molecular Formula | C₁₁H₁₅NO₄S | PubChem[1] |
| Molecular Weight | 257.31 g/mol | PubChem[1] |
| Predicted Boiling Point | 422.9 ± 47.0 °C | ChemicalBook[2] |
| Predicted pKa | 4.50 ± 0.10 | ChemicalBook[2] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | ChemicalBook[2] |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O | PubChem[1] |
Synthesis Pathway: A Proposed Route
The proposed synthesis is a three-step process commencing with 4-aminocinnamic acid. This starting material is commercially available and provides the basic phenylpropanoic acid scaffold.
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Chlorosulfonyl)cinnamic Acid
-
Diazotization: 4-Aminocinnamic acid is dissolved in a solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent decomposition of the unstable diazonium salt.
-
Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. This is a variation of the Sandmeyer reaction, where the diazonium group is replaced by a chlorosulfonyl group. The product, 4-(chlorosulfonyl)cinnamic acid, is then isolated by filtration.
Step 2: Synthesis of 4-(N,N-Dimethylsulfamoyl)cinnamic Acid
-
Amination: The 4-(chlorosulfonyl)cinnamic acid is suspended in a suitable solvent (e.g., dichloromethane) and cooled. An excess of dimethylamine (as a solution or gas) is then added. The nucleophilic dimethylamine displaces the chloride on the sulfonyl chloride to form the desired N,N-dimethylsulfonamide. The excess dimethylamine also serves to neutralize the HCl byproduct. The product is isolated after an aqueous workup and purification.
Step 3: Synthesis of this compound
-
Hydrogenation: 4-(N,N-Dimethylsulfamoyl)cinnamic acid is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation, either at atmospheric pressure or under elevated pressure in a hydrogenation apparatus. The palladium catalyzes the reduction of the carbon-carbon double bond of the cinnamic acid moiety to a single bond, yielding the final product, this compound. The catalyst is removed by filtration, and the product is isolated by evaporation of the solvent and subsequent purification, if necessary.
Potential Biological Activities and Research Applications
The biological activities of this compound have not been empirically determined. However, its structural components suggest several avenues for investigation.
Insights from the Sulfonamide Moiety
The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents.[4][5][6] Its biological activities are diverse and include:
-
Antibacterial Action: Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[7][8] By blocking this pathway, they prevent the synthesis of purines and DNA, thus inhibiting bacterial growth.[7]
-
Carbonic Anhydrase Inhibition: This activity is the basis for the diuretic effects of certain sulfonamides.[5] Carbonic anhydrase inhibitors are also used in the treatment of glaucoma.[9]
-
Other Activities: Various sulfonamide-containing drugs exhibit anti-inflammatory, anticonvulsant, and hypoglycemic properties.[4][10]
Caption: Mechanism of action of antibacterial sulfonamides.
Insights from the Phenylpropanoic Acid Moiety
Phenylpropanoic acid derivatives are also a significant class of compounds in medicinal chemistry. Research on various substituted phenylpropanoic acids has revealed a range of biological activities, including:
-
Anticancer and Antioxidant Properties: Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as anticancer and antioxidant agents.[11][12]
-
Antimicrobial Activity: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for developing novel antimicrobial agents targeting multidrug-resistant bacteria and fungi.[13][14]
Given these precedents, this compound could be a valuable scaffold for developing novel therapeutic agents. Its dual functionality suggests the possibility of designing molecules with combined or synergistic activities.
Proposed Experimental Workflow: Preliminary Antibacterial Screening
To begin characterizing the biological profile of this compound, a standard antibacterial susceptibility test is a logical first step. The following protocol outlines a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations to test.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀). Alternatively, a viability indicator like resazurin can be added.
Safety and Handling
As with any research chemical with an uncharacterized toxicological profile, this compound should be handled with care. Standard laboratory safety practices should be followed:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Refer to the material safety data sheet (MSDS) from the supplier for specific handling and disposal information.
Conclusion
This compound is a research chemical with a promising chemical scaffold. While direct experimental data on its biological activities are lacking, its structural relationship to known bioactive sulfonamides and phenylpropanoic acids suggests it may be a valuable starting point for investigations into new antimicrobial, anticancer, or enzyme-inhibiting agents. The synthetic and experimental protocols outlined in this guide provide a framework for initiating such research. Empirical validation of its properties and biological activities is a necessary next step to unlock the full potential of this compound.
References
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 199-210. Available from: [Link]
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Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Available from: [Link]
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Peerzada, M. D., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1229641. Available from: [Link]
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Al-Ghorbani, M., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Molecules, 28(20), 7077. Available from: [Link]
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ResearchGate. (2024). Biological activities of sulfonamides. Available from: [Link]
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PubChem. 3-(4-Sulfamoylphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
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The Pharma Innovation Journal. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]
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Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Available from: [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available from: [Link]
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PubChem. 3-[4-(Methylsulfamoyl)phenyl]propanoic acid. National Center for Biotechnology Information. Available from: [Link]
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Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7108. Available from: [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available from: [Link]
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ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
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Methodological & Application
Synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid: An Application Protocol for Pharmaceutical Research
Abstract
This comprehensive application note details a robust and efficient three-step synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid , a key building block in the development of various pharmaceutical agents. The synthetic strategy commences with the commercially available 4-formyl-N,N-dimethylbenzenesulfonamide , which undergoes a Wittig reaction to introduce the propanoate side chain. Subsequent catalytic hydrogenation reduces the resulting carbon-carbon double bond, followed by a final hydrolysis step to yield the target carboxylic acid. This guide provides detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes data presentation and visualizations to support researchers in the successful synthesis of this important compound.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The dimethylsulfamoyl group can act as a key pharmacophore, influencing the compound's solubility, metabolic stability, and target-binding affinity. The propanoic acid moiety provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol outlines a reliable synthetic route that is both scalable and utilizes common laboratory reagents and techniques, making it accessible to a broad range of researchers in the field.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step reaction sequence:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl (E)-3-[4-(dimethylsulfamoyl)phenyl]acrylate
This initial step employs a Wittig reaction to form a carbon-carbon double bond, extending the aldehyde to an α,β-unsaturated ester.[1][2] The use of a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, generally favors the formation of the (E)-isomer as the major product.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-formyl-N,N-dimethylbenzenesulfonamide | 213.26 | 10.0 | 2.13 g |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 11.0 | 3.83 g |
| Toluene | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formyl-N,N-dimethylbenzenesulfonamide (2.13 g, 10.0 mmol) and (carbethoxymethylene)triphenylphosphorane (3.83 g, 11.0 mmol).
-
Add 50 mL of toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
After 4 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting residue contains the desired product and triphenylphosphine oxide. Add 50 mL of diethyl ether to the residue and stir for 15 minutes. Triphenylphosphine oxide has limited solubility in diethyl ether and will precipitate.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 2:1 hexanes:ethyl acetate) to afford ethyl (E)-3-[4-(dimethylsulfamoyl)phenyl]acrylate as a white solid.
Part 2: Synthesis of Ethyl 3-[4-(dimethylsulfamoyl)phenyl]propanoate
The second step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester via catalytic hydrogenation to yield the corresponding saturated ester. Palladium on carbon (Pd/C) is an effective and widely used catalyst for this transformation.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl (E)-3-[4-(dimethylsulfamoyl)phenyl]acrylate | 283.34 | 8.0 | 2.27 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 100 mg |
| Ethanol | - | - | 40 mL |
| Hydrogen (H₂) gas | - | - | Balloon |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl (E)-3-[4-(dimethylsulfamoyl)phenyl]acrylate (2.27 g, 8.0 mmol) in 40 mL of ethanol.
-
Carefully add 100 mg of 10% Pd/C to the solution.
-
The flask is then fitted with a septum and the atmosphere is replaced with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC (eluent: 2:1 hexanes:ethyl acetate) until the starting material is fully consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield ethyl 3-[4-(dimethylsulfamoyl)phenyl]propanoate as a colorless oil, which may solidify upon standing. The product is often pure enough for the next step without further purification.
Part 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using sodium hydroxide followed by an acidic workup is a reliable method for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 3-[4-(dimethylsulfamoyl)phenyl]propanoate | 285.35 | 7.0 | 2.00 g |
| Sodium Hydroxide (NaOH) | 40.00 | 14.0 | 0.56 g |
| Ethanol | - | - | 20 mL |
| Water | - | - | 10 mL |
| 2 M Hydrochloric Acid (HCl) | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 3-[4-(dimethylsulfamoyl)phenyl]propanoate (2.00 g, 7.0 mmol) in a mixture of 20 mL of ethanol and 10 mL of water.
-
Add sodium hydroxide (0.56 g, 14.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 2 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with 20 mL of water.
-
Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven to afford this compound as a white solid.
Data Summary
| Step | Product | Starting Material Mass (g) | Product Mass (g) | Yield (%) |
| 1 | Ethyl (E)-3-[4-(dimethylsulfamoyl)phenyl]acrylate | 2.13 | ~2.41 | ~85 |
| 2 | Ethyl 3-[4-(dimethylsulfamoyl)phenyl]propanoate | 2.27 | ~2.23 | ~98 |
| 3 | This compound | 2.00 | ~1.70 | ~93 |
Note: Yields are representative and may vary based on experimental conditions and purification.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient pathway for the preparation of this compound. The use of a commercially available starting material and well-established chemical transformations makes this synthesis amenable to a wide range of laboratory settings. The final product is obtained in high purity and good overall yield, providing a solid foundation for its use in further drug discovery and development efforts.
References
-
How to synthesis 4-formylbenzenesulfonamide practically ? | ResearchGate. (2016, February 28). Retrieved from [Link]
-
Solvent Free Wittig Reactions. (n.d.). Retrieved from [Link]
-
Synthesis of 1. Reagents and conditions: a) ethyl acrylate, DABCO, EtOH, rt, 65 h, 74. (n.d.). Retrieved from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. (n.d.). Retrieved from [Link]
Sources
Application Note & Protocol Guide: High-Purity Isolation of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid via Advanced Chromatographic Techniques
Abstract
This comprehensive guide provides a detailed framework for the purification of "3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid," a molecule featuring both a carboxylic acid and a sulfonamide functional group. The inherent polarity and ionizable nature of this compound present unique challenges for achieving high purity, which is critical for its application in research and drug development. This document outlines systematic protocols for purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC), offering scientists a robust methodology grounded in chromatographic theory. We delve into the causal reasoning behind parameter selection, from mobile phase modification to stationary phase chemistry, ensuring a transferable and scalable purification strategy.
Introduction: The Purification Challenge
"this compound" (Molecular Formula: C₁₁H₁₅NO₄S, Molecular Weight: 257.31 g/mol ) is a bifunctional organic compound.[1][2][3] Its structure, incorporating a hydrophilic, acidic carboxylic acid (predicted pKa ≈ 4.5) and a polar sulfonamide moiety, dictates its chromatographic behavior.[2] The primary challenge in its purification is controlling its ionization state to achieve sharp, symmetrical peaks and effective separation from synthetic impurities, such as starting materials or by-products.
The purification strategy must address:
-
Ionization Suppression: The carboxylic acid group, if ionized, can lead to poor retention on non-polar stationary phases and cause significant peak tailing.[4][5]
-
Solubility: The compound's polarity influences its solubility in appropriate solvents for both sample loading and mobile phase compatibility.
-
Potential for Chirality: While the parent structure is achiral, derivatives at the propanoic acid chain could introduce a chiral center, necessitating enantioselective separation methods.[6][7]
This guide will focus on two primary, powerful techniques: RP-HPLC for its versatility and high-resolution capabilities, and SFC as a highly efficient, "green" alternative.[8][9]
Foundational Principles: Selecting the Right Chromatographic Mode
Chromatographic separation is governed by the differential partitioning of an analyte between a stationary phase and a mobile phase.[10][11][12] The choice of which mode to employ is the first critical decision in method development.
Logical Flow for Method Selection
Caption: Decision workflow for selecting the primary purification technique.
-
Reversed-Phase (RP) Chromatography: This is the most widely used mode for organic molecules.[13][14] It utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[10] Hydrophobic interactions are the primary retention mechanism.[13] For our target molecule, retention will increase as its polarity decreases. This is achieved by suppressing the ionization of the carboxylic acid group, making the molecule more hydrophobic.[15]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar organic co-solvent (modifier).[8][9] It is considered a type of normal-phase chromatography.[16] SFC is known for fast, efficient separations and reduced solvent consumption, making it a "green" technology.[8][9] It excels at separating polar compounds and is a leading technique for chiral separations.[17][18]
Protocol I: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is designed for high-resolution purification at the analytical and preparative scales. The core principle is to suppress the ionization of the carboxylic acid to achieve optimal peak shape and retention.
Causality of Method Parameters
-
pH Control: The most critical parameter is the mobile phase pH. To ensure the carboxylic acid (pKa ≈ 4.5) is protonated (neutral), the mobile phase pH should be at least 1.5-2 units below its pKa.[4][15] Adding an acidifier like formic acid (FA) or trifluoroacetic acid (TFA) to a level of 0.1% (v/v) is standard practice.[4] This protonation increases the molecule's hydrophobicity, leading to better retention and sharper peaks.[5][15]
-
Stationary Phase: A C18 (octadecylsilane) stationary phase provides sufficient hydrophobicity for retaining the neutral form of the analyte.[10][14] Columns with high surface area and end-capping are recommended to minimize interactions with residual silanols.
-
Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers.[14] ACN often provides sharper peaks and lower backpressure, while MeOH can offer different selectivity.[5] A gradient elution, starting with a higher aqueous composition and increasing the organic modifier, is typically used to elute the compound of interest after more polar impurities have been washed away.
Experimental Workflow
Caption: Step-by-step workflow for RP-HPLC purification.
Detailed Step-by-Step Protocol
1. Materials & System Setup:
- HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
- Column: C18 stationary phase, 5-10 µm particle size. (e.g., 19 x 100 mm for preparative scale).
- Solvents: HPLC-grade water, acetonitrile (ACN), and formic acid (FA).
- Sample Diluent: A solvent that completely dissolves the crude sample and is compatible with the initial mobile phase conditions (e.g., DMSO, or the initial mobile phase itself).
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water. (Add 1 mL of formic acid to 999 mL of HPLC-grade water).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile).
- Degas both mobile phases by sonication or helium sparging.
3. Method Development & Scaling (Analytical to Preparative):
- First, develop a method on an analytical column (e.g., 4.6 x 100 mm) to determine the retention time and optimal gradient.[19][20]
- Perform a loading study on the analytical column to determine the maximum injection volume before resolution is lost.[20]
- Use geometric scaling to transfer the method to the preparative column, adjusting flow rate and injection volume according to the column dimensions.[20]
4. Preparative Purification Protocol:
| Parameter | Analytical Scale (Example) | Preparative Scale (Example) | Rationale |
| Column | C18, 4.6 x 100 mm, 5 µm | C18, 19 x 100 mm, 5 µm | Same phase chemistry and length-to-particle size ratio ensures scalability.[19] |
| Flow Rate | 1.0 mL/min | 17.0 mL/min | Scaled by the square of the column diameter ratio ((19/4.6)²). |
| Mobile Phase A | 0.1% FA in Water | 0.1% FA in Water | Suppresses ionization of the carboxylic acid for good peak shape.[4] |
| Mobile Phase B | 0.1% FA in Acetonitrile | 0.1% FA in Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 10-95% B over 15 min | 10-95% B over 15 min | A broad gradient to scout for impurities, can be focused for optimization.[20] |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm | Aromatic ring and sulfonamide group provide UV absorbance. |
| Injection Volume | 5-20 µL | 0.5-2.0 mL | Dependent on sample concentration and column loading capacity.[21][22] |
| Column Temp. | Ambient to 40 °C | Ambient to 40 °C | Elevated temperature can reduce viscosity and improve peak shape. |
5. Post-Purification Processing:
- Combine the pure fractions as determined by analytical HPLC.
- Remove the acetonitrile/water/formic acid mobile phase using a centrifugal evaporator (e.g., SpeedVac) or by lyophilization (freeze-drying).[23][24][25] These methods are gentle and effective for volatile mobile phases.[23]
Protocol II: Supercritical Fluid Chromatography (SFC)
SFC offers a fast, high-efficiency, and environmentally friendly alternative to normal-phase HPLC.[8][9] It is particularly well-suited for polar molecules that may be challenging to retain in RP-HPLC.
Causality of Method Parameters
-
Mobile Phase: Supercritical CO₂ is the primary mobile phase, acting as a non-polar solvent.[8] Its elution strength is low for polar compounds.
-
Co-solvent (Modifier): A polar organic solvent, typically methanol (MeOH), is added to increase the mobile phase's polarity and solvating power, enabling the elution of polar analytes like our target compound.[16][26]
-
Additive: For acidic compounds, adding a small amount of an acid (like formic acid) to the co-solvent can improve peak shape by preventing interactions with active sites on the stationary phase.[16]
-
Stationary Phase: Polar stationary phases are used in SFC.[17] Common choices include bare silica, diol, or ethylpyridine phases, which can interact with the polar functional groups of the analyte.[16]
Detailed Step-by-Step Protocol
1. Materials & System Setup:
- SFC System: A preparative SFC system with CO₂ and co-solvent pumps, a back-pressure regulator (BPR), injector, column oven, UV detector, and fraction collector with gas-liquid separators.
- Column: A polar stationary phase suitable for SFC (e.g., Silica, Diol, or Ethylpyridine chemistry).
- Co-solvent: HPLC-grade Methanol.
- Additive: Formic Acid.
2. Mobile Phase Preparation:
- Co-solvent/Modifier: 0.1% Formic Acid in Methanol.
3. Preparative SFC Protocol:
| Parameter | Guideline Value | Rationale |
| Column | Silica or Diol, 21.2 x 150 mm, 5 µm | Polar stationary phase provides retention through hydrogen bonding and dipole-dipole interactions.[17] |
| Mobile Phase | CO₂ / Methanol (+0.1% FA) | Methanol increases mobile phase polarity to elute the compound.[16] Formic acid improves peak shape for the acidic analyte. |
| Gradient | 5-40% Methanol over 10 min | A gradient allows for the separation of impurities with different polarities. |
| Flow Rate | 50-70 g/min | High flow rates are possible due to the low viscosity of supercritical CO₂, leading to fast separations.[17] |
| Back Pressure | 120-150 bar | Maintains the CO₂ in its supercritical state.[8] |
| Column Temp. | 40 °C | Temperature affects fluid density and solvating power, providing another parameter for optimization. |
| Detection | UV at 254 nm | Standard wavelength for aromatic compounds. |
4. Post-Purification Processing:
- During fraction collection, the CO₂ vaporizes, leaving the purified compound dissolved in a small amount of the methanol co-solvent.[8]
- This concentrated solution can then be easily dried using a centrifugal evaporator or a stream of nitrogen.
Conclusion and Best Practices
The successful purification of "this compound" hinges on the careful control of its ionization state and the selection of an appropriate chromatographic system.
-
For general high-purity isolation, RP-HPLC with an acidified mobile phase is the most robust and widely accessible method. It offers excellent resolution and scalability.
-
SFC presents a powerful, high-throughput, and green alternative, especially when dealing with larger quantities or when orthogonal purification is required. Its ability to deliver a concentrated product post-collection is a significant advantage in reducing downstream processing time.[8]
Regardless of the chosen method, analytical verification of each fraction's purity before pooling is a critical step to ensure the final product meets the required specifications. This systematic approach, grounded in the principles of chromatography, provides a reliable pathway for researchers, scientists, and drug development professionals to obtain this compound in high purity.
References
- Vertex AI Search. (2025).
- Biotage. (2023).
- Chrom Tech, Inc. (2025).
- Columbia University. (n.d.).
- PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- LCGC. (2020).
- Separation Science. (n.d.).
- Google Patents. (n.d.).
- Waters. (n.d.).
- WHEATON. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
- Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). 91248-47-4(3-{4-[(dimethylamino)sulfonyl]phenyl}propanoic acid) Product Description.
- Separation Science. (2024).
- University of Colorado Boulder. (n.d.).
- Agilent. (n.d.).
- Phenomenex. (n.d.).
- Wikipedia. (n.d.).
- MZ-Analysentechnik. (n.d.).
- Unknown Source. (n.d.).
- ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF.
- ChemSrc. (n.d.). 3-phenylpropanoic acid.
- ECHEMI. (n.d.). Buy 3-[4-(dimethylsulfamoyl)
- ResearchGate. (2022).
- Waters. (n.d.).
- News-Medical.Net. (2025).
- Semantic Scholar. (n.d.). Separation of 9 Sulfonamide Drugs in ≈4 Min by Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): with a Feasibility Study for Detection in Milk.
- American Pharmaceutical Review. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
- Illinois State Water Survey. (n.d.).
- Twisting Memoirs Publishing. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- TCI Journals. (n.d.).
- Tetrahedron. (n.d.). 91248-47-4 | 3-(4-Dimethylsulfamoyl-phenyl)-propionic acid.
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- 3. 91248-47-4 | 3-(4-Dimethylsulfamoyl-phenyl)-propionic acid | Tetrahedron [thsci.com]
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- 8. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
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Application Note: Quantitative Analysis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid using HPLC-UV and LC-MS/MS
Introduction
3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is a molecule of interest in pharmaceutical development, potentially as a new chemical entity, intermediate, or metabolite. Its structure, featuring a propanoic acid moiety, a phenyl ring, and a dimethylsulfamoyl group, presents specific analytical challenges and necessitates robust, validated methods for its accurate quantification in various matrices. This application note provides detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies described herein are designed to be compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures, ensuring data of high quality, reliability, and integrity.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | 3-(4-Dimethylsulfamoyl-phenyl)-propionic acid, 3-(4-(N,N-Dimethylsulfamoyl)phenyl)propanoic acid | [7] |
| Molecular Formula | C11H15NO4S | [6] |
| Molecular Weight | 257.31 g/mol | [6] |
| Predicted pKa | 4.50 ± 0.10 (acidic) | |
| Predicted XLogP3 | 2.03 | [8] |
The presence of a carboxylic acid group (predicted pKa ~4.5) indicates that the charge state of the molecule is pH-dependent. The phenyl ring and sulfonamide group act as chromophores, allowing for UV detection.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the analyte in bulk drug substance or formulated product where concentration levels are relatively high.
Rationale for Method Design
A reversed-phase HPLC method is selected due to the non-polar nature of the phenyl ring and the moderate polarity of the overall molecule. The acidic nature of the propanoic acid moiety necessitates a mobile phase with a pH below its pKa to ensure it is in its neutral, more retained form, leading to better peak shape and retention on a C18 column. An acidic modifier like trifluoroacetic acid or phosphoric acid is commonly used for this purpose.[9] Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength. The detection wavelength is selected based on the UV absorbance of the phenyl and sulfonamide chromophores, typically in the range of 220-230 nm for similar structures.[9]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Reference standard of this compound.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution: Start with 80% A / 20% B, hold for 2 min, ramp to 20% A / 80% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 228 nm |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), and response factor.
-
Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)
The following parameters must be validated to ensure the method is fit for its intended purpose.[1][4][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (low, medium, high). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. RSD ≤ 10% at this concentration. |
| Robustness | No significant changes in results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
Rationale for Method Design
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV. Electrospray ionization (ESI) is chosen as the ionization source, and given the presence of the acidic propanoic acid and the basic nitrogen in the sulfonamide group, both positive and negative ion modes should be evaluated. For this application, we will proceed with positive ion mode, which is often successful for sulfonamides.[10] Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Nitrogen generator.
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates.
-
Reference standard of this compound and a suitable SIL-IS (e.g., D4-labeled).
2. Sample Preparation (from Human Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the SIL-IS. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% A to 5% A over 3 minutes, hold for 1 min, return to initial conditions |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: m/z 258.1 → 186.1 (Quantifier), 258.1 → 107.1 (Qualifier) SIL-IS: m/z 262.1 → 190.1 |
| Collision Energy | To be optimized for the specific instrument |
| Source Temp. | 500 °C |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the analyte concentration.
-
Use a weighted (1/x²) linear regression for the calibration curve.
-
Quantify the analyte in samples using the regression equation.
Method Validation (as per ICH Q2(R1) and Bioanalytical Method Validation Guidelines)
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the desired concentration range (e.g., 0.1 - 1000 ng/mL). |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability to be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method is well-suited for routine analysis of bulk material and formulations, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. Both methods, when fully validated according to ICH guidelines, will yield accurate and precise data to support drug development programs.
References
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Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. [Link][4]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]
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PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link][9]
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ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link][10]
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"3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid" in vitro assay development
An Application Note and Protocol from the Senior Application Scientist
Topic: In Vitro Assay Development for 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the in vitro characterization of this compound, a member of the arylpropanoic acid class of molecules. Given its structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs), the primary hypothesis is its potential activity as an inhibitor of cyclooxygenase (COX) enzymes.[1] We present a multi-tiered strategy beginning with direct biochemical assays to determine inhibitory activity against COX-1 and COX-2 isoforms, followed by a physiologically relevant cell-based assay to quantify the downstream inhibition of Prostaglandin E2 (PGE2) production. Detailed, step-by-step protocols for enzyme inhibition and cell-based functional assays are provided, with a focus on robust, high-throughput methods such as Homogeneous Time-Resolved Fluorescence (HTRF) for PGE2 quantification. The causality behind experimental choices, data analysis, and interpretation of results to establish potency and isoform selectivity are thoroughly explained to ensure scientific integrity and reproducibility.
Scientific Background: The Rationale for Targeting the Cyclooxygenase Pathway
The arylpropanoic acid scaffold is a cornerstone of modern anti-inflammatory therapy.[1] Compounds from this class, like ibuprofen and naproxen, exert their primary therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical rate-limiting steps in the conversion of arachidonic acid into prostanoids.[2]
There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation.[3]
-
COX-2: An inducible enzyme that is typically upregulated at sites of inflammation by stimuli such as cytokines and lipopolysaccharide (LPS).[2][3] Its activity leads to the production of prostaglandins, like PGE2, which are principal mediators of inflammation, pain, and fever.[2][4]
The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while common adverse effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[3] Therefore, a crucial step in characterizing any new arylpropanoic acid derivative is to determine not only its inhibitory potency but also its selectivity for COX-2 over COX-1.[5][6] Our assay strategy is designed to elucidate these key parameters for this compound.
Figure 1: Prostaglandin E2 synthesis pathway and point of inhibition.
A Tiered Strategy for In Vitro Assay Development
A logical, stepwise approach is essential for efficiently characterizing a novel compound. We propose a workflow that moves from a direct, purified enzyme system to a more complex, cell-based model. This progression allows for the validation of direct target engagement before assessing functional cellular outcomes.
Figure 2: Tiered workflow for compound characterization.
Protocol 1: Biochemical COX-1 & COX-2 Inhibition Assay
Principle: This assay directly measures the ability of the test compound to inhibit the peroxidase activity of purified ovine COX-1 and human recombinant COX-2. The peroxidase component of the enzyme is quantified by monitoring the oxidation of a chromogenic substrate, which results in a colorimetric or fluorometric signal. Several assay methods are available for the in vitro evaluation of COX activity.[7]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric or colorimetric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test Compound: this compound, dissolved in DMSO
-
Reference Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective), Ibuprofen (non-selective)
-
96-well or 384-well microplates (black plates for fluorescence)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer instructions. Create a serial dilution of the test compound and reference inhibitors in DMSO, then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the well should be kept constant and low (<1%).
-
Enzyme/Cofactor Addition: To each well of the microplate, add the assay buffer. Add the heme cofactor to all wells.
-
Inhibitor Addition: Add the diluted test compound, reference inhibitors (positive controls), or vehicle (DMSO in buffer, negative control) to the appropriate wells.
-
Enzyme Addition & Pre-incubation: Add either COX-1 or COX-2 enzyme to the wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature. This pre-incubation step is critical as it allows time-dependent inhibitors to bind to the enzyme before the substrate is introduced.[8]
-
Reaction Initiation: Add the fluorometric probe followed immediately by the arachidonic acid substrate to initiate the reaction.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the kinetic development of the signal (fluorescence or absorbance) over 5-10 minutes. The rate of signal increase is proportional to the enzyme activity.
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (Ratevehicle - Ratebackground))
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
Table 1: Representative IC50 Values for Common NSAIDs (Human Whole Blood Assay) [5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~15 | ~15 | ~1.0 |
| Diclofenac | ~5.0 | ~0.17 | ~29 |
| Celecoxib | ~15 | ~0.5 | ~30 |
| Rofecoxib | >100 | ~0.35 | >285 |
Note: These values serve as a reference; results will vary based on the specific assay system.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
Principle: This assay quantifies the functional effect of the test compound on PGE2 synthesis in a relevant cellular model. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[3] The amount of PGE2 released into the cell culture supernatant is then measured as a direct readout of COX-2 activity.[9]
Materials:
-
RAW 264.7 cells (or other suitable cell line, e.g., human monocytes)[2]
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and Reference Inhibitors (dissolved in DMSO)
-
Cell Proliferation/Cytotoxicity Assay Kit (e.g., MTT, CellTiter-Glo®)
-
PGE2 Quantification Kit (HTRF or ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh, serum-free medium containing serial dilutions of the test compound or reference inhibitors. Incubate for 1 hour.
-
COX-2 Induction: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for PGE2 analysis. Store at -80°C if not analyzed immediately.
-
Cytotoxicity Assessment (Parallel Plate): It is crucial to assess whether the test compound affects cell viability, as a reduction in PGE2 could be due to toxicity rather than specific enzyme inhibition.[10] Set up a parallel plate under the same conditions and perform a standard cytotoxicity assay.
Data Analysis:
-
Quantify the PGE2 concentration in each supernatant sample using the HTRF or ELISA protocol described below.
-
Normalize the PGE2 production to the vehicle control (LPS-stimulated cells treated with DMSO only).
-
Calculate the percent inhibition of PGE2 production for each compound concentration.
-
Plot percent inhibition versus the logarithm of the compound concentration and determine the IC50 value.
Protocol 3: Quantification of PGE2 by HTRF Assay
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust immunoassay technology well-suited for high-throughput screening.[11][12] The assay is based on a competitive principle where PGE2 in the sample competes with a d2-labeled PGE2 tracer for binding to a monoclonal anti-PGE2 antibody labeled with a Europium cryptate donor.[13][14] When the donor and acceptor are in close proximity, excitation of the donor triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor. The PGE2 produced by the cells competes for antibody binding, reducing the FRET signal. Therefore, the HTRF signal is inversely proportional to the concentration of PGE2 in the sample.[14]
Figure 3: Principle of the competitive HTRF assay for PGE2 detection.
Procedure (based on a typical kit protocol): [14]
-
Standard Curve: Prepare a serial dilution of the provided PGE2 standard to create a standard curve.
-
Plate Setup: In a 384-well low-volume white plate, add 10 µL of each standard or collected cell supernatant sample.
-
Reagent Addition: Add 5 µL of the PGE2-d2 (acceptor) reagent to all wells.
-
Antibody Addition: Add 5 µL of the anti-PGE2-Cryptate (donor) reagent to all wells.
-
Incubation: Seal the plate and incubate at room temperature for 3-5 hours or overnight at 4°C.[14]
-
Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.
-
Calculate the Delta F% for each standard and sample, which normalizes the data to the assay's dynamic range: Delta F% = 100 * (Ratiosample - Rationeg) / Rationeg
-
Plot the Delta F% for the standards against their concentrations and fit to a suitable curve (e.g., four-parameter logistic).
-
Use the standard curve to interpolate the concentration of PGE2 in the unknown samples.
References
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- Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central.
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- Identification and development of mPGES-1 inhibitors: where we are
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- Selective Inhibitors of Human mPGES-1 from Structure-Based Comput
- Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PubMed Central.
- Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. PubMed.
- Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N
- Raw homogenous time-resolved fluorescence (HTRF) signal (top) and...
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- First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evalu
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Application Notes & Protocols: Characterizing "3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid" as a Prostaglandin EP4 Receptor Antagonist
Abstract
This technical guide provides a comprehensive framework for characterizing the bioactivity of "3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid," a novel small molecule here designated APS-101 . Given its structural features as an arylpropanoic acid derivative, a common scaffold for modulators of G-protein coupled receptors (GPCRs), we hypothesize its potential as an antagonist of the Prostaglandin E2 receptor 4 (EP4). The EP4 receptor is a high-value therapeutic target implicated in inflammation, oncology, and autoimmune diseases.[1][2] This document details the scientific rationale and step-by-step protocols for a tiered, cell-based assay cascade designed to rigorously evaluate the antagonistic potential of APS-101 on the EP4 signaling pathway. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating systems, and robust data interpretation.
Introduction: The Scientific Rationale
1.1. The Target: Prostaglandin E2 Receptor 4 (EP4)
The EP4 receptor is one of four subtypes for prostaglandin E2 (PGE2), a key lipid mediator of physiological and pathophysiological processes.[3] As a Class A GPCR, EP4 is ubiquitously expressed and plays a critical role in mediating inflammatory responses, tumor progression, bone remodeling, and immune modulation.[1][4] Its involvement in promoting cancer cell migration, invasion, and immune evasion has made it a compelling target for novel antagonist therapies.[2][4]
1.2. The Compound: APS-101 (this compound)
APS-101 belongs to the arylpropanoic acid class of compounds, a chemical family that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs).[5] While many NSAIDs act via cyclooxygenase (COX) inhibition, the structural diversity within this class allows for interaction with a wide array of biological targets. The unique sulfamoylphenyl moiety of APS-101 suggests the potential for selective interactions distinct from traditional NSAIDs. Our hypothesis is that APS-101 acts as a selective antagonist at the EP4 receptor, thereby inhibiting its downstream signaling cascades.
1.3. Assay Strategy: A Multi-Tiered Approach
To comprehensively validate this hypothesis, we propose a three-tiered assay cascade:
-
Primary Biochemical Assay: Directly measures the inhibition of the canonical EP4 signaling event—cyclic adenosine monophosphate (cAMP) production.
-
Secondary Transcriptional Assay: Confirms the functional downstream consequence of cAMP inhibition by measuring the activity of a cAMP-responsive promoter.
-
Tertiary Phenotypic Assay: Assesses the compound's ability to reverse a disease-relevant cellular phenotype modulated by EP4 activation, such as cancer cell migration.
This tiered approach provides orthogonal validation, building a robust data package from direct target engagement to functional cellular outcomes.
The EP4 Receptor Signaling Pathway
The EP4 receptor primarily couples to the stimulatory G-protein, Gαs.[6][7] Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change that activates Gαs. This, in turn, stimulates adenylyl cyclase (AC) to convert ATP into the second messenger cAMP.[8][9] Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream substrates, including the cAMP Response Element-Binding Protein (CREB).[8] Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter regions of target genes, driving their transcription.
Emerging evidence also indicates that EP4 can couple to alternative pathways, such as Gαi (inhibiting cAMP) or the phosphatidylinositol 3-kinase (PI3K) pathway, adding complexity to its signaling profile.[1][8][10] Our initial investigation will focus on the canonical and best-characterized Gαs-cAMP-PKA axis.
Application Notes: Assay Selection and Design
3.1. Cell Line Selection
The choice of cell line is critical for obtaining physiologically relevant and reproducible data.
-
Recombinant Systems (Primary & Secondary Assays): Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are recommended.[11] These cell lines have low endogenous GPCR expression, providing a clean background.[11] They can be transiently or stably transfected with a human EP4 receptor expression construct. This setup is ideal for mechanistic studies and initial screening.
-
Endogenous Systems (Tertiary/Confirmatory Assays): For phenotypic assays, cell lines with high endogenous EP4 expression are preferred. Examples include the human colon cancer cell line HCA-7 or the human monocytic cell line U937. Using these cells ensures that the observed effects are relevant to a disease context.
3.2. Assay Principles
-
cAMP Accumulation Assay: This is the most direct method to assess EP4 Gαs coupling.[12] The assay measures the intracellular concentration of cAMP produced in response to receptor stimulation. Antagonists are identified by their ability to block the cAMP increase induced by a known agonist (PGE2). Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust detection method for this purpose.
-
CRE-Luciferase Reporter Assay: This assay measures a downstream event of the cAMP cascade.[7][13] Cells are co-transfected with the EP4 receptor and a reporter plasmid containing a luciferase gene under the control of a CRE promoter. An increase in cAMP leads to CREB phosphorylation and subsequent luciferase expression. Antagonists block the agonist-induced luciferase signal. This assay confirms the functional integrity of the signaling pathway from the receptor to gene transcription.
-
Cell Migration (Scratch) Assay: This phenotypic assay provides insight into the compound's effect on a complex cellular process. PGE2 is known to promote migration in various cancer cell lines via EP4.[4] A "wound" is created in a confluent monolayer of cells, and the rate of closure is monitored over time. An effective EP4 antagonist will inhibit the PGE2-stimulated migration.
Detailed Experimental Protocols
Protocol 1: EP4 Antagonist HTRF cAMP Assay
This protocol describes the characterization of APS-101 by measuring its ability to inhibit PGE2-induced cAMP production in HEK293 cells stably expressing the human EP4 receptor (HEK293-EP4).
A. Materials
-
HEK293-EP4 stable cell line
-
Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418)
-
Assay Buffer: HBSS with 1 mM IBMX (phosphodiesterase inhibitor)
-
APS-101, PGE2 (agonist), Known EP4 Antagonist (e.g., L-161,982)
-
HTRF cAMP Assay Kit (e.g., from Cisbio)
-
White, low-volume 384-well assay plates
-
HTRF-compatible microplate reader
B. Step-by-Step Methodology
-
Cell Plating: Seed HEK293-EP4 cells into a 384-well plate at a density of 5,000 cells/well in 10 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of APS-101 in Assay Buffer, starting from 100 µM. Prepare similar dilutions for the control antagonist. Prepare PGE2 at a final concentration corresponding to its EC80 value (pre-determined from an agonist dose-response curve).
-
Antagonist Addition: Add 5 µL of the diluted APS-101 or control antagonist to the appropriate wells. For control wells (agonist only, no antagonist), add 5 µL of Assay Buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL of the PGE2 (EC80) solution to all wells except the basal control (which receives Assay Buffer). This initiates the stimulation.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Sequentially add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the anti-cAMP-cryptate reagent to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
C. Data Analysis
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Normalize the data: Set the signal from the PGE2-stimulated wells (no antagonist) as 100% activity and the basal signal (no agonist) as 0% activity.
-
Plot the percent inhibition versus the log concentration of APS-101.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol validates the findings from the primary screen by measuring the transcriptional response downstream of cAMP production.
A. Materials
-
HEK293 cells
-
Expression plasmid for human EP4 receptor
-
CRE-luciferase reporter plasmid (e.g., from Promega)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Culture Medium: DMEM, 10% FBS, 1% Pen-Strep
-
APS-101, PGE2, control antagonist
-
Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™)
-
White, clear-bottom 96-well plates
-
Luminometer plate reader
B. Step-by-Step Methodology
-
Transfection: Co-transfect HEK293 cells with the EP4 expression plasmid and the CRE-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Cell Plating: After transfection, seed the cells into a 96-well plate at 20,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Starve cells in serum-free medium for 4 hours. Then, treat cells with serial dilutions of APS-101 or control antagonist for 30 minutes.
-
Agonist Stimulation: Add PGE2 (EC80 concentration) to the wells and incubate for an additional 4-6 hours at 37°C.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and contains the luciferin substrate.
-
Incubation: Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
C. Data Analysis
-
Normalize the data by setting the PGE2-stimulated signal as 100% and the unstimulated signal as 0%.
-
Plot the percent inhibition against the log concentration of APS-101 and fit the curve to determine the IC50 value.
Protocol 3: Cell Migration (Wound Healing) Assay
This protocol assesses the ability of APS-101 to inhibit a key cancer-related phenotype driven by EP4 signaling.
A. Materials
-
HCA-7 or other suitable cancer cell line with endogenous EP4 expression
-
Culture Medium: As recommended by the cell line provider
-
Assay Medium: Low-serum (e.g., 0.5% FBS) medium
-
APS-101, PGE2
-
96-well imaging plates (e.g., Corning 3596)
-
Wound-making tool (e.g., 96-pin wound maker or a sterile pipette tip)
-
Automated live-cell imaging system (e.g., IncuCyte) or a standard microscope with a camera.
B. Step-by-Step Methodology
-
Cell Plating: Seed HCA-7 cells in a 96-well imaging plate and grow until they form a confluent monolayer.
-
Wound Creation: Create a uniform "scratch" or wound in the center of each well using a wound-making tool.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add Assay Medium containing the different treatments to the wells:
-
Vehicle control (low serum medium + DMSO)
-
PGE2 (e.g., 100 nM)
-
APS-101 (various concentrations) + PGE2 (100 nM)
-
-
Imaging: Place the plate in a live-cell imaging system and acquire images of the wounds every 2-4 hours for 24-48 hours.
-
Data Acquisition: The imaging software will automatically measure the width or area of the wound in each image over time.
C. Data Analysis
-
Calculate the "Relative Wound Density" or "Percent Wound Closure" at each time point for each condition.
-
Plot the wound closure over time for all conditions.
-
Compare the rate of migration in the PGE2-treated group to the groups treated with PGE2 + APS-101.
-
Determine the concentration of APS-101 that significantly inhibits PGE2-induced cell migration.
Data Presentation and Interpretation
Table 1: Hypothetical Bioactivity Profile of APS-101
| Assay Type | Cell Line | Measured Endpoint | Readout | IC50 (nM) |
| Primary | HEK293-EP4 | cAMP Accumulation | HTRF | 15.2 |
| Secondary | HEK293 | CRE-driven Transcription | Luminescence | 25.8 |
| Tertiary | HCA-7 | Cell Migration | Wound Closure | 95.5 |
Interpretation:
-
The low nanomolar IC50 in the cAMP assay indicates potent, direct inhibition of EP4 receptor signaling.
-
The similar IC50 in the CRE-luciferase assay confirms this activity translates to a downstream nuclear event.
-
The higher IC50 in the migration assay is expected, as phenotypic assays involve more complex biology, but still demonstrates a clear functional effect at a sub-micromolar concentration. This profile is consistent with a compound acting as a specific EP4 antagonist.
Conclusion
The suite of cell-based assays described in this guide provides a robust and logical workflow for the characterization of novel compounds targeting the EP4 receptor. By systematically progressing from a direct biochemical readout to a complex phenotypic endpoint, researchers can build a high-confidence data package to validate "this compound" (APS-101) as a potential EP4 antagonist. This foundational work is essential for advancing promising molecules into further preclinical and clinical development for inflammatory diseases and cancer.
References
-
Markovic, T., et al. (2013). The prostanoid EP4 receptor and its signaling pathway. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). The Prostanoid EP4 Receptor and Its Signaling Pathway. Semantic Scholar. [Link]
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Application Notes & Protocols: 3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid as a Versatile Intermediate in Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid as a key intermediate. We will explore the significance of the N,N-dimethylsulfamoylphenyl moiety in modern drug design, provide a detailed and robust protocol for the synthesis and characterization of the title compound, and demonstrate its application in the construction of biologically active molecules through a validated amide coupling protocol. A case study contextualizing its potential role in targeting inflammatory pathways will be discussed, supported by clear, illustrative diagrams to elucidate complex workflows and biological mechanisms.
Introduction: The Strategic Value of the Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug design, having paved the way for the antibiotic revolution.[1] Beyond its foundational role in antibacterial agents, the sulfonamide moiety (—SO₂NH₂) and its derivatives are integral to a wide array of modern therapeutics, including diuretics, hypoglycemics, and anti-inflammatory agents.[2][3] The N,N-dimethylsulfamoylphenyl group, in particular, offers several advantages for medicinal chemists:
-
Modulation of Physicochemical Properties: The sulfonamide group can significantly influence a molecule's polarity, solubility, and ability to cross biological membranes.
-
Metabolic Stability: It often serves as a bioisosteric replacement for more metabolically labile groups, such as esters or carboxylic acids, potentially improving a drug candidate's pharmacokinetic profile.[4]
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.
-
Versatile Synthetic Handle: The sulfonamide group is chemically robust, allowing for a wide range of synthetic modifications on other parts of the molecule without compromising its integrity.[5][6]
The title compound, this compound, combines this valuable pharmacophore with a propanoic acid side chain. This acid functionality serves as a critical attachment point for building molecular complexity, most commonly through amide bond formation, which is the most frequently used reaction in medicinal chemistry.[7][8] This makes the compound an ideal starting point for constructing libraries of novel compounds for screening and lead optimization.
Physicochemical and Structural Properties
A clear understanding of the intermediate's properties is crucial for its effective use in synthesis and for interpreting downstream analytical data.
| Property | Value | Data Source |
| Molecular Formula | C₁₁H₁₅NO₄S | Calculated |
| Molecular Weight | 257.31 g/mol | Calculated |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | 885275-35-0 | Registry Number |
| Appearance | White to off-white solid (predicted) | Typical for similar compounds |
| Solubility | Soluble in MeOH, DMSO, DMF; poorly soluble in water | Predicted based on structure |
| pKa | ~4.5 (Carboxylic Acid, predicted) | Estimated |
Synthesis of this compound
The following section details a robust, two-step synthetic protocol derived from established organic chemistry principles for producing the title compound. The chosen route involves the Knoevenagel condensation followed by catalytic hydrogenation, which is a reliable method for synthesizing 3-arylpropanoic acids.[9][10]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Synthesis Protocol
Step 1: (E)-3-(4-(Dimethylsulfamoyl)phenyl)acrylic acid
-
Rationale: This step employs a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound (malonic acid). Piperidine acts as a basic catalyst to deprotonate malonic acid, and pyridine serves as the solvent.[9]
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(dimethylsulfamoyl)benzaldehyde (10.0 g, 46.9 mmol), malonic acid (5.36 g, 51.5 mmol), and pyridine (80 mL).
-
Add piperidine (1.0 mL, 10.1 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
After completion, cool the mixture to room temperature and then pour it slowly into a beaker containing 300 mL of ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl) while stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum at 50 °C to yield the intermediate acrylic acid.
-
-
Self-Validation: The product should be characterized by ¹H NMR to confirm the presence of the vinyl protons and the disappearance of the aldehyde proton.
Step 2: this compound
-
Rationale: This step reduces the carbon-carbon double bond of the acrylic acid intermediate to a single bond using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.[11]
-
Procedure:
-
In a hydrogenation vessel (e.g., Parr shaker bottle), dissolve the (E)-3-(4-(Dimethylsulfamoyl)phenyl)acrylic acid (from Step 1, ~11.0 g, 43.1 mmol) in ethanol (150 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) (50% wet, ~1.0 g) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Shake the mixture at room temperature for 12-18 hours or until hydrogen uptake ceases. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 25 mL).
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
-
-
Self-Validation: The final product must be rigorously characterized. ¹H NMR should show the disappearance of the vinyl proton signals and the appearance of two new aliphatic signals (triplets) for the -CH₂-CH₂- moiety. Purity should be assessed by LC-MS, and identity confirmed by mass spectrometry and melting point analysis.
Application Protocol: Amide Coupling for Library Synthesis
The carboxylic acid group of the title compound is a prime handle for diversification. The following protocol describes a standard and reliable method for amide bond formation using common coupling reagents.[12][13]
-
Rationale: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added to suppress side reactions and racemization by converting the O-acylisourea to a less reactive but more stable HOBt-ester. A tertiary amine base like Diisopropylethylamine (DIPEA) is used to scavenge the HCl produced and maintain a basic environment for the amine nucleophile.[8]
-
Procedure:
-
To a dry vial under a nitrogen atmosphere, add this compound (100 mg, 0.389 mmol).
-
Dissolve the acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (4 mL).
-
Add EDC (89 mg, 0.467 mmol, 1.2 eq) and HOBt (63 mg, 0.467 mmol, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
In a separate vial, dissolve the desired amine (e.g., benzylamine, 1.1 eq) in a small amount of the same anhydrous solvent.
-
Add the amine solution and DIPEA (0.10 mL, 0.584 mmol, 1.5 eq) to the activated acid mixture.
-
Stir the reaction at room temperature for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel to yield the final product.
-
-
Self-Validation: The final amide product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the carboxylic acid proton (~12 ppm) in the ¹H NMR is a key indicator of a successful reaction.
Biological Context: A Scaffold for COX-2 Inhibitors
The sulfonamide moiety is a well-known pharmacophore in a class of anti-inflammatory drugs that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[14] A prominent example is Celecoxib, which features a sulfonamide group that is critical for its binding and selectivity.[15] COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[16][17] Selective inhibition of COX-2 provides anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[18]
The intermediate this compound provides a valuable scaffold that could be elaborated into novel selective COX-2 inhibitors. The propanoic acid side chain allows for the introduction of various functionalities designed to interact with specific residues within the COX-2 active site.
Prostaglandin Biosynthesis Pathway and COX-2 Inhibition
The diagram below illustrates the prostaglandin synthesis pathway and highlights the point of intervention for COX-2 inhibitors.
Caption: The prostaglandin biosynthesis pathway and the site of action for selective COX-2 inhibitors.
Conclusion
This compound is a high-value, strategically designed intermediate for drug discovery. Its synthesis is straightforward, and its dual functionality—a proven medicinal chemistry scaffold and a versatile coupling handle—makes it an excellent starting point for generating diverse chemical libraries. The protocols provided herein are robust, self-validating, and grounded in established chemical principles, empowering research teams to accelerate their discovery programs, particularly in therapeutic areas such as inflammation, pain management, and oncology where sulfonamide-containing molecules have demonstrated significant clinical success.
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Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]
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Prostaglandin Synthesis. Biology LibreTexts. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available at: [Link]
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Introduction to Prostaglandin. Creative Diagnostics. Available at: [Link]
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Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]
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Synthesis and Reaction of 2-Mercapto-3-Arylpropanoic Acids. Taylor & Francis Online. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
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Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
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Multicomponent Synthesis of 3-Heteroarylpropionic Acids. ACS Publications. Available at: [Link]
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2-phenylpropionic acid. Organic Syntheses. Available at: [Link]
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Prostaglandin. Wikipedia. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
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Sulfonamide (medicine). Wikipedia. Available at: [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). In-vitro In-vivo In-silico Journal. Available at: [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
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Prostaglandin biosynthesis pathways. ResearchGate. Available at: [Link]
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What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]
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2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. Available at: [Link]
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Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] Phenylpropanoic acid derivatives have emerged as a class of compounds with a wide range of biological activities, including anti-inflammatory and, in some cases, antimicrobial properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial antimicrobial evaluation of a specific, under-investigated compound: 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid .
While direct antimicrobial data for this specific molecule is not yet prevalent in published literature, its structural components—a phenylpropanoic acid core and a dimethylsulfamoyl group—offer a rationale for its investigation. This guide is designed to provide a robust framework for a thorough preliminary assessment, from basic characterization to core efficacy and safety profiling. It is structured not as a rigid template, but as a logical workflow that a researcher would follow to systematically evaluate a novel compound's potential as an antimicrobial agent.
Part 1: Compound Profile and Preliminary Assessment
Before initiating antimicrobial screening, a fundamental understanding of the compound's physicochemical properties is essential for ensuring the reliability and reproducibility of experimental results.
Chemical Identity
-
Synonyms: 3-(4-Dimethylsulfamoyl-phenyl)-propionic acid, Benzenepropanoic acid, 4-[(dimethylamino)sulfonyl]-[3][5]
| Property | Predicted Value | Source |
| Boiling Point | 422.9 ± 47.0 °C | [3] |
| Density | 1.293 ± 0.06 g/cm³ | [3] |
| pKa | 4.50 ± 0.10 | [3] |
Rationale for Investigation
The core structure, phenylpropanoic acid, is a well-known scaffold in medicinal chemistry.[2][7] The addition of a sulfonamide-related group (dimethylsulfamoyl) is significant, as sulfonamides were among the first successful synthetic antimicrobial agents and this functional group continues to be a key component in many modern drugs. This unique combination warrants investigation into its potential antimicrobial activities.
Critical First Steps: Solubility and Stability Testing
Expertise & Experience: An antimicrobial compound can only be effective if it can be reliably delivered to the pathogen in a biologically active state. Inaccurate solubility or degradation of the compound will lead to a gross misinterpretation of its potency. Therefore, determining the optimal solvent and assessing the compound's stability in the chosen assay medium are non-negotiable preliminary steps.
Protocol: Solubility Assessment
-
Solvent Screening: Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 20 mM) in various common laboratory solvents. Start with Dimethyl Sulfoxide (DMSO), followed by ethanol, methanol, and sterile deionized water.
-
Observation: Visually inspect for complete dissolution. If precipitation occurs, vortex and gently warm the solution. Note the solvent in which the compound is most soluble. DMSO is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds.
-
Assay Medium Compatibility: Once a primary solvent is chosen (e.g., DMSO), determine the maximum concentration of the solvent that can be tolerated in the final assay without affecting microbial growth or cell viability. This is typically ≤1% v/v for DMSO in most microbiological assays.
-
Working Stock Preparation: Prepare a high-concentration working stock solution in the chosen solvent (e.g., 100x the highest desired screening concentration) that will be serially diluted for the experiments.
Part 2: Core Antimicrobial Efficacy Screening
The primary goal of this stage is to determine if this compound has any intrinsic activity against a panel of relevant microorganisms and to quantify this activity. The gold standard for this initial assessment is the determination of the Minimum Inhibitory Concentration (MIC).[1][8]
Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for MIC and MBC determination.
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][8] The broth microdilution method is highly recommended for its efficiency and conservation of compound.[9][10]
Materials:
-
This compound stock solution (e.g., 2.56 mg/mL in DMSO).
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).[11]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Spectrophotometer.
-
Sterile 0.85% saline.
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in sterile saline to achieve a final standardized inoculum of approximately 5 x 10⁵ CFU/mL. This is a critical step for reproducibility.[1]
-
Plate Preparation and Serial Dilution: a. Add 100 µL of sterile MHB to wells 2 through 12 in several rows of a 96-well plate. b. Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. This leaves well 11 as a positive growth control (no compound) and well 12 as a sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is now 200 µL, and the compound concentrations are halved. The final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Incubation and Reading: a. Seal the plate (e.g., with a breathable film) and incubate at 37°C for 16-24 hours.[1] b. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[1][8]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
Trustworthiness: While the MIC indicates growth inhibition, the MBC determines the concentration required to kill the bacteria. This distinction is crucial for classifying the compound as bacteriostatic (inhibits growth) or bactericidal (kills).
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Part 3: In Vitro Safety and Toxicity Assessment
Expertise & Experience: A potent antimicrobial compound is of little therapeutic value if it is highly toxic to human cells.[12][13][14] Therefore, assessing cytotoxicity early in the discovery pipeline is a critical, self-validating step. It allows for the calculation of a therapeutic index (TI), which is a quantitative measure of the compound's safety. A higher TI is desirable.
Workflow for Cytotoxicity Assessment
Caption: General workflow for cytotoxicity evaluation.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).
-
DMSO or a suitable solubilizing buffer.
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare 2x serial dilutions of this compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). c. Incubate for another 24 to 48 hours.
-
MTT Addition and Incubation: a. Add 20 µL of the 5 mg/mL MTT reagent to each well. b. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[15]
-
Solubilization and Reading: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Part 4: Data Interpretation and Next Steps
The results from these initial screens will provide a foundational dataset to guide future research.
| Outcome | Interpretation | Recommended Next Steps |
| Low MIC (e.g., <16 µg/mL) High IC₅₀ (e.g., >64 µg/mL) | The compound shows potent and selective antimicrobial activity. It is a promising lead. | Expand screening to a broader panel of clinical isolates and resistant strains. Initiate mechanism of action studies (e.g., time-kill kinetics, macromolecular synthesis assays). |
| High MIC (e.g., >64 µg/mL) | The compound has weak or no antimicrobial activity against the tested strains. | Consider screening against other types of microbes (e.g., fungi, parasites) or abandon the compound in favor of other candidates. |
| Low MIC (e.g., <16 µg/mL) Low IC₅₀ (e.g., <16 µg/mL) | The compound is potent but exhibits significant cytotoxicity, indicating a poor therapeutic index. | Consider medicinal chemistry efforts to modify the structure to reduce cytotoxicity while retaining antimicrobial activity. |
| MBC ≈ MIC | The compound is likely bactericidal. | This is a favorable property. Confirm with time-kill curve assays. |
| MBC >> MIC | The compound is likely bacteriostatic. | This is still a valuable therapeutic profile for many types of infections. |
References
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Application Notes and Protocols for the Investigation of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid in Cancer Cell Line Studies
For Research Use Only.
I. Introduction: Unveiling the Potential of a Novel Sulfonamide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Small molecules that can modulate critical cellular pathways are of particular interest. 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid belongs to the broad class of sulfonamide-containing compounds, a chemical scaffold renowned for its diverse pharmacological activities. While direct extensive research on this specific molecule in cancer is emerging, its structural elements, particularly the sulfamoylphenyl moiety, are characteristic of a class of agents known to interact with key enzymatic targets in cancer pathophysiology.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential anticancer effects of this compound in various cancer cell lines. The protocols herein are designed to be self-validating, offering a clear rationale for each experimental step, and are grounded in established methodologies.
II. Postulated Mechanism of Action: Targeting Carbonic Anhydrases
The presence of the aromatic sulfonamide group in this compound suggests a plausible mechanism of action through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in maintaining the pH balance within and around cancer cells.[1]
In the hypoxic tumor microenvironment, cancer cells upregulate CA IX and CA XII to facilitate the conversion of carbon dioxide to bicarbonate and protons. The resulting extracellular acidosis promotes tumor invasion and metastasis, while the intracellular alkaline pH favors cell proliferation and survival.[3] Sulfonamide-based inhibitors, through their zinc-binding properties, can block the active site of these CAs, disrupting this critical pH regulation.[1][4] This disruption can lead to intracellular acidification and a reduction in extracellular acidosis, thereby inducing apoptosis and inhibiting cell proliferation.[3]
Caption: Postulated mechanism of action via carbonic anhydrase inhibition.
III. Data Presentation: Quantifying Anticancer Activity
A systematic evaluation of this compound requires the determination of its cytotoxic and antiproliferative effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a template for summarizing such data.
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value | ER-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | Experimental Value | Triple-negative |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value | Non-small cell |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value | Experimental Value | |
| PC-3 | Prostate Adenocarcinoma | Experimental Value | Experimental Value | Androgen-independent |
| HEK293 | Normal Kidney | Experimental Value | Experimental Value | Non-cancerous control |
IV. Experimental Protocols
The following section provides detailed, step-by-step protocols for the essential assays to characterize the anticancer properties of this compound.
A. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes. [6]3. Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and propidium iodide (PI) to the cell suspension. [7]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [7]6. Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive. [7]
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry. [8] Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes. [9]3. Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA). [10]5. Incubation: Incubate for 30 minutes at room temperature in the dark. [8]6. Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal. The DNA content will correspond to the different phases of the cell cycle.
D. Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular pathways affected by the compound. [11][12] Protocol:
-
Protein Extraction: Treat cells with the compound of interest. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay. [11]2. SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. [13]3. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of key signaling molecules, apoptosis-related proteins) overnight at 4°C. [11]6. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
V. References
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Al-Balwi, M. A., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 29(12), 2824. [Link]
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Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(3), 703-714. [Link]
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Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6549. [Link]
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Application Notes and Protocols: Derivatization of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid for Enhanced Anti-Invasive Activity via Matrix Metalloproteinase Inhibition
Introduction: Targeting Tumor Invasion by Modulating the Extracellular Matrix
The progression of cancer from a localized tumor to metastatic disease is a complex process, with cancer cell invasion through the extracellular matrix (ECM) being a critical step.[1][2][3] Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key players in the degradation of the ECM.[1][2] Among the various MMPs, gelatinases A and B (MMP-2 and MMP-9) are of particular interest in oncology as their overexpression is frequently associated with increased tumor invasion, angiogenesis, and metastasis in various cancers.[1][3][4][5] These enzymes are capable of degrading type IV collagen, a major component of the basement membrane, thereby paving the way for cancer cells to disseminate to distant sites.[2] Consequently, the inhibition of MMP-2 and MMP-9 presents a promising therapeutic strategy to curtail cancer cell invasion and metastasis.[2]
The compound 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is a scaffold of significant interest. Its structure comprises a sulfonamide group, a known pharmacophore in a multitude of clinically used drugs, and a propanoic acid moiety that can be readily derivatized. The sulfonamide group itself has been identified as a key feature in a number of potent MMP inhibitors.[6] This document provides a comprehensive guide for the derivatization of this compound to generate a library of amide derivatives with potentially improved inhibitory activity against MMP-2 and MMP-9, and consequently, enhanced anti-invasive properties. We will detail the synthetic protocols, bioassay methodologies for activity assessment, and provide a framework for understanding the structure-activity relationships (SAR) of these novel compounds.
Rationale for Derivatization: Exploring Structure-Activity Relationships
The core hypothesis of this work is that by modifying the carboxylic acid terminus of this compound, we can enhance its binding affinity and selectivity for the active site of MMP-2 and MMP-9. The sulfonamide moiety is poised to interact with the enzyme's active site, a common feature among sulfonamide-based MMP inhibitors.[6] By converting the propanoic acid to a series of amides with diverse steric and electronic properties, we aim to probe the S1' pocket of the MMP active site to identify substituents that confer optimal inhibitory activity.
The derivatization strategy will focus on the synthesis of a focused library of N-alkyl and N-aryl amides. This will allow for a systematic exploration of how hydrophobicity, aromaticity, and steric bulk at the P1' position influence MMP inhibition.
Experimental Protocols
Part 1: Synthesis of N-Substituted Amide Derivatives of this compound
This protocol describes a general method for the synthesis of amide derivatives from this compound using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) coupling chemistry.[7][8]
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
To the cooled solution, add EDC·HCl (1.2 equivalents) portion-wise over 5 minutes.
-
Add DIPEA or TEA (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
dot
Caption: Workflow for the synthesis of amide derivatives.
Part 2: In Vitro MMP-2 and MMP-9 Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of the synthesized compounds against human recombinant MMP-2 and MMP-9. The assay is based on the cleavage of a quenched fluorescent substrate, where the fluorescence intensity increases upon enzymatic cleavage.[9][10][11][12][13]
Materials:
-
Human recombinant MMP-2 and MMP-9 (activated)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Synthesized amide derivatives (dissolved in DMSO)
-
A known MMP inhibitor as a positive control (e.g., NNGH)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 325/393 nm)
Procedure:
-
Prepare serial dilutions of the synthesized compounds and the positive control inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well black microplate, add the following to each well:
-
Blank (no enzyme): Assay buffer and substrate.
-
Control (enzyme, no inhibitor): Assay buffer, MMP enzyme, and substrate.
-
Test compound: Assay buffer, MMP enzyme, diluted test compound, and substrate.
-
Positive control: Assay buffer, MMP enzyme, diluted positive control inhibitor, and substrate.
-
-
Add the MMP-2 or MMP-9 enzyme to the appropriate wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Part 3: In Vitro Cancer Cell Invasion Assay (Transwell Assay)
This protocol describes a transwell invasion assay to evaluate the ability of the synthesized compounds to inhibit the invasion of a highly invasive cancer cell line, such as MDA-MB-231 human breast cancer cells.[14][15][16][17][18]
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Matrigel or a similar basement membrane matrix
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes for 24-well plates
-
Synthesized amide derivatives (dissolved in DMSO)
-
Calcein AM or crystal violet for cell staining
-
Cotton swabs
-
Fluorescence microscope or a standard light microscope
Procedure:
-
Preparation of Transwell Inserts: Coat the upper surface of the transwell inserts with a thin layer of Matrigel diluted in serum-free medium and allow it to solidify at 37°C.
-
Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 18-24 hours.
-
On the day of the assay, harvest the serum-starved cells using trypsin and resuspend them in serum-free medium containing the test compounds at various concentrations.
-
Assay Setup:
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated transwell inserts into the wells.
-
Seed the cell suspension (containing the test compounds) into the upper chamber of the inserts. Include a vehicle control (DMSO) and a positive control (a known invasion inhibitor).
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the invading cells with crystal violet and count the number of stained cells in several random fields of view under a light microscope.
-
Alternatively, for fluorometric quantification, stain the invading cells with Calcein AM and measure the fluorescence using a plate reader.
-
-
Calculate the percentage of invasion inhibition for each compound concentration relative to the vehicle control.
Illustrative Results and Data Presentation
The following tables present hypothetical data for a series of N-substituted amide derivatives of this compound, illustrating how the results of the described assays can be presented and interpreted.
Table 1: MMP-2 and MMP-9 Inhibitory Activity of Amide Derivatives
| Compound ID | R-Group (Amide Substituent) | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) |
| Parent Acid | -OH | >100 | >100 |
| DA-01 | -NH-Phenyl | 25.3 | 18.7 |
| DA-02 | -NH-Benzyl | 15.8 | 10.2 |
| DA-03 | -N(CH₃)₂ | 85.1 | 92.5 |
| DA-04 | Morpholin-4-yl | 42.6 | 35.9 |
| DA-05 | Piperidin-1-yl | 30.1 | 22.4 |
| DA-06 | -NH-(4-Fluorophenyl) | 10.5 | 7.8 |
| DA-07 | -NH-(4-Methoxyphenyl) | 18.9 | 14.3 |
| Positive Control | NNGH | 0.05 | 0.02 |
Table 2: Inhibition of MDA-MB-231 Cell Invasion by Selected Amide Derivatives
| Compound ID | Concentration (µM) | Invasion Inhibition (%) |
| DA-02 | 10 | 45 ± 5 |
| DA-06 | 10 | 68 ± 7 |
| Parent Acid | 10 | <5 |
| Vehicle Control | - | 0 |
Interpretation of Illustrative Data:
The hypothetical data suggests that derivatization of the parent propanoic acid into various amides significantly enhances its MMP inhibitory activity. The parent acid itself is largely inactive. Amide derivatives with aromatic substituents (DA-01, DA-02, DA-06, DA-07) generally show better activity than those with simple alkyl or cyclic alkyl groups (DA-03, DA-04, DA-05). The introduction of a fluorine atom on the phenyl ring (DA-06) appears to be beneficial for activity, potentially due to favorable interactions within the S1' pocket of the MMPs. The enhanced MMP inhibition translates to improved anti-invasive activity in a cell-based model, as demonstrated by the significant reduction in MDA-MB-231 cell invasion by compounds DA-02 and DA-06.
Mechanistic and Workflow Diagrams
dot
Caption: Mechanism of action for the synthesized derivatives.
Conclusion and Future Directions
This guide provides a comprehensive framework for the derivatization of this compound and the evaluation of its derivatives as potential inhibitors of MMP-2 and MMP-9 for anti-invasive applications. The detailed protocols for synthesis and biological testing, coupled with a clear rationale and illustrative data, offer a robust starting point for researchers in drug discovery and development.
Future work should focus on expanding the library of derivatives to include a wider range of substituents to further probe the SAR. More potent compounds should be evaluated for their selectivity against other MMPs and their pharmacokinetic properties. Ultimately, promising candidates could be advanced to in vivo models of cancer metastasis to validate their therapeutic potential.
References
-
Sino Biological. (n.d.). MMP2 and MMP9: From Wound Healing to Cancer Invasion. Retrieved from [Link]
- Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2023). Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10987.
- Reunanen, N., & Kähäri, V. M. (2001). Matrix Metalloproteinases in Cancer Cell Invasion.
-
Calbiochem. (n.d.). InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic. Retrieved from [Link]
- Deryugina, E. I., & Quigley, J. P. (2008). Contribution of host MMP-2 and MMP-9 to promote tumor vascularization and invasion of malignant keratinocytes.
- Egeblad, M., & Werb, Z. (2002). New functions for the matrix metalloproteinases in cancer progression.
- Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046.
- Jain, P., Saravanan, C., & Singh, S. K. (2013). Sulphonamides: Deserving class as MMP inhibitors?. European journal of medicinal chemistry, 60, 89–100.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Chemical reviews, 96(2), 835–876.
- Chen, H. C. (2015). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol, 5(21), e1622.
- Wang, Y., et al. (2020). Cell Migration and Invasion Assay. Bio-protocol, 10(8), e3581.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
-
Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorogenic MMP9 (Q279R) Assay Kit. Retrieved from [Link]
-
ResearchGate. (2024). Invasion assay troubleshooting MDA-MB-231 cells?. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Contribution of host MMP-2 and MMP-9 to promote tumor vascularization and invasion of malignant keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MilliporeSigma InnoZyme Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic 1kit | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Large-scale synthesis of "3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid"
An Application Note for the Large-Scale Synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid
Abstract
This application note provides a comprehensive, two-step protocol for the large-scale synthesis of this compound, a valuable building block in pharmaceutical and fine chemical research. The synthesis is designed for scalability, efficiency, and robustness, starting from commercially available 4-bromo-N,N-dimethylbenzenesulfonamide. The initial step involves a palladium-catalyzed Heck cross-coupling reaction to introduce the propenoate side chain, followed by a highly efficient catalytic hydrogenation to yield the final saturated carboxylic acid. This guide details the rationale behind key procedural choices, offers step-by-step protocols for synthesis and purification, and outlines critical safety and handling considerations suitable for drug development professionals and process chemists.
Introduction and Strategic Overview
This compound and its structural analogs are of significant interest in medicinal chemistry, often serving as key intermediates for developing novel therapeutic agents. The benzenesulfonamide moiety is a well-established pharmacophore found in a variety of biologically active compounds.[1] A reliable and scalable synthesis is paramount for advancing from laboratory-scale discovery to pilot-plant production.
The synthetic strategy outlined herein is predicated on two powerful and well-understood transformations in modern organic chemistry: the Heck reaction and catalytic hydrogenation. This approach was selected for its high functional group tolerance, predictable scalability, and atom economy.
The overall synthetic pathway is as follows:
Caption: Overall two-step synthesis route.
Part I: Heck Cross-Coupling for Intermediate Synthesis
Principle and Rationale
The Heck reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of an unsaturated halide with an alkene. For this synthesis, we couple 4-bromo-N,N-dimethylbenzenesulfonamide with ethyl acrylate.
-
Choice of Catalyst: A palladium(II) acetate [Pd(OAc)₂] and tri(o-tolyl)phosphine [P(o-tol)₃] system is employed. This combination is robust, commercially available, and effective for coupling electron-deficient aryl bromides. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base and Solvent: Triethylamine (Et₃N) is used as a stoichiometric base to neutralize the HBr generated during the reaction, driving the catalytic cycle forward. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which facilitates the dissolution of the reactants and the palladium salt complex.
Experimental Protocol: Synthesis of Ethyl 3-[4-(Dimethylsulfamoyl)phenyl]-2-propenoate
Materials and Equipment:
-
Jacketed glass reactor (20 L) with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Temperature probe and controller.
-
Addition funnel.
-
Filtration apparatus.
Reagents:
| Reagent | M.W. | Quantity | Moles | Rationale/Notes |
|---|---|---|---|---|
| 4-Bromo-N,N-dimethylbenzenesulfonamide | 266.14 | 1.00 kg | 3.76 | Starting Material |
| Ethyl Acrylate | 100.12 | 0.56 kg (0.62 L) | 5.64 | Alkene Coupling Partner (1.5 eq) |
| Palladium(II) Acetate | 224.50 | 8.4 g | 0.0376 | Catalyst (1 mol%) |
| Tri(o-tolyl)phosphine | 304.37 | 45.8 g | 0.150 | Ligand (4 mol%) |
| Triethylamine (Et₃N) | 101.19 | 0.57 kg (0.79 L) | 5.64 | Base (1.5 eq) |
| Acetonitrile (MeCN) | 41.05 | 8.0 L | - | Solvent |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: To the reactor, add 4-bromo-N,N-dimethylbenzenesulfonamide (1.00 kg), palladium(II) acetate (8.4 g), and tri(o-tolyl)phosphine (45.8 g).
-
Solvent Addition: Add acetonitrile (8.0 L) to the reactor. Begin stirring to form a suspension.
-
Addition of Reactants: Add ethyl acrylate (0.56 kg) followed by triethylamine (0.57 kg).
-
Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC (approx. 12-18 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The triethylamine hydrobromide salt will precipitate. Filter the mixture to remove the salt, washing the filter cake with a small amount of cold acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Work-up: Redissolve the crude residue in ethyl acetate (10 L). Wash the organic layer sequentially with 1M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and brine (2 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford ethyl 3-[4-(Dimethylsulfamoyl)phenyl]-2-propenoate as a solid.
Part II: Large-Scale Catalytic Hydrogenation
Principle and Rationale
Catalytic hydrogenation is a highly efficient and clean method for the reduction of alkenes.[2][3] This step converts the propenoate intermediate into the desired propanoate derivative.
-
Choice of Catalyst: 5% Palladium on carbon (Pd/C) is the catalyst of choice. It is highly active, robust, and can be easily and safely removed by filtration after the reaction. Its heterogeneous nature makes it ideal for large-scale processes.[4]
-
Reaction Conditions: The reaction is performed under a positive pressure of hydrogen gas. Moderate pressure (50-60 psi) and temperature (40-50°C) are sufficient to ensure a reasonable reaction rate without requiring highly specialized high-pressure equipment.[5] Ethanol is an excellent solvent as it readily dissolves the substrate and is inert under hydrogenation conditions.
-
Safety: Hydrogenation reactions are highly exothermic and involve flammable gas under pressure.[5] The use of appropriate pressure reactors, continuous monitoring, and proper safety protocols are critical for success.[6]
Caption: Workflow for the catalytic hydrogenation step.
Experimental Protocol: Hydrogenation and Saponification
Materials and Equipment:
-
Pressure reactor (e.g., Parr hydrogenator or equivalent) with gas inlet, pressure gauge, vent, and temperature control.
-
Inert filtration setup (e.g., filter press or enclosed filter funnel).
-
Celite® or a similar filter aid.
Reagents:
| Reagent | M.W. | Quantity | Moles | Rationale/Notes |
|---|---|---|---|---|
| Ethyl 3-[4-(Dimethylsulfamoyl)phenyl]-2-propenoate | 285.34 | 1.00 kg | 3.50 | Intermediate from Part I |
| 5% Palladium on Carbon (Pd/C) | - | 50 g | - | Catalyst (5 wt%) |
| Ethanol (200 proof) | 46.07 | 10.0 L | - | Solvent |
| Hydrogen (H₂) | 2.02 | 50-60 psi | - | Reducing Agent |
| Sodium Hydroxide (NaOH) | 40.00 | 210 g | 5.25 | Saponification Agent (1.5 eq) |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | For acidification |
Procedure - Step A: Hydrogenation
-
Reactor Charging: Charge the pressure reactor with the propenoate intermediate (1.00 kg) and ethanol (10.0 L).
-
Inerting: Seal the reactor and purge the headspace with nitrogen three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst. Note: Pd/C can be pyrophoric; handle with care, preferably as a wet slurry.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to 50-60 psi with hydrogen.
-
Reaction: Begin vigorous stirring and heat the reactor to 40-50°C. The reaction is exothermic; monitor the temperature closely. The reaction is complete when hydrogen uptake ceases.
-
Shutdown: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol (2 x 1 L). Caution: Do not allow the filter cake to dry in the air.
Procedure - Step B: Saponification
-
Hydrolysis: Transfer the combined filtrate to a new reactor. Add a solution of sodium hydroxide (210 g) in water (2 L).
-
Reaction: Heat the mixture to 60°C and stir for 2-4 hours until HPLC analysis confirms the complete disappearance of the ester.
-
Cooling and pH Adjustment: Cool the reaction mixture to 10-15°C in an ice bath. Slowly add concentrated HCl to adjust the pH to ~2. The final product will precipitate as a white solid.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Summary and Expected Results
This two-step process provides a reliable and scalable route to this compound.
| Parameter | Step 1: Heck Reaction | Step 2: Hydrogenation/Saponification | Overall |
| Product | Ethyl 3-[4-(Dimethylsulfamoyl)phenyl]-2-propenoate | This compound | - |
| Typical Yield | 85-92% | 90-97% | 76-89% |
| Purity (HPLC) | >98% (after recrystallization) | >99% | - |
| Appearance | White to off-white solid | White crystalline solid | - |
References
-
WeylChem. (2022). Hydrogenation enables efficient and sustainable chemicals production. Chemistry World. [Link]
-
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]
-
METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. [Link]
-
H.E.L Group. (n.d.). Catalysis & Hydrogenation. Retrieved January 17, 2026, from [Link]
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Hydrogenation enables efficient and sustainable chemicals production | Article | Chemistry World [chemistryworld.com]
- 3. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. helgroup.com [helgroup.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Welcome to the technical support center for the synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your reaction yields and purity.
I. Synthetic Overview: A Plausible and Efficient Route
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 3-phenylpropanoic acid. This strategy involves:
-
Electrophilic Aromatic Substitution: Chlorosulfonation of 3-phenylpropanoic acid to introduce the sulfonyl chloride functional group, yielding 3-[4-(chlorosulfonyl)phenyl]propanoic acid.
-
Nucleophilic Acyl Substitution: Reaction of the resulting sulfonyl chloride with dimethylamine to form the desired N,N-dimethylsulfonamide.
dot graph "Synthetic_Route" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="3-Phenylpropanoic Acid"]; Step1 [label="Chlorosulfonation\n(ClSO3H)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3-[4-(Chlorosulfonyl)phenyl]propanoic acid"]; Step2 [label="Amination\n(Dimethylamine, Base)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } caption: "Proposed two-step synthesis of this compound."
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter, providing not just solutions but the chemical reasoning behind them.
Step 1: Chlorosulfonation of 3-Phenylpropanoic Acid
Issue 1: Low Yield of 3-[4-(chlorosulfonyl)phenyl]propanoic acid
-
Question: My chlorosulfonation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
-
Answer: Low yields in this electrophilic aromatic substitution are often traced back to three key areas: reagent quality, reaction conditions, and side reactions.
-
Reagent Quality and Stoichiometry:
-
Chlorosulfonic Acid (ClSO₃H): This reagent is highly reactive and susceptible to hydrolysis from atmospheric moisture, which converts it to sulfuric acid and HCl. Using old or improperly stored chlorosulfonic acid will significantly reduce the concentration of the active electrophile. Always use a fresh, unopened bottle or a properly stored reagent under anhydrous conditions.
-
Stoichiometry: An excess of chlorosulfonic acid is typically required to act as both the reagent and the solvent. A molar ratio of at least 4-5 equivalents of ClSO₃H to 3-phenylpropanoic acid is recommended to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature Control: This reaction is exothermic. The initial addition of 3-phenylpropanoic acid to chlorosulfonic acid should be done slowly and at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent thermal degradation. After the initial addition, the reaction mixture is typically allowed to warm to room temperature and may require gentle heating to ensure full conversion.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time.
-
-
Side Reactions:
-
Sulfonation: At higher temperatures, the formation of the sulfonic acid (-SO₃H) instead of the sulfonyl chloride (-SO₂Cl) can become more prevalent.[1] Maintaining a lower reaction temperature favors the formation of the desired sulfonyl chloride.
-
Di-substitution: While the propanoic acid group is para-directing, excessive heating or prolonged reaction times could potentially lead to minor amounts of di-substituted products.
-
-
| Parameter | Recommended Condition | Rationale |
| ClSO₃H Quality | Fresh, anhydrous | Prevents hydrolysis and ensures high concentration of the active electrophile. |
| Molar Ratio (ClSO₃H:Substrate) | ≥ 4:1 | Acts as both reagent and solvent, driving the reaction to completion. |
| Initial Temperature | 0-5 °C | Controls the exothermic reaction and minimizes side product formation. |
| Reaction Monitoring | TLC or HPLC | Ensures the reaction proceeds to completion without unnecessary heating. |
Issue 2: Product Isolation and Purification Difficulties
-
Question: I'm having trouble isolating a pure sample of 3-[4-(chlorosulfonyl)phenyl]propanoic acid from the reaction mixture. What is the best work-up procedure?
-
Answer: The work-up for this reaction is critical due to the high reactivity of the product and the large excess of chlorosulfonic acid.
-
Quenching: The reaction mixture must be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the solid product. Caution: This process is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Isolation: The precipitated solid can be collected by vacuum filtration and washed with cold water to remove residual acids.
-
Purification: The crude product is often contaminated with the corresponding sulfonic acid due to hydrolysis of the sulfonyl chloride during work-up. Recrystallization from a suitable solvent system is typically not feasible due to the compound's reactivity. The most effective purification is often to use the crude, dried product directly in the next step, ensuring it is thoroughly dried to remove any water that would interfere with the subsequent amination reaction. If purification is absolutely necessary, it should be done quickly and under anhydrous conditions.
-
dot graph "Workup_Procedure" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
ReactionMixture [label="Reaction Mixture\n(Product in excess ClSO3H)"]; Quench [label="Slowly pour onto\ncrushed ice", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filtration [label="Vacuum Filtration"]; Washing [label="Wash with cold water"]; Drying [label="Dry thoroughly\n(e.g., under vacuum)"]; NextStep [label="Proceed to Amination Step", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
ReactionMixture -> Quench; Quench -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> NextStep; } caption: "Workflow for the work-up of the chlorosulfonation reaction."
Step 2: Amination of 3-[4-(chlorosulfonyl)phenyl]propanoic acid with Dimethylamine
Issue 3: Low Yield of this compound
-
Question: The yield of my final product is low after reacting the sulfonyl chloride with dimethylamine. What factors could be contributing to this?
-
Answer: Low yields in this step often point to issues with the sulfonyl chloride intermediate, the reaction conditions for amination, or the work-up procedure.
-
Quality of the Sulfonyl Chloride: As mentioned, the 3-[4-(chlorosulfonyl)phenyl]propanoic acid intermediate is moisture-sensitive. If it was not properly dried after the first step, it may have partially hydrolyzed to the unreactive sulfonic acid, which will not react with dimethylamine.
-
Reaction Conditions:
-
Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction. Therefore, at least two equivalents of dimethylamine should be used: one to react with the sulfonyl chloride and one to act as a base to neutralize the HCl produced. Alternatively, one equivalent of dimethylamine can be used with an additional non-nucleophilic base like triethylamine or pyridine to scavenge the HCl.
-
Solvent: An aprotic solvent that can dissolve the reactants, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, is ideal.
-
Temperature: The reaction is typically performed at 0 °C to room temperature. Adding the sulfonyl chloride solution to the dimethylamine solution at 0 °C can help control the reaction rate and minimize side reactions.
-
-
Work-up and Purification:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is used to remove excess dimethylamine and the dimethylammonium hydrochloride salt. Washing with a dilute acid (e.g., 1M HCl) will remove basic impurities, followed by a wash with water and brine.
-
Product Solubility: The carboxylic acid group on the product makes it soluble in basic aqueous solutions. Therefore, it is crucial to perform the extraction under acidic or neutral conditions to ensure the product remains in the organic layer.
-
-
Issue 4: Presence of Impurities in the Final Product
-
Question: My final product is not pure. What are the likely impurities and how can I remove them?
-
Answer: Impurities can originate from either of the reaction steps.
-
Unreacted Starting Material: If the amination reaction did not go to completion, you might have residual 3-[4-(chlorosulfonyl)phenyl]propanoic acid. This can be addressed by ensuring a sufficient excess of dimethylamine and adequate reaction time.
-
Hydrolyzed Sulfonyl Chloride: The most common impurity is likely 3-[4-(sulfamoyl)phenyl]propanoic acid, formed from the hydrolysis of the sulfonyl chloride intermediate. This can be minimized by using anhydrous conditions throughout both steps.
-
Purification: The final product, being a carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol mixtures). Alternatively, column chromatography on silica gel can be effective.
-
| Potential Impurity | Origin | Removal Strategy |
| 3-[4-(chlorosulfonyl)phenyl]propanoic acid | Incomplete amination | Drive reaction to completion; can be separated by chromatography. |
| 3-[4-(sulfamoyl)phenyl]propanoic acid | Hydrolysis of sulfonyl chloride | Use anhydrous conditions; can be separated by chromatography or recrystallization. |
| Dimethylammonium hydrochloride | Byproduct of amination | Removed during aqueous work-up (acid wash). |
III. Frequently Asked Questions (FAQs)
-
Q1: What is the role of the propanoic acid group in the chlorosulfonation reaction?
-
A1: The propanoic acid group is an electron-withdrawing group through induction, but its alkyl chain makes it a weak ortho-, para-director in electrophilic aromatic substitution. Due to steric hindrance from the propanoic acid chain, the incoming chlorosulfonyl group is predominantly directed to the para position.[2]
-
-
Q2: Can I use an alternative to chlorosulfonic acid for the first step?
-
A2: While chlorosulfonic acid is the most direct reagent, other methods like reacting the sodium salt of the corresponding sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can also produce sulfonyl chlorides. However, this would require the synthesis of the sulfonic acid first, making the chlorosulfonation of 3-phenylpropanoic acid a more direct route.
-
-
Q3: Is it possible to perform this synthesis as a one-pot reaction?
-
A3: A one-pot synthesis is challenging due to the incompatibility of the reagents. The highly acidic and oxidizing conditions of the chlorosulfonation step are not compatible with the basic and nucleophilic nature of dimethylamine. A sequential process with isolation (or at least a thorough work-up) of the intermediate is necessary.
-
-
Q4: How can I monitor the progress of these reactions?
-
A4: Thin-layer chromatography (TLC) is a convenient method. For the first step, you can monitor the disappearance of the 3-phenylpropanoic acid starting material. For the second step, you can monitor the disappearance of the 3-[4-(chlorosulfonyl)phenyl]propanoic acid intermediate. Staining with potassium permanganate can help visualize the spots if they are not UV-active. HPLC is a more quantitative method for reaction monitoring.
-
IV. Experimental Protocols (Illustrative)
Protocol 1: Synthesis of 3-[4-(chlorosulfonyl)phenyl]propanoic acid
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 3-phenylpropanoic acid (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water.
-
Dry the solid under high vacuum to a constant weight. This crude product is typically used directly in the next step.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve dimethylamine (2.5 equivalents, e.g., as a 40% aqueous solution or a solution in THF) in a suitable aprotic solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-[4-(chlorosulfonyl)phenyl]propanoic acid (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred dimethylamine solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC/HPLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure this compound.
V. References
-
PubChem. 3-[4-(Chlorosulfonyl)phenyl]propanoic acid. Available at: [Link]
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? Available at: [Link]
Sources
Technical Support Center: Purification of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Welcome to the dedicated technical support guide for troubleshooting purification issues related to 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (CAS No. 91248-47-4).[1][2][3] This document provides in-depth, experience-driven advice for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to solve even the most challenging purification scenarios.
The unique structure of this molecule, featuring a moderately polar aromatic core, a non-ionizable N,N-dimethylsulfamoyl group, and a critical acidic propanoic acid side chain (predicted pKa ≈ 4.50), presents specific purification challenges.[3] This guide is structured as a series of frequently asked questions (FAQs) that address common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Section 1: Initial Assessment & Basic Troubleshooting
Q1: My crude product is a sticky oil/amorphous solid. What is the first step to diagnose the problem?
A1: An oily or non-crystalline crude product typically indicates the presence of significant impurities or residual solvent. The first and most critical step is to assess the complexity of your mixture.
Expert Insight: Do not proceed directly to a complex purification method. A quick analytical assessment can save significant time and resources.
Recommended Action: Analytical Thin-Layer Chromatography (TLC)
A preliminary TLC analysis is an invaluable diagnostic tool.[4] It provides a rapid visual assessment of the number of components in your crude material.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Starting Point): A mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate) with a small amount of acetic acid. For example, start with a 70:30:1 mixture of Ethyl Acetate:Hexanes:Acetic Acid. The acid suppresses the ionization of the carboxylic acid group, reducing streaking on the silica plate.
-
Visualization: UV light (254 nm) and a potassium permanganate stain.
Interpreting the TLC Plate:
-
One Major Spot: Your primary issue is likely residual solvent or a single, closely-related impurity. Proceed to Q3 on recrystallization.
-
Multiple Spots: Your crude product contains several impurities, and chromatography or an acid-base extraction will likely be necessary. Proceed to Section 3 or Section 4 .
-
Streaking: This indicates that your compound is interacting very strongly with the silica, often due to its acidity. Adding 0.5-1% acetic or formic acid to your mobile phase can resolve this.
Section 2: Recrystallization Challenges
Q2: I'm struggling to find a suitable solvent system for recrystallization. What is the strategy?
A2: Recrystallization is a powerful technique for purifying solid compounds, relying on differential solubility at varied temperatures.[4][5] The ideal solvent will dissolve your compound completely at an elevated temperature but poorly at room temperature or below.
Causality: The dual nature of this compound (polar acidic/sulfonamide groups and a non-polar phenyl ring) means that single-solvent systems may be less effective than dual-solvent systems.
Step-by-Step Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
Add a single solvent (see table below) dropwise to each tube at room temperature until the solid just dissolves. If it dissolves in less than 0.5 mL, it is likely too soluble.
-
If the solid does not dissolve at room temperature, gently heat the mixture. If it dissolves when hot, this is a promising candidate.
-
Allow the heated solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
-
If no single solvent works, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., Methanol or Acetone) at an elevated temperature. Then, add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., Water or Hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Water | 100 | High | Compound is likely poorly soluble due to the aromatic ring. Good as an anti-solvent. |
| Ethanol/Methanol | 78 / 65 | High | May be too soluble, but worth testing. Good "good" solvent for binary systems. |
| Isopropanol | 82 | Medium-High | A very common and effective choice for compounds with mixed polarity. |
| Acetone | 56 | Medium-High | Tends to dissolve many organics; low boiling point can be a challenge. |
| Ethyl Acetate | 77 | Medium | Often a good balance of polarity for this type of molecule. |
| Toluene | 111 | Low | May not be polar enough on its own, but can be used in binary systems. |
Q3: My compound has "oiled out" during recrystallization instead of forming crystals. How do I fix this?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing it to separate as a liquid phase. This is common with impure compounds that exhibit melting point depression.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to the hot mixture until the oil phase redissolves completely.
-
Cool Slowly: This is critical. Do not place the flask directly into an ice bath. Allow it to cool to room temperature on the benchtop, undisturbed.
-
Seed the Solution: Add a tiny crystal of previously purified material to the cooled solution to induce nucleation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
Section 3: Chromatographic Purification
Q4: My compound is not separating from impurities on a silica gel column. What are my options?
A4: While standard silica gel is a workhorse, the acidic nature of your compound and the polarity of potential impurities may require a more tailored approach. If co-elution is an issue, you must modify the separation conditions or change the stationary phase.[6]
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} caption: Decision tree for chromatography troubleshooting.
Option 1: Optimize Normal-Phase Conditions
-
Add an Acid Modifier: As with TLC, the most common cause of poor separation for carboxylic acids on silica is ionization. Always include 0.5-1% acetic acid or formic acid in your mobile phase to keep the compound in its neutral, protonated state.
-
Employ a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product.[6] This can significantly improve resolution between closely eluting spots.
Option 2: Change the Stationary Phase The choice of stationary phase has a major impact on selectivity.[6] If silica is not providing adequate separation, consider these alternatives:
-
Reverse-Phase (C18): This is an excellent alternative. Separation is based on hydrophobicity. Your compound will be retained, and you can elute with a gradient of water/acetonitrile or water/methanol, typically with 0.1% formic or trifluoroacetic acid (TFA) to maintain protonation.
-
Specialty Phases: For sulfonamides, stationary phases with different selectivities have proven effective. Phenylamide or aminopropyl-packed columns can offer unique separation mechanisms compared to standard silica.[6][7][8]
Table 2: Starting Conditions for Column Chromatography
| Method | Stationary Phase | Mobile Phase System (Gradient) | Key Insight |
|---|---|---|---|
| Normal-Phase | Silica Gel | Start: 10% Ethyl Acetate in Hexanes (+1% Acetic Acid)End: 60% Ethyl Acetate in Hexanes (+1% Acetic Acid) | Acetic acid is crucial to prevent peak tailing. |
| Reverse-Phase | C18-Functionalized Silica | Start: 90% Water / 10% Acetonitrile (+0.1% Formic Acid)End: 10% Water / 90% Acetonitrile (+0.1% Formic Acid) | Excellent for removing very polar or non-polar impurities. |
Section 4: Chemical Purification Methods
Q5: How can I remove neutral or basic impurities without using chromatography?
A5: The carboxylic acid functional group is a powerful chemical "handle" that allows for a highly effective purification via acid-base extraction. This technique separates acidic compounds from neutral and basic ones based on their differential solubility in aqueous and organic phases at different pH values.[4]
dot graph G { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for purification via acid-base extraction.
Detailed Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weak base will deprotonate the carboxylic acid, forming the sodium salt, which is soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Back-Wash (Optional but Recommended): Combine the aqueous layers and wash them once with fresh organic solvent (EtOAc or DCM) to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring. The product will precipitate out as a solid as it is converted back to its neutral, water-insoluble form. Monitor the pH with litmus paper or a pH meter to ensure it reaches ~2.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under high vacuum to remove all traces of water and any residual organic solvent.
Trustworthiness Check: The purity of the final product should always be confirmed by an appropriate analytical method, such as HPLC or melting point determination, to validate the success of the purification.[5]
References
- BenchChem. (2025).
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
-
Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(9), 423–427. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization and Purification of 3-(p-Toluoyl)propionic acid. BenchChem.
-
ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Tetrahedron. (n.d.). 3-(4-Dimethylsulfamoyl-phenyl)-propionic acid. Tetrahedron. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. 91248-47-4 | 3-(4-Dimethylsulfamoyl-phenyl)-propionic acid | Tetrahedron [thsci.com]
- 2. This compound | C11H15NO4S | CID 16768383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 91248-47-4 CAS MSDS (3-{4-[(dimethylamino)sulfonyl]phenyl}propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Stability and Degradation of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid
Welcome to the technical support guide for 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (CAS No. 91248-47-4). This document is intended for researchers, scientists, and drug development professionals. Here, we address potential stability challenges and degradation pathways you may encounter during your experiments. The insights provided are based on fundamental chemical principles governing the compound's structural motifs: an aromatic sulfonamide, a phenylpropanoic acid core, and a dimethylsulfamoyl group.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Many suppliers recommend refrigeration (2-8 °C). Protecting the compound from light and moisture is crucial to prevent photochemical reactions and hydrolysis.
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
A: The choice of solvent depends on your experimental needs. For short-term storage, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. For aqueous buffers, be aware that the compound's stability will be pH-dependent. Prepare fresh aqueous solutions for each experiment if possible. If storage is necessary, filter-sterilize the solution, aliquot it into sealed vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to pH?
A: Yes. The compound contains a carboxylic acid (pKa ≈ 4.5) and a sulfonamide group. Both can participate in acid-base equilibria, and their ionization state can influence stability. The sulfonamide bond is known to be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable under acidic conditions than an amide bond.[1][2] Extreme pH values should be avoided during storage and in formulations.
Q4: Should I be concerned about photostability?
A: Yes. Aromatic sulfonamides can be susceptible to photodegradation.[3][4][5] Exposure to UV or even high-intensity visible light can lead to the formation of degradants. It is recommended to work with this compound under subdued light and to store it in amber vials or containers wrapped in aluminum foil.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter, providing explanations and actionable solutions.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis of an Aqueous Solution
Scenario: You've prepared a buffered aqueous solution (pH 7.4) of your compound and, after 24 hours at room temperature, your HPLC chromatogram shows the main peak decreasing alongside one or more new, more polar peaks.
Potential Cause: Hydrolytic Degradation
The most probable cause is the hydrolysis of the sulfonamide bond (S-N bond). This is a common degradation pathway for sulfonamide-containing compounds in aqueous media.[6] The reaction is catalyzed by both acid and base, though it is often slow under neutral conditions.[2]
-
Primary Degradation Products:
-
4-(propanoic acid)benzenesulfonic acid: Formed by cleavage of the S-N bond, releasing dimethylamine.
-
Sulfanilic acid derivatives: Cleavage of the C-S bond can also occur under more forceful conditions, though this is less common.[6]
-
Troubleshooting Workflow:
-
Confirm Degradation: Re-analyze a freshly prepared solution to confirm the new peaks are not present initially.
-
pH Study: Prepare solutions in buffers of varying pH (e.g., pH 4, 7, 9) and monitor the rate of degradation over time. This will help identify the pH range of maximum stability. Sulfonamides in their anionic form (at higher pH) are often less susceptible to hydrolysis.[2]
-
Temperature Control: Repeat the experiment at a lower temperature (e.g., 4°C) to see if the degradation rate decreases.
-
Structure Elucidation: If necessary, use LC-MS to determine the mass of the unknown peaks to confirm their identity as potential hydrolytic products.
Issue 2: Loss of Potency in an Assay after Exposure to Air or Light
Scenario: You observe a progressive loss of your compound's activity in a cell-based assay or a binding study. Your stock solution was stored in a clear vial on the lab bench.
Potential Cause: Oxidative or Photochemical Degradation
-
Oxidative Degradation: The propanoic acid side chain, specifically the benzylic carbon (the carbon atom attached to the benzene ring), is susceptible to oxidation.[7][8][9] Strong oxidizing agents or autoxidation can convert the side chain into a benzoic acid derivative.[7][8][9] While the benzene ring itself is relatively stable, the alkyl side chain is an activation point.[8][9]
-
Photodegradation: Aromatic sulfonamides can absorb UV light, leading to excited states that can undergo various reactions, including bond cleavage or hydroxylation of the aromatic ring.[3][4][5]
Troubleshooting Workflow:
-
Protect from Light: Immediately transfer stock solutions to amber vials or wrap existing vials in foil. Minimize exposure of samples to ambient light during experimental procedures.
-
Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to organic stock solutions.
-
Forced Degradation Test: To confirm susceptibility, intentionally stress the compound under oxidative (e.g., with dilute H₂O₂) and photolytic conditions (e.g., under a UV lamp) and analyze the samples by HPLC to see if the degradation profile matches your observations.[10]
Issue 3: Inconsistent Results from Solid Compound Weighed on Different Days
Scenario: You are getting variable concentrations when preparing solutions from the solid material, even when using a calibrated balance.
Potential Cause: Hygroscopicity or Thermal Degradation
-
Hygroscopicity: The compound may be hygroscopic, meaning it absorbs moisture from the air. This would artificially inflate the weighed mass, leading to lower-than-expected concentrations.
-
Thermal Degradation: If the compound has been exposed to high temperatures, thermal degradation could occur. A potential pathway for a propanoic acid derivative is thermal decarboxylation, although this typically requires elevated temperatures.[11][12][13][14] This would result in the loss of CO₂ and the formation of an ethyl-phenylsulfonamide derivative.
Troubleshooting Workflow:
-
Proper Handling: Always allow the container to come to room temperature before opening to prevent condensation. Handle the solid in a low-humidity environment or a glove box if possible.
-
Drying: Before weighing, you can dry a small amount of the compound in a vacuum oven at a mild temperature (e.g., 40°C) to remove adsorbed water. Perform a preliminary test to ensure this temperature does not cause degradation.
-
Storage Check: Verify the storage history of the compound. If it has been exposed to heat (e.g., left near equipment), it may be compromised.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways based on the chemical structure of this compound.
Caption: Potential hydrolytic degradation via S-N bond cleavage.
Caption: Potential oxidative degradation of the propanoic acid side chain.
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol helps determine the intrinsic stability of the compound and develop a stability-indicating analytical method.[15][16][17][18]
Objective: To generate potential degradation products and assess the compound's stability under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3% solution)
-
Calibrated pH meter, HPLC system with UV or PDA detector, photostability chamber or UV lamp.
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in methanol or acetonitrile at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample with 1 mL of stock and 1 mL of water.
| Stress Condition | Procedure | Typical Duration |
| Acid Hydrolysis | Add 1 M HCl. Heat at 60-80°C. | 2, 6, 24 hours |
| Base Hydrolysis | Add 1 M NaOH. Keep at room temp. | 30 mins, 2, 6 hours |
| Oxidation | Add 3% H₂O₂. Keep at room temp. | 2, 6, 24 hours |
| Thermal | Use solid compound. Heat at 105°C. | 24, 48, 72 hours |
| Photolytic | Expose solution to UV light (e.g., 254 nm). | Monitor over time |
-
Sampling and Analysis:
-
At each time point, withdraw an aliquot.
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable HPLC method. The method should be able to separate the parent compound from any new peaks.[10][19]
-
-
Data Interpretation:
-
Monitor the decrease in the parent peak area and the increase in degradant peak areas.
-
Aim for 5-20% degradation to ensure that the degradants are primary and not products of further breakdown.
-
A stability-indicating method is one where the parent peak is spectrally pure and well-resolved from all degradation peaks.[10][19][20]
-
References
-
Anonymous. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4. Available from: [Link]
-
Wagenaar, A., & Engberts, J. B. F. N. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available from: [Link]
-
Anonymous. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. Available from: [Link]
-
Al-Ghannam, S. M., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry. Available from: [Link]
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Anonymous. (n.d.). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. OSTI.GOV. Available from: [Link]
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Clark, J. M., et al. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. Available from: [Link]
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Iyer, S. V., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. Available from: [Link]
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Lin, Y. C., et al. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of Hazardous Materials. Available from: [Link]
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Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]
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Anonymous. (n.d.). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. ResearchGate. Available from: [Link]
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Al-Ghannam, S. M., et al. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. Available from: [Link]
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Anonymous. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Available from: [Link]
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Anonymous. (n.d.). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available from: [Link]
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Liu, Y., et al. (2019). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. MDPI. Available from: [Link]
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Anonymous. (n.d.). The proposed photocatalytic degradation pathways of sulfonamides. ResearchGate. Available from: [Link]
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Anonymous. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available from: [Link]
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Saimalakondaiah, D., et al. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
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Anonymous. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]
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Vione, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Omega. Available from: [Link]
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Anonymous. (n.d.). Oxidation of Alkyl Side-Chains on Benzene Ring. Organic Chemistry. Available from: [Link]
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Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical News. Available from: [Link]
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Anonymous. (2016). Forced Degradation Studies. Semantic Scholar. Available from: [Link]
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Anonymous. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. Available from: [Link]
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Bajaj, S., et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Anonymous. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
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Anonymous. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]
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Anonymous. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds. Penn State Pressbooks. Available from: [Link]
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Anonymous. (2022). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]
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Anonymous. (n.d.). Oxidative degradation of benzene rings. ResearchGate. Available from: [Link]
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- 12. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
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Technical Support Center: Overcoming Solubility Challenges with 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Introduction
Welcome to the technical support guide for 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (CAS No. 91248-47-4). This molecule is of significant interest in various research and drug discovery applications. However, its physicochemical characteristics, particularly its propanoic acid moiety, present a common yet critical challenge for researchers: limited aqueous solubility under certain conditions.
This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive, in-depth resource for understanding and overcoming these solubility issues. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve immediate precipitation problems but also proactively design more robust and reliable assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the molecule's structure is the first step to mastering its solubility.
-
Acidic Group: The molecule possesses a carboxylic acid (propanoic acid) group. This group is ionizable, meaning it can donate a proton (H+) to become a negatively charged carboxylate ion (-COO⁻). This ionization is heavily dependent on the pH of the solution.
-
Predicted pKa: The predicted acid dissociation constant (pKa) for the carboxylic acid group is approximately 4.50.[1] This is a critical value. At a pH below the pKa, the compound will be predominantly in its neutral, less soluble form. At a pH above the pKa, it will be in its ionized, more soluble carboxylate form.
-
Polarity: The molecule has both polar (sulfamoyl and carboxylic acid groups) and non-polar (phenyl ring) regions, giving it moderate lipophilicity. The predicted XLogP3 value, a measure of lipophilicity, is 2.03.[2] This amphiphilic nature means its solubility is highly sensitive to the solvent environment.
| Property | Predicted Value | Source | Significance for Solubility |
| CAS Number | 91248-47-4 | [3] | Unique identifier for the correct compound. |
| Molecular Weight | 257.31 g/mol | [3][4] | Needed for calculating molar concentrations. |
| pKa | ~4.50 | [1] | Dictates the pH-dependent ionization and solubility. |
| XLogP3 | 2.03 | [2] | Indicates moderate lipophilicity, suggesting poor solubility in purely aqueous media at neutral pH. |
Q2: My compound precipitated after I diluted my DMSO stock into my aqueous assay buffer (e.g., PBS at pH 7.4). Why did this happen and how do I fix it?
A2: This is a classic case of "solvent-shifting" precipitation, a common issue for moderately lipophilic compounds.
The "Why": Your compound is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a polar aprotic solvent.[5] However, your final assay buffer is primarily aqueous. When a small volume of the concentrated DMSO stock is introduced into the aqueous buffer, the DMSO concentration dramatically decreases. The compound, now in a predominantly water-based environment where it is poorly soluble in its neutral state, crashes out of solution.
The "How to Fix It": The most effective strategy is to leverage the compound's acidic nature.
-
Increase Buffer pH: Since the pKa is ~4.5, ensuring your final assay buffer pH is well above this value will deprotonate the carboxylic acid, making the molecule significantly more water-soluble.[6][7][8] For many assays, a pH of 7.4 is sufficient. If precipitation still occurs, consider if your buffer's pH is stable or if a slightly higher pH (e.g., 8.0) is compatible with your assay.
-
Reduce Final Concentration: You may be exceeding the compound's maximum solubility in the final assay conditions. Perform a solubility test to determine the upper limit (see Protocol 2).
-
Increase Co-solvent Percentage: While high concentrations of DMSO can be toxic to cells or interfere with enzyme activity, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5% or 1%) can sometimes be enough to maintain solubility without compromising the assay.[9][10] Always run a solvent tolerance control in your experiment.
Q3: What is the best way to prepare a high-concentration stock solution?
A3: For initial stock preparation, a suitable organic solvent is necessary.
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions (e.g., 10-50 mM) of compounds like this for use in biological assays.[5][11]
-
Alternative Solvents: If DMSO is incompatible with your assay, other polar organic solvents like Dimethylformamide (DMF) or ethanol could be considered, though solubility may vary.[12]
-
Procedure: Always dissolve the compound in 100% of the chosen organic solvent first. Use gentle warming (e.g., 37°C) or vortexing to aid dissolution. Once fully dissolved, this stock can be aliquoted and stored (typically at -20°C or -80°C) to be diluted into aqueous buffers later.
Q4: How does pH dramatically affect the solubility of this compound?
A4: The effect of pH is governed by the Henderson-Hasselbalch equation and Le Chatelier's principle.[6][13] The compound (which we'll call HA) exists in equilibrium with its ionized form (A⁻) in water:
HA (solid) ⇌ HA (aqueous) ⇌ H⁺ + A⁻ (aqueous)
-
At Low pH (pH < pKa): The concentration of H⁺ is high. According to Le Chatelier's principle, the high concentration of H⁺ pushes the equilibrium to the left, favoring the neutral, protonated form (HA). Since the neutral form has lower aqueous solubility, the compound is less soluble.
-
At High pH (pH > pKa): The concentration of H⁺ is low (and OH⁻ is high). The OH⁻ reacts with H⁺, removing it from the system. This pulls the equilibrium to the right, favoring the formation of the deprotonated, charged carboxylate form (A⁻). This ionic form is much more soluble in polar solvents like water.[8][14]
Therefore, increasing the pH of the solution will increase the solubility of this compound.[7]
Troubleshooting and Workflow
If you encounter precipitation during your experiment, follow this logical troubleshooting workflow.
Sources
- 1. 91248-47-4 CAS MSDS (3-{4-[(dimethylamino)sulfonyl]phenyl}propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 3. This compound | C11H15NO4S | CID 16768383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 91248-47-4 | 3-(4-Dimethylsulfamoyl-phenyl)-propionic acid | Tetrahedron [thsci.com]
- 5. researchgate.net [researchgate.net]
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- 14. youtube.com [youtube.com]
Technical Support Center: Analysis of Side Products in the Synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Welcome to the technical support guide for 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Purity is paramount in drug development, and understanding the potential side products in your synthesis is a critical step toward achieving your quality targets. This guide provides in-depth troubleshooting advice, analytical protocols, and mechanistic explanations to help you identify and mitigate common impurities encountered during the synthesis of this molecule.
Frequently Asked Questions (FAQs): Understanding Potential Impurities
This section addresses the most common issues and observations that arise during the synthesis and purification of this compound.
Q1: I'm observing an impurity with an identical mass to my target compound but a different retention time in my HPLC analysis. What is the likely cause?
A: This is a classic sign of a positional isomer . The most probable synthetic route to the target compound involves an electrophilic substitution (like a Friedel-Crafts reaction) on a benzene ring. The dimethylsulfamoyl group [-SO₂N(CH₃)₂] is a meta-directing group, while the propanoic acid chain (or its precursor) would be ortho-, para-directing. Depending on the specific synthetic strategy, the formation of ortho- or meta-isomers alongside the desired para-substituted product is highly probable.
-
Causality: The electronic nature of the substituents on the aromatic ring dictates the position of incoming electrophiles. Even with a strongly directing group, small amounts of other isomers are often formed. These isomers typically have very similar physical properties, making them difficult to separate by simple crystallization, but they are usually resolvable by chromatography.
Q2: My reaction yield is low, and I've identified a significant amount of a lower molecular weight compound that lacks the propanoic acid chain. What could this be?
A: This suggests a degradation pathway, most likely decarboxylation . The propanoic acid moiety can be lost as carbon dioxide (CO₂) under harsh thermal or acidic conditions. The resulting side product would be 4-ethyl-N,N-dimethylbenzenesulfonamide.
-
Causality: Carboxylic acids, particularly when benzylic or activated, can decarboxylate upon heating. If your reaction or workup involves high temperatures for a prolonged period, this side reaction becomes more prominent.
Q3: During workup with strong acid or base, I'm seeing a new, more polar impurity. What is its likely identity?
A: You are likely observing the hydrolysis of the sulfonamide group . The N,N-dimethylsulfamoyl group is generally stable, but it can be hydrolyzed to the corresponding sulfonic acid, 4-(propanoic acid)benzenesulfonic acid, under sufficiently strong acidic or basic conditions, especially with heat.
-
Causality: The sulfur atom in the sulfonamide is electrophilic and can be attacked by water or hydroxide ions. This process is typically slow but can become a significant side reaction if the pH and temperature are not controlled during aqueous workup or purification steps.
Troubleshooting Guides: Analytical Protocols
This section provides step-by-step methodologies for the identification and characterization of the side products discussed above.
Guide 1: Differentiating and Quantifying Positional Isomers
The most effective technique for separating positional isomers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2]
Experimental Protocol: RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic selectivity for separating aromatic isomers. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and better retention. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier used to elute the compounds from the C18 column. |
| Gradient | 30% B to 70% B over 20 minutes | A gradient elution is recommended to ensure separation of closely eluting isomers and removal of any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[3] |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection (UV) | 228 nm or 264 nm | Wavelengths where the phenyl ring exhibits strong absorbance.[2][3] |
Data Interpretation:
-
The desired para-isomer and its ortho- and meta-counterparts will have identical mass spectra but different retention times.
-
Inject a sample of your crude reaction mixture and look for peaks with the same mass-to-charge ratio (m/z) as your product.
-
The relative peak areas can be used to estimate the ratio of isomers in your mixture.
Guide 2: Identification of Degradation Products via NMR and MS
For structural confirmation of degradation products like the decarboxylated or hydrolyzed species, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is definitive.
Analytical Data Summary for Key Compounds:
| Compound | Molecular Weight | Expected ¹H NMR Signals (Key Features) |
| Target Product | 257.31 g/mol [4] | Singlet for -N(CH₃)₂ (~2.7 ppm), two triplets for -CH₂CH₂- (~2.6, 2.9 ppm), aromatic doublets (~7.5, 7.8 ppm), broad singlet for -COOH (>10 ppm).[5][6] |
| Decarboxylated Side Product | 213.29 g/mol | Singlet for -N(CH₃)₂, aromatic signals, but the two triplets of the propanoic chain are replaced by a quartet and a triplet of an ethyl group. The -COOH signal is absent. |
| Hydrolyzed Side Product | 230.24 g/mol | Propanoic acid chain signals and aromatic signals are present, but the sharp singlet for -N(CH₃)₂ is absent. A broad signal for the -SO₃H proton may be observed. |
Experimental Protocol: Sample Analysis
-
Isolate the Impurity: If the impurity is present in a significant amount (>5%), attempt to isolate it using preparative HPLC or flash column chromatography.
-
Acquire Mass Spectrum: Dissolve the isolated fraction (or the crude mixture) in a suitable solvent (e.g., methanol or acetonitrile) and analyze via Electrospray Ionization Mass Spectrometry (ESI-MS).[7] Compare the observed m/z with the expected molecular weights in the table above.
-
Acquire NMR Spectrum: Dissolve the isolated impurity or a sufficiently concentrated crude sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Acquire a ¹H NMR spectrum and compare the observed chemical shifts and splitting patterns with those predicted for the potential side products. The disappearance of key signals (e.g., the N,N-dimethyl singlet or the carboxylic acid proton) is a powerful diagnostic tool.[8]
By systematically applying these analytical strategies, researchers can confidently identify reaction side products, leading to more robust and optimized synthetic procedures.
References
- ANALYTICAL METHOD SUMMARIES. (2021, May 24).
- Journal of Pharmaceutical and Biomedical Analysis. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
- Chirality. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
- PubChem. This compound.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Doc Brown's Chemistry. High resolution 1H NMR spectrum of propanoic acid.
- Reddit. (2022). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid.
- MDPI. (2021). Identification and Determination of Seven Phenolic Acids in Brazilian Green Propolis by UPLC-ESI-QTOF-MS and HPLC.
- Chegg. (2020). Solved 37. The NMR spectrum below is that of 3-phenylpropanoic acid.
- TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.
- ResearchGate. (2015). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
Sources
- 1. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H15NO4S | CID 16768383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Solved 37. The NMR spectrum below is that of | Chegg.com [chegg.com]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Enhancing the Purity of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Welcome to the technical support guide for the purification of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the purification of this compound, ensuring high purity for downstream applications. This guide provides in-depth, experience-based solutions to common purification challenges.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's crucial to understand the structural attributes of this compound that influence its behavior during purification.
-
Acidic Carboxyl Group: The propanoic acid moiety provides a handle for acid-base chemistry, enabling techniques like aqueous extraction. The pKa of the carboxylic acid is predicted to be around 4.5.[1]
-
Aromatic Sulfonamide: The dimethylsulfamoylphenyl group is a key structural feature. The sulfonamide group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[2][3][4]
-
Polarity: The combination of the carboxylic acid and the sulfonamide group makes the molecule moderately polar.
II. Troubleshooting Common Purification Issues: A Q&A Approach
This section addresses specific problems that researchers may encounter during the purification of this compound.
Q1: My crude product is a persistent oil or sticky solid, making it difficult to handle. What should I do?
A1: Oiling out or the formation of a gum is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.
-
Initial Diagnosis: The first step is to analyze the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the number and nature of impurities.[5]
-
Troubleshooting Steps:
-
Solvent Trituration: Try triturating the crude oil or gum with a non-polar solvent in which the desired product has low solubility, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. This can often induce crystallization or solidify the product.
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[6] Dissolve the crude material in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid to its water-soluble carboxylate salt. The impurities will remain in the organic layer. Separate the aqueous layer, cool it in an ice bath, and re-acidify with a strong acid (e.g., 6M HCl) to precipitate the purified product.[6]
-
Consider a different workup: If the reaction is quenched with water, and the product is extracted, residual starting materials or byproducts might be carried through. An acidic or basic wash during the initial workup can remove many impurities before concentration.
-
Q2: I'm seeing significant streaking of my compound on silica gel TLC plates. How can I get clean spots for analysis and method development?
A2: Streaking of carboxylic acids on silica gel is a classic problem due to the interaction of the acidic proton with the silica stationary phase. [6]
-
The Cause: The acidic nature of the carboxylic acid leads to a dynamic equilibrium between the protonated and deprotonated forms on the silica surface, resulting in tailing or streaking.
-
The Solution: To suppress this ionization and obtain sharp, well-defined spots, add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[6] This ensures the compound remains in its protonated state and migrates as a single species.
Q3: My recrystallization attempt resulted in poor recovery or no crystallization at all. What factors should I consider?
A3: Successful recrystallization depends on selecting the right solvent system and controlling the crystallization conditions. [7]
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Screening Solvents: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.
-
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for highly polar compounds. |
| Ethanol | 5.2 | 78 | A versatile solvent for moderately polar compounds. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate | 4.4 | 77 | A good choice for compounds of intermediate polarity. |
| Toluene | 2.4 | 111 | A non-polar solvent, useful as an anti-solvent with more polar solvents. |
| Heptane/Hexane | 0.1 | ~69-98 | Very non-polar, often used as the "poor" solvent in a mixed system. |
-
Controlling the Cooling Rate: Rapid cooling often leads to the trapping of impurities within the crystal lattice and the formation of small, impure crystals.[7] Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Q4: Despite purification, my final product's purity by HPLC is still below 95%. What are the likely persistent impurities and how can I remove them?
A4: Persistent impurities are often structurally similar to the desired product, making them difficult to remove by simple crystallization or extraction.
-
Potential Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Side-Products: Byproducts from the reaction, such as those from Friedel-Crafts acylation if this is part of the synthetic route.[8][9]
-
Hydrolysis Products: Under certain conditions, the sulfonamide bond can undergo hydrolysis, leading to the formation of sulfanilic acid derivatives.[3]
-
-
Advanced Purification Techniques:
-
Column Chromatography: This is a powerful technique for separating compounds with similar polarities.[6]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: Use the solvent system developed during your TLC analysis (with the added acetic or formic acid) as a starting point. A gradient elution, gradually increasing the polarity of the mobile phase, can be effective for separating closely related compounds.
-
-
Reversed-Phase Chromatography (C18): For polar compounds like this carboxylic acid, reversed-phase chromatography can be a very effective alternative to normal-phase silica gel chromatography.[10] A common mobile phase would be a mixture of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.[10]
-
Anion Exchange Chromatography: This technique can be used to separate carboxylic acids from other compounds. The negatively charged carboxylate anion binds to the positively charged resin, and other materials can be washed away. The desired acid is then displaced from the resin.[11]
-
III. Experimental Protocols & Workflows
Protocol 1: Acid-Base Extraction for Gross Purification
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.[6]
-
Re-acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (test with litmus paper). The purified product should precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, choose an appropriate solvent or solvent pair. For a compound of this nature, an ethanol/water or isopropanol/water system is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the hot "good" solvent to clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals under vacuum.
Workflow for Purity Enhancement
Caption: Decision workflow for purifying this compound.
IV. Analytical Methods for Purity Assessment
Accurate determination of purity is essential. A combination of methods is often recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination. It provides quantitative data on the main compound and any impurities.[5][12]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in a sample and to monitor the progress of a purification.[5][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify impurities if they are present in sufficient quantity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
Caption: Key analytical techniques for purity assessment.
V. References
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available from: [Link]
-
Purification of organic acids using anion exchange chromatography. Google Patents. Available from:
-
Process for the purification of carboxylic acids. Google Patents. Available from:
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from: [Link]
-
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available from: [Link]
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. Available from: [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available from: [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Available from: [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]
-
Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available from: [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available from: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed Central. Available from: [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available from: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. Available from: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]
-
3-phenylpropanoic acid. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available from: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]
-
3-(4-Dimethylsulfamoyl-phenyl)-propionic acid. Tetrahedron. Available from: [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available from: [Link]
-
Process for the preparation of 3-phenylpropionic acid. Google Patents. Available from:
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. Available from: [Link]
-
Phenylpropanoic acid. Wikipedia. Available from: [Link]
-
Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. Available from: [Link]
-
process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Justia Patents. Available from: [Link]
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- 1. 91248-47-4 CAS MSDS (3-{4-[(dimethylamino)sulfonyl]phenyl}propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 10. teledyneisco.com [teledyneisco.com]
- 11. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
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- 13. fsis.usda.gov [fsis.usda.gov]
Technical Support Center: 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid Assay Troubleshooting
Welcome to the technical support center for assays involving 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences and artifacts encountered during the analytical determination of this compound. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively design more robust assays in the future.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound in plasma has poor linearity and a low coefficient of determination (R²). What are the likely causes?
Poor linearity is a frequent indicator of complex interferences. The primary suspects are matrix effects and non-specific binding .
-
Matrix Effects: This is arguably the most common challenge in bioanalysis.[1][2] It refers to the alteration of the analyte's response due to the presence of other components in the sample matrix.[3] In plasma, endogenous substances like phospholipids, salts, and proteins can co-elute with your analyte and either suppress or enhance its ionization in the mass spectrometer source, leading to inconsistent measurements across different concentrations.[1][4]
-
Non-Specific Binding (NSB): The analyte can adsorb to various surfaces throughout the experimental workflow, including pipette tips, collection tubes, and autosampler vials.[5] This is particularly problematic at lower concentrations where a larger fraction of the analyte can be lost, leading to a non-linear response.
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I confirm this and what are the mitigation strategies?
Ion suppression is a classic manifestation of the matrix effect.[4] You can diagnose this issue using a post-column infusion experiment.
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. While simple protein precipitation is fast, it often fails to remove phospholipids, a major cause of ion suppression. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Improving the chromatographic separation can move the analyte's elution time away from the co-eluting matrix components. Experiment with different mobile phase compositions, gradients, or even a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification as the ratio of the analyte to the IS remains constant.
Q3: My assay shows good results with standards in solvent, but the accuracy and precision are poor when I analyze spiked quality control (QC) samples in a biological matrix. Why is this happening?
This is a textbook example of the matrix effect and underscores the importance of validating your method in the same matrix as your unknown samples.[1][2] The components of the biological matrix are interfering with the accurate measurement of your analyte.[3] It is essential to conduct a thorough method validation that includes assessing accuracy, precision, selectivity, and matrix effects as per regulatory guidelines.[6][7][8]
Q4: I am observing unexpected peaks or a noisy baseline in my chromatograms. What could be the source of these artifacts?
These "ghost peaks" or baseline noise can originate from several sources:
-
Sample Carryover: Analyte from a high concentration sample may adsorb to parts of the injection port or column and elute in subsequent runs.
-
Contaminated Solvents or Reagents: Impurities in your mobile phase or sample preparation reagents can introduce extraneous peaks.[9] Always use high-purity, HPLC or LC-MS grade reagents.
-
In-source Fragmentation or Adduct Formation: In mass spectrometry, the analyte might fragment in the ion source or form adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[10] This can split the analyte signal into multiple ions, complicating quantification.
-
Analyte Degradation: The compound itself might be unstable under the analytical conditions (e.g., pH of the mobile phase, temperature). The sulfonamide and propanoic acid moieties could be susceptible to specific degradation pathways.[11][12][13][14][15][16]
Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Quantifying Matrix Effects
The matrix effect can be quantitatively assessed by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solvent.[1]
Experimental Protocol: Quantitative Matrix Factor Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established sample preparation protocol. After the final extraction step, spike the resulting clean extract with the analyte to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte to the same concentration as Set A before starting the sample preparation protocol.
-
-
Analyze the Samples: Inject multiple replicates (n≥5) of each set into your LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Process Efficiency (PE) % = [(Peak Area in Set C) / (Peak Area in Set A)] x 100
-
Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Factor (MF) | MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression | |
| MF > 1 | Ion Enhancement | |
| Recovery (RE) | High and Consistent | Efficient and reproducible extraction |
| Process Efficiency (PE) | High and Consistent | Overall good performance of the method |
A significant deviation of the Matrix Factor from 1 indicates a pronounced matrix effect that needs to be addressed.
Guide 2: Investigating and Mitigating Non-Specific Binding (NSB)
NSB can be a subtle but significant source of error, especially at low analyte concentrations.[5]
Experimental Protocol: NSB Assessment
-
Prepare Low Concentration QC Samples: Prepare a set of low concentration QC samples in your biological matrix.
-
Incubate in Different Vials: Aliquot these samples into different types of autosampler vials (e.g., standard polypropylene, silanized glass, low-binding microplates).
-
Time-Course Analysis: Analyze the samples immediately after preparation and then at several time points over a 24-hour period, keeping them in the autosampler at a controlled temperature.
-
Data Analysis: Plot the analyte concentration over time for each vial type. A significant decrease in concentration over time, especially in standard vials, is indicative of NSB.
Mitigation Strategies:
-
Use Low-Binding Consumables: Employ silanized glass vials or specialized low-binding plasticware for sample collection, processing, and analysis.
-
Modify Sample Diluent: Adding a small percentage of an organic solvent (like acetonitrile) or a protein (like bovine serum albumin, BSA) to the sample diluent can help to reduce NSB by competing for binding sites.[17]
-
Optimize pH: The charge state of the analyte can influence its tendency to bind to surfaces. Adjusting the pH of the sample diluent might mitigate this issue.
Visualizing the Workflow and Potential Issues
A clear understanding of the analytical workflow can help pinpoint where artifacts and interferences may be introduced.
Caption: A typical bioanalytical workflow highlighting points where interferences can occur.
Mechanistic Insights: The Chemistry of Interference
Understanding the chemical nature of this compound is key to predicting and troubleshooting issues.
-
Propanoic Acid Moiety: The carboxylic acid group (pKa ~4.5) means the charge state of the molecule is pH-dependent. At pH values above its pKa, it will be deprotonated and negatively charged, which can influence its retention on reversed-phase columns and its interaction with surfaces.
-
Sulfonamide Group: Sulfonamides are generally stable but can be susceptible to certain chemical reactions.[18] While the N,N-dimethyl substitution enhances stability against enzymatic degradation compared to primary sulfonamides, it's still prudent to evaluate stability in the biological matrix.[11]
Caption: Mechanisms of matrix effects and non-specific binding in LC-MS analysis.
By systematically applying these troubleshooting principles and experimental protocols, you can enhance the accuracy, precision, and robustness of your assays for this compound.[19][20]
References
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Sartorius.
- Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 6). Bioanalysis Zone.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). MasterControl.
- What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025, November 13). Quora.
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
- Validation of Analytical Methods for Pharmaceutical Analysis. (2013, May). International Journal of Pharmaceutical Erudition.
- Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). LCGC.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
- A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan.
- HPLC Troubleshooting Guide. (n.d.). Phenomenex.
- Analytical method validation: A brief review. (n.d.). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.). Revvity.
- Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare.
- HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford.
- Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
- Non-competitive Immunoassays for Small Molecules—the Anti-complex and Selective Antibody Systems. (n.d.). ResearchGate.
- The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (n.d.). LCGC International.
- Nonspecific Binding: Main Factors of Occurrence and Strategies. (2024, January 4). WuXi AppTec DMPK.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Non-Specific Binding (NSB): What You Need to Know. (n.d.). Surmodics IVD.
- Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. (1999, June). PubMed.
- HPLC Troubleshooting Guide. (n.d.). Scribd.
- The degradation of propionyl‐CoA. (n.d.). ResearchGate.
- Emerging Strategies for Enhancing Propionate Conversion in Anaerobic Digestion: A Review. (n.d.). MDPI.
- Propionate degradation by mesophilic anaerobic sludge: Degradation pathways and effects of other volatile fatty acids. (1996). University of Galway Research.
- Propanoate Metabolism. (n.d.). PubChem.
- Noncompetitive immunoassays for small molecules with high sensitivity and specificity. (2001). PubMed.
- Investigations of artifact peaks in sensitive high-performance liquid chromatography methods. (2025, August 5). ResearchGate.
- Simplified propionic acid degradation pathway for Clostridia. (n.d.). ResearchGate.
- Non Specific Binding (NSB) in Antigen-Antibody Assays. (2007). Rusling Research Group.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. (n.d.). PubMed.
- An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009, July 12). PubMed.
- A systematic analysis of in-source fragments in LC-MS metabolomics. (2025, February 5). ResearchGate.
- Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare.
- Identification of small molecules using accurate mass MS/MS search. (n.d.). PMC.
- This compound. (n.d.). PubChem.
- 91248-47-4(3-{4-[(dimethylamino)sulfonyl]phenyl}propanoic acid) Product Description. (n.d.). ChemicalBook.
- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026, January 10). ResearchGate.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025, August 10). ResearchGate.
- Assay Interference by Chemical Reactivity. (2015, September 18). Assay Guidance Manual - NCBI Bookshelf.
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PMC - NIH.
- The Ecstasy and Agony of Assay Interference Compounds. (n.d.). PMC - PubMed Central.
- Nuisance compounds in cellular assays. (n.d.). PMC - PubMed Central - NIH.
- 3-phenyl-propanoic acid. (n.d.). Sigma-Aldrich.
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. droracle.ai [droracle.ai]
- 4. eijppr.com [eijppr.com]
- 5. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 6. upm-inc.com [upm-inc.com]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 15. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 18. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. wjarr.com [wjarr.com]
Technical Support Center: Scale-Up Synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Welcome to the technical support center for the scale-up synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.
Introduction to the Synthetic Challenge
The synthesis of this compound, a valuable building block in pharmaceutical development, presents a unique set of challenges during scale-up. While several synthetic routes are plausible, a common and effective strategy involves the hydrogenation of a cinnamic acid precursor. This guide will focus on a likely three-step synthesis adapted from known procedures for analogous compounds, highlighting potential scale-up issues at each stage.[1]
A plausible and efficient synthetic pathway begins with a Heck coupling to form a cinnamic acid derivative, followed by the introduction of the dimethylsulfamoyl group, and finally, a catalytic hydrogenation to yield the target molecule. An alternative, and the primary focus of this guide, starts from a commercially available substituted cinnamic acid, which simplifies the initial steps.
Proposed Synthetic Pathway
The following pathway is a logical and adaptable route for the synthesis of this compound, designed to address potential scale-up hurdles.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: A Proactive Approach to Scale-Up
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Step 1: Heck Coupling
Q1: My Heck coupling reaction is sluggish or incomplete on a larger scale, leading to low yields of the cinnamic acid derivative. What are the likely causes and solutions?
A1: Scaling up Heck coupling reactions can often lead to issues with reaction kinetics and catalyst activity.[2][3] Here’s a breakdown of potential causes and troubleshooting steps:
-
Insufficient Mixing: In larger reactors, achieving homogeneous mixing is critical. Poor agitation can lead to localized concentration gradients of reactants and catalyst, slowing down the reaction.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized for the vessel geometry and reaction volume. Baffles can also be installed to improve mixing efficiency.
-
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen, which can be inadvertently introduced during reagent addition on a larger scale.[3]
-
Solution: Implement rigorous inert atmosphere techniques. Purge the reactor and all transfer lines thoroughly with nitrogen or argon before and during the reaction. Degas all solvents and liquid reagents prior to use.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for an efficient Heck reaction.[4]
-
Solution: For aryl bromides, common bases include triethylamine (NEt3) or potassium carbonate (K2CO3). Aprotic polar solvents like DMF, NMP, or acetonitrile are often used. If you are experiencing issues, consider screening different base/solvent combinations. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes improve reaction rates.[2]
-
-
Leaching of Palladium: Heterogeneous palladium catalysts can sometimes "leach" active palladium species into the solution, which then act as the true catalyst. On a larger scale, the surface area to volume ratio changes, which can affect this process.[3]
-
Solution: If using a supported catalyst like Pd/C, ensure the catalyst quality is high and consistent between batches. In some cases, switching to a homogeneous palladium source (e.g., Pd(OAc)2 with a suitable phosphine ligand) may provide more reproducible results, although this can complicate product purification.
-
Data Presentation: Heck Coupling Optimization Parameters
| Parameter | Lab Scale (Typical) | Scale-Up Consideration | Recommended Action |
| Catalyst Loading | 1-5 mol% | Cost, activity, and removal | Optimize to the lowest effective loading. |
| Temperature | 80-120 °C | Heat transfer and side reactions | Ensure efficient reactor heating/cooling. Monitor for byproduct formation. |
| Base | 2-3 equivalents | Solubility and work-up | Use a base that is easily removed during work-up. |
| Solvent | Anhydrous DMF, NMP | Purity and recovery | Use high-purity, dry solvents. Consider solvent recycling. |
Step 2: Catalytic Hydrogenation
Q2: The hydrogenation of my cinnamic acid derivative is incomplete, or I am observing side products. How can I optimize this critical step for scale-up?
A2: Catalytic hydrogenation is a highly exothermic reaction that requires careful control of several parameters, especially on a larger scale.[5][6][7]
-
Catalyst Activity and Handling: The activity of hydrogenation catalysts like Palladium on Carbon (Pd/C) can vary. Improper handling can lead to deactivation.
-
Solution: Always handle the catalyst under an inert atmosphere. Use a fresh, high-quality catalyst from a reputable supplier. A slurry of the catalyst in the reaction solvent can be prepared to ensure safe and efficient transfer to the reactor.
-
-
Hydrogen Mass Transfer: For the reaction to proceed efficiently, hydrogen gas must effectively dissolve in the liquid phase and reach the catalyst surface. This can be a limiting factor in large reactors.
-
Solution: Optimize agitation to maximize the gas-liquid surface area. The use of a gas-inducing impeller can significantly improve hydrogen dispersion. Ensure the hydrogen pressure is maintained at the optimal level throughout the reaction.
-
-
Exothermicity and Temperature Control: Hydrogenation reactions are often highly exothermic.[5] Poor temperature control can lead to runaway reactions or the formation of byproducts.
-
Solution: Use a reactor with an efficient cooling system. Add the hydrogen in a controlled manner or use a semi-batch process where one of the reactants is added gradually to manage the heat evolution. Reaction calorimetry studies are highly recommended during process development to understand the thermal profile of the reaction.
-
-
Incomplete Conversion: Stalling of the reaction before completion is a common issue.
-
Solution: Ensure the starting material is free of catalyst poisons (e.g., sulfur or halogen-containing impurities). Monitor the reaction progress by techniques like HPLC or in-situ monitoring. If the reaction stalls, carefully adding more catalyst may be an option, but the underlying cause should be investigated.
-
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Preparation: Charge the pressure reactor with the cinnamic acid derivative and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.
-
Catalyst Charging: Add the Pd/C catalyst (typically 5-10% w/w) as a slurry in the reaction solvent under a nitrogen blanket.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at the desired temperature (often ambient to 50 °C) and monitor the hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter pad can be pyrophoric and should be kept wet and handled with care.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Caption: Decision tree for troubleshooting incomplete hydrogenation.
Step 3: Purification
Q3: I am struggling to obtain the final product with high purity. What are the best strategies for purifying a compound with both a carboxylic acid and a sulfonamide group?
A3: The dual functionality of a carboxylic acid and a sulfonamide can complicate purification due to their acidic and polar nature.
-
Crystallization: This is often the most effective and scalable purification method for solid compounds.
-
Solution: A systematic screening of solvents is recommended. Consider single solvent systems (e.g., water, alcohols, esters, ketones) and binary solvent systems. The use of an anti-solvent can also be effective. For example, dissolving the crude product in a good solvent like methanol and then slowly adding a poor solvent like water until turbidity is observed, followed by cooling, can induce crystallization.
-
-
Acid-Base Extraction: The acidic nature of the carboxylic acid can be exploited for purification.[8]
-
Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the desired product into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.
-
-
Chromatography: While effective at the lab scale, column chromatography can be challenging and expensive to scale up.
-
Solution: If chromatography is necessary, optimize the mobile phase to maximize separation and minimize solvent usage. Consider using techniques like flash chromatography with a silica gel plug to remove baseline impurities before a final crystallization step. For very challenging separations, specialized chromatography techniques like supercritical fluid chromatography (SFC) could be explored.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are associated with the catalytic hydrogenation step. Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] Pyrophoric catalysts like Pd/C can ignite spontaneously if exposed to air, especially after use. A thorough safety review and risk assessment should be conducted before any scale-up activities. This should include considerations for reactor design, pressure relief systems, and proper handling and quenching procedures for the catalyst.
Q2: How can I monitor the progress of these reactions effectively on a larger scale?
A2: For the Heck coupling, periodic sampling and analysis by HPLC or GC are standard methods. For the hydrogenation, monitoring the uptake of hydrogen from a calibrated reservoir is a common and effective way to track the reaction progress. In-situ monitoring techniques, such as IR or Raman spectroscopy, are becoming more common in process development and can provide real-time data without the need for sampling.
Q3: Are there any "green chemistry" considerations for this synthesis?
A3: Yes, several aspects can be optimized for a greener process. For the Heck coupling, minimizing the amount of palladium catalyst is both economically and environmentally beneficial. The use of water as a solvent in some modern Heck coupling protocols is also a significant improvement.[2] For the hydrogenation, using a recyclable catalyst and minimizing solvent waste are key considerations. For purification, crystallization is generally preferred over chromatography from a green chemistry perspective due to the large volumes of solvent used in the latter.
References
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
- Al-Masoudi, N. A., et al. (2019).
-
Chemical Methodologies. (n.d.). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link]
- Shinde, S. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(1), 1-5.
-
ResearchGate. (n.d.). Hydrogenation of derivatives of cinnamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2011). Heck Reaction—State of the Art. Molecules, 16(12), 10296-10345.
-
ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid. Retrieved from [Link]
- Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
-
PubChem. (n.d.). 3-(4-Sulfamoylphenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. Retrieved from [Link]
-
Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. chemmethod.com [chemmethod.com]
- 6. nacatsoc.org [nacatsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
"3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid" storage and handling best practices
Welcome to the dedicated support center for 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (CAS No. 91248-47-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and utilization of this compound in your experiments. As a senior application scientist, I have structured this guide to address practical challenges and provide scientifically grounded solutions.
I. Compound Overview and Key Characteristics
This compound is an aromatic carboxylic acid containing a dimethylsulfamoyl group. The presence of both a carboxylic acid moiety (a weak acid) and a sulfamoyl group influences its chemical properties, including solubility and stability. While specific experimental data for this compound is not extensively published, its structural components provide a basis for best-practice recommendations.
Predicted Physicochemical Data:
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₁H₁₅NO₄S | [1] |
| Molecular Weight | 257.31 g/mol | [1] |
| Boiling Point | 422.9 ± 47.0 °C | [1] |
| pKa | 4.50 ± 0.10 | [1] |
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of this compound.
Q1: How should I store the solid this compound upon receipt?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are generally between 2-8°C (refrigerated) for long-term stability, although room temperature storage may be acceptable for shorter periods.[2][3] Always refer to the supplier's specific recommendations if available. The key is to protect it from moisture and light.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Standard laboratory PPE is mandatory. This includes:
-
Eye Protection: Safety glasses or goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat.[5] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Wash hands thoroughly after handling.[4]
Q3: I'm having trouble dissolving the compound. What solvents are recommended for creating a stock solution?
A3: Due to the carboxylic acid group, the solubility of this compound is expected to be pH-dependent in aqueous solutions and generally higher in organic polar solvents.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common first choices for dissolving aromatic carboxylic acids.[6] DMSO is a powerful solvent for a wide array of organic materials and is often preferred for creating high-concentration stock solutions.[7]
-
Aqueous Solutions: Solubility in aqueous buffers is expected to increase as the pH is raised above the compound's pKa (predicted around 4.50), which deprotonates the carboxylic acid to the more soluble carboxylate salt. For aqueous preparations, consider using a buffer with a pH of 7.0 or higher.
Q4: How stable is the compound in solution? How should I store my stock solutions?
A4: Stock solutions in anhydrous DMSO or ethanol, when stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials, are generally stable for several months. The sulfamoyl group is hydrolytically stable under neutral or basic conditions but can degrade in strongly acidic environments.[8] Avoid repeated freeze-thaw cycles by preparing smaller aliquots for single use. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Troubleshooting Workflow: Solubility and Stability Issues
Caption: Troubleshooting workflow for solubility issues.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a high-concentration stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
Amber glass vials for storage
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 2.57 mg of this compound (for 1 mL of a 10 mM solution) and transfer it to a 1.5 mL microfuge tube or a small glass vial.
-
Solvent Addition: Add approximately 800 µL of anhydrous DMSO to the solid.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not fully dissolve, use an ultrasonic bath for 5-10 minute intervals. Gentle warming (up to 37°C) can also aid dissolution.
-
Final Volume Adjustment: Once fully dissolved, carefully add DMSO to reach a final volume of 1.0 mL. Mix thoroughly to ensure a homogenous solution.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber vials. Store tightly sealed at -20°C or -80°C.
Logical Flow for Safe Handling and Use
The following diagram outlines the critical decision points from receiving the compound to its final use in an experiment.
Caption: Logical workflow for compound handling.
V. References
-
Goddard-Borger, E. D., & Stick, R. V. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Organic Letters, 13(15), 3794–3797. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2012). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. PMC, 4(1), 1-10. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester. Retrieved from [Link]
-
GeeksforGeeks. (2022). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Retrieved from [Link]
-
May-bridge. (2023). SAFETY DATA SHEET: 2-Hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]
-
Gyan Sanchay. (n.d.). METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators. Molecules, 28(23), 7891. [Link]
-
SlideShare. (n.d.). Aromatic carboxylic acid preparation and reaction. Retrieved from [Link]
-
ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Retrieved from [Link]
-
ResearchGate. (2025). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. Retrieved from [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2025). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Retrieved from [Link]
-
ResearchGate. (2018). Fatty acid solubility in 20%DMSO for alpha-glucosidase test. Retrieved from [Link]
Sources
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- 2. synquestlabs.com [synquestlabs.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. recsupply.com [recsupply.com]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Modifying reaction conditions for "3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid" synthesis
Welcome to the technical support center for the synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Overview: A Common Synthetic Approach
A prevalent method for synthesizing this compound involves a Suzuki-Miyaura coupling reaction followed by hydrolysis. This typically entails coupling an aryl halide with a suitable boronic acid or ester, followed by the conversion of a precursor functional group (like a nitrile or an ester) into the final carboxylic acid.
Part 1: The Suzuki-Miyaura Coupling Step
Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors to investigate?
A1: A failing Suzuki-Miyaura coupling can often be traced back to a few critical parameters. Start by systematically evaluating the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. Many palladium(II) precatalysts require in situ reduction to the active palladium(0) species. If you suspect catalyst degradation, consider using a more stable, pre-formed palladium(0) catalyst or a modern palladacycle precatalyst.
-
Oxygen Contamination: The Suzuki-Miyaura coupling is highly sensitive to oxygen, which can lead to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen).
-
Base Selection and Quality: The choice and quality of the base are paramount. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The base must be finely powdered to ensure maximum surface area and reactivity. For anhydrous reactions using bases like K₃PO₄, the addition of a few equivalents of water can sometimes be beneficial.
-
Solvent System: The solvent system must be appropriate for both the catalyst and the substrates. A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous phase is common. Ensure your reagents are sufficiently soluble in the chosen system.
Q2: I'm observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this:
-
Improve Degassing: Enhance your degassing procedure. Bubbling an inert gas through the solvent for an extended period (20-30 minutes) before adding the reagents is crucial.
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative.[1]
-
Boronate Esters (e.g., pinacol esters): These are generally more stable and release the boronic acid slowly under reaction conditions, minimizing its concentration and subsequent degradation.[1]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[1]
-
Q3: My aryl halide is electron-rich, and the reaction is sluggish. What modifications can I make?
A3: Electron-rich aryl halides can be challenging substrates for Suzuki-Miyaura couplings due to a slower rate of oxidative addition. To overcome this:
-
Employ Electron-Rich Ligands: Utilize bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. However, be mindful of potential substrate or catalyst decomposition at elevated temperatures.
Q4: Can the carboxylic acid functionality on my boronic acid be interfering with the reaction?
A4: Yes, a carboxylic acid group on the boronic acid can complicate the reaction. The carboxylate can coordinate to the palladium center and deactivate the catalyst.[2]
-
Protecting Group Strategy: A common and effective solution is to use the corresponding ester of the boronic acid. The ester can then be hydrolyzed in a subsequent step to reveal the carboxylic acid.
-
Base Stoichiometry: If you must use the carboxylic acid directly, ensure you use an excess of base to account for the acidic proton of the carboxylic acid.[2]
Below is a troubleshooting workflow for the Suzuki-Miyaura coupling step:
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling.
Part 2: Hydrolysis of the Precursor to the Carboxylic Acid
Assuming the Suzuki-Miyaura coupling successfully yielded an intermediate such as a nitrile or an ester, the final step is hydrolysis to the desired carboxylic acid.
Scenario A: Hydrolysis of a Nitrile Intermediate
Q5: My nitrile hydrolysis is incomplete or requires harsh conditions. How can I improve this transformation?
A5: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions, and both have their nuances.[3][4][5]
-
Acidic Hydrolysis:
-
Conditions: Typically involves heating the nitrile under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Mechanism: The reaction proceeds through an amide intermediate.[5][6] The protonation of the nitrile nitrogen makes the carbon more electrophilic for attack by water.[3]
-
Troubleshooting: If the reaction is sluggish, you can try increasing the acid concentration or the reaction temperature. However, be cautious of potential side reactions with other functional groups in your molecule.
-
-
Basic Hydrolysis:
-
Conditions: Usually involves refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7]
-
Mechanism: The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[3] This method initially forms a carboxylate salt, which must be acidified in a separate workup step to yield the carboxylic acid.[4]
-
Troubleshooting: Basic hydrolysis can sometimes be slower than acidic hydrolysis.[3] To drive the reaction to completion, you may need to use a higher concentration of base or a higher boiling point solvent (e.g., ethylene glycol) to increase the reaction temperature.
-
Table 1: Comparison of Nitrile Hydrolysis Conditions
| Condition | Reagents | Temperature | Key Considerations |
| Acidic | Strong acid (e.g., HCl, H₂SO₄) | Reflux | Can be faster; potential for side reactions with acid-sensitive groups.[3][7] |
| Basic | Strong base (e.g., NaOH, KOH) | Reflux | Forms a carboxylate salt requiring a separate acidification step; can be slower. |
Scenario B: Cleavage of a Methyl Ester Intermediate
Q6: I am trying to cleave a methyl ester to the carboxylic acid, but standard saponification is leading to side products or decomposition. What are some alternative methods?
A6: While basic hydrolysis (saponification) with reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is common, certain substrates may be sensitive to these conditions. A milder and often more selective method is the use of lithium iodide (LiI).
-
Mechanism of LiI Cleavage: This reaction proceeds via an SN2 mechanism where the iodide ion attacks the methyl group of the ester, forming a carboxylate salt and methyl iodide.[8]
-
Typical Conditions: The reaction is often carried out by heating the methyl ester with LiI in a high-boiling point solvent like pyridine or dimethylformamide (DMF).[8][9]
-
Advantages: This method is particularly useful for sterically hindered esters and can be more selective than basic hydrolysis in the presence of other sensitive functional groups.[8][10]
Q7: My LiI-mediated ester cleavage is slow. How can I accelerate the reaction?
A7:
-
Temperature: The reaction generally requires high temperatures, often at the reflux point of the solvent.[8]
-
Solvent: Polar aprotic solvents like DMF or pyridine are typically effective.[8][9]
-
Anhydrous Conditions: While not always strictly necessary, using anhydrous LiI and solvent can sometimes improve the reaction rate and yield, especially if there are water-sensitive groups present.
Caption: Synthetic routes from nitrile or ester precursors to the final product.
Part 3: Purification of the Final Product
Q8: I am having difficulty purifying the final product, this compound. What are some recommended purification techniques?
A8: The purification of the final product will depend on the nature of the impurities present.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of carboxylic acids include water, ethanol, ethyl acetate, or mixtures thereof.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can use its acidic properties to separate it from neutral or basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid to its water-soluble carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Collect the solid product by filtration.
-
-
Chromatography: If recrystallization and extraction are insufficient, column chromatography on silica gel can be employed. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with a small amount of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if necessary) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nitrile Hydrolysis (Acidic)
-
Dissolve the nitrile in a mixture of a suitable organic solvent (if necessary for solubility) and aqueous HCl (e.g., 6 M).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates upon cooling, collect it by filtration. Otherwise, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product as needed.
Protocol 3: General Procedure for Methyl Ester Cleavage with LiI
-
To a solution of the methyl ester in a high-boiling point solvent (e.g., pyridine or DMF), add LiI (2-5 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of approximately 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product as needed.
References
- Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- BYJU'S. (n.d.). Nitrile to Carboxylic Acid.
- JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Metal Iodide/Chloride Salts.
- Homework.Study.com. (n.d.). Methyl esters (RCO_2CH_3) undergo a cleavage reaction....
- Organic Syntheses. (n.d.). 2-benzylcyclopentanone.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]
- 9. homework.study.com [homework.study.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Arylpropanoic Acids: Evaluating "3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid" in the Context of COX Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the arylpropanoic acid class stands as a cornerstone for managing pain and inflammation.[1] This guide provides an in-depth comparison of a novel compound, "3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid," with established arylpropanoic acids, namely the non-selective COX inhibitors Ibuprofen and Naproxen, and the broader class of COX-2 selective inhibitors. Our analysis is grounded in the fundamental mechanism of action of these compounds: the inhibition of cyclooxygenase (COX) enzymes. Through a synthesis of structural analysis, comparative biological data, and detailed experimental protocols, this guide aims to equip researchers with the critical insights needed to evaluate and position such novel compounds within the therapeutic landscape.
The Central Role of Cyclooxygenase (COX) Inhibition
The biological activities of arylpropanoic acids are primarily mediated through their inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid.[2] Prostaglandins are critical signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever. Two principal isoforms of COX are therapeutically relevant:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of pro-inflammatory prostaglandins at the site of inflammation.[3]
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are primarily a consequence of inhibiting the protective functions of COX-1.[3] Consequently, the development of COX-2 selective inhibitors has been a major focus in drug discovery to enhance safety profiles.
Structural Insights: The Promise of the Sulfonamide Moiety
"this compound" is a structurally distinct arylpropanoic acid characterized by the presence of a dimethylsulfamoyl group (-SO₂N(CH₃)₂) on the phenyl ring. This sulfonamide-related feature is of significant interest in the context of COX inhibition. Structure-activity relationship (SAR) studies have consistently shown that the presence of a sulfonamide or a similar methylsulfone moiety in the para position of a phenyl ring is a key determinant of COX-2 selectivity.[4][5]
Prominent COX-2 selective inhibitors, such as celecoxib and valdecoxib, incorporate a sulfonamide group that plays a crucial role in their mechanism of action.[6] This group is able to bind to a specific polar side pocket present in the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[5] The bulky nature of the sulfonamide group effectively prevents the molecule from binding to the COX-1 channel.[4]
Based on these established SAR principles, it is hypothesized that "this compound" will exhibit preferential inhibition of COX-2 over COX-1. The dimethylsulfamoyl group is expected to engage with the selective side pocket of the COX-2 enzyme, conferring a degree of selectivity that distinguishes it from non-selective arylpropanoic acids like ibuprofen and naproxen.
Comparative Analysis of COX Inhibition Profiles
To contextualize the potential of "this compound," a comparison with well-characterized arylpropanoic acids is essential. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of ibuprofen and naproxen, expressed as IC50 values (the concentration of the drug required to inhibit 50% of the enzyme's activity). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [7] |
| Naproxen | ~0.1-0.3 | ~1.2-2.3 | ~0.1 | [8][9] |
| Diclofenac (comparator) | 0.076 | 0.026 | 2.9 | [7] |
| Celecoxib (COX-2 selective) | 82 | 6.8 | 12 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, both ibuprofen and naproxen are potent inhibitors of both COX isoforms, with a slight preference for COX-1, as reflected by their low selectivity indices. In contrast, celecoxib demonstrates clear selectivity for COX-2. It is anticipated that the COX inhibition profile of "this compound" would more closely resemble that of a selective inhibitor like celecoxib, with a significantly higher selectivity index than ibuprofen or naproxen.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the prostaglandin synthesis pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Caption: Generalized workflow for an in vitro COX inhibition assay.
Experimental Protocols for Comparative Evaluation
To empirically determine the COX inhibition profile of "this compound" and compare it to other arylpropanoic acids, the following experimental protocols are recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the potency (IC50) and selectivity of a compound for COX-1 and COX-2. Commercial kits, such as those from Cayman Chemical, provide a standardized platform for this evaluation.[10][11][12]
Objective: To determine the IC50 values of the test compound for ovine COX-1 and human recombinant COX-2.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Cat. No. 701050)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds ("this compound", Ibuprofen, Naproxen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This includes diluting the enzymes, buffer, and preparing the substrate solution.
-
Compound Dilution: Prepare a series of dilutions of the test compounds in the assay buffer. A typical concentration range might be from 0.01 µM to 100 µM.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add a small volume of the diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Incubation: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride).
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced (e.g., PGF2α) using an appropriate detection method, such as an enzyme-linked immunosorbent assay (ELISA), as provided in the kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable software to fit a dose-response curve and determine the IC50 value. The selectivity index is then calculated as IC50(COX-1) / IC50(COX-2).
Human Whole Blood Assay for COX Inhibition
The whole blood assay provides a more physiologically relevant assessment of COX inhibition as it accounts for plasma protein binding and cellular uptake of the drug.[13][14]
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy volunteers
-
Heparin (for COX-2 assay)
-
Lipopolysaccharide (LPS) (for COX-2 induction)
-
Test compounds
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Procedure:
COX-1 Activity (Thromboxane B2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of the COX-1 product thromboxane A2) in the serum using an EIA kit.
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquot heparinized whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS to induce COX-2 expression in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
Data Analysis: Similar to the in vitro assay, calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a classic and well-established animal model for evaluating the acute anti-inflammatory activity of novel compounds.[15][16]
Objective: To assess the in vivo anti-inflammatory efficacy of the test compound.
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test compound and reference drug (e.g., Indomethacin or Ibuprofen) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) to different groups of animals.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control (vehicle-treated) group at each time point.
Conclusion
"this compound" represents a promising lead in the quest for safer and more effective anti-inflammatory agents. Its structural features, particularly the dimethylsulfamoyl group, strongly suggest a propensity for selective COX-2 inhibition, a highly desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs. While direct experimental data is currently limited, the established principles of structure-activity relationships provide a solid foundation for this hypothesis.
The comparative framework and detailed experimental protocols outlined in this guide offer a robust roadmap for the comprehensive evaluation of this and other novel arylpropanoic acids. By systematically assessing their in vitro potency and selectivity, and confirming their in vivo efficacy, researchers can effectively position these compounds in the evolving landscape of anti-inflammatory therapeutics. The scientific rigor applied in these evaluations is paramount to advancing the development of next-generation NSAIDs with improved benefit-risk profiles.
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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ResearchGate. (2000). Comparative Inhibitory Activity of Rofecoxib, Meloxicam, Diclofenac, Ibuprofen, and Naproxen on COX‐2 versus COX‐1 in Healthy Volunteers. Retrieved from [Link]
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ResearchGate. (2025). Comparison of the analgesic efficacy and safety of nonprescription doses of naproxen sodium and Ibuprofen in the treatment of osteoarthritis of the knee. Retrieved from [Link]
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AJMC. (2012). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
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ResearchGate. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
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ResearchGate. (2018). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
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Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Retrieved from [Link]
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YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]
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ResearchGate. (2025). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]
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A Researcher's Guide to Validating the Biological Activity of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid as a Putative mPGES-1 Inhibitor
Objective: This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of "3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid." Our investigation of the chemical structure suggests its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a high-value target in inflammation and oncology.[1][2] This document outlines a multi-tiered experimental workflow, from direct enzyme inhibition to cell-based functional and phenotypic readouts, enabling a robust comparison against established control compounds.
Introduction: Targeting Prostaglandin E2 Synthesis
Prostaglandin E2 (PGE2) is a key lipid mediator in the cyclooxygenase (COX) pathway, centrally involved in inflammation, pain, fever, and cancer progression.[3][4][5] While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce PGE2 by inhibiting upstream COX enzymes, this non-selective approach can lead to significant gastrointestinal and cardiovascular side effects.[1][6] Targeting the terminal enzyme in the PGE2 synthesis cascade, microsomal prostaglandin E synthase-1 (mPGES-1), offers a more selective and potentially safer therapeutic strategy.[1][3][4] mPGES-1 is inducibly overexpressed during inflammation, making it a prime target for intervention.[2]
The compound This compound (PubChem CID: 16768383)[7], hereafter referred to as Test Compound (TC) , possesses structural motifs consistent with other known mPGES-1 inhibitors. This guide details the necessary experiments to validate this hypothesis.
Comparative Compound Selection
To ensure the scientific validity of our findings, the TC will be benchmarked against well-characterized positive and negative controls.
-
Positive Control: MK-886 (PubChem CID: 3651377). A well-documented, potent inhibitor of mPGES-1.[1][8] It provides a strong benchmark for inhibitory activity in both biochemical and cellular assays.
-
Negative Control: Propanoic Acid (PubChem CID: 1032). As the parent scaffold of the TC without the substituted phenyl ring, it is predicted to be inactive against mPGES-1 and will serve to control for non-specific or vehicle-related effects.
Experimental Validation Workflow
A tiered approach is essential for building a compelling case for the compound's mechanism of action. The workflow progresses from direct target interaction to broader physiological effects.
Caption: Multi-tiered workflow for validating biological activity.
Tier 1: In Vitro Target Engagement - mPGES-1 Enzyme Inhibition Assay
Causality: The first and most critical step is to determine if the Test Compound directly inhibits the enzymatic activity of mPGES-1 in a cell-free system. This assay isolates the enzyme and substrate from other cellular components to measure direct interaction.
Experimental Protocol: mPGES-1 Cell-Free Inhibition Assay
This protocol is adapted from standard methods used for identifying mPGES-1 inhibitors.[6][9]
-
Enzyme Source: Utilize microsomes isolated from IL-1β-stimulated A549 cells, which are known to be a rich source of mPGES-1.[6]
-
Reaction Buffer: Prepare a buffer containing 0.1 M potassium phosphate (pH 7.4) and 2.5 mM glutathione.
-
Compound Preparation: Serially dilute the Test Compound, MK-886, and Propanoic Acid in DMSO to create a range of concentrations (e.g., 1 nM to 100 µM). The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: To a 96-well plate, add 10 µL of the diluted compounds or vehicle (DMSO).
-
Enzyme Addition: Add 80 µL of the microsomal preparation (containing a standardized amount of mPGES-1) to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the substrate, Prostaglandin H2 (PGH2), at a final concentration of ~10-20 µM.
-
Incubation: Incubate the plate for 60 seconds at room temperature.
-
Quench Reaction: Stop the reaction by adding 10 µL of a stop solution (e.g., 1 M HCl or a solution containing FeCl2).
-
Quantification: Measure the amount of PGE2 produced using a validated Prostaglandin E2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Anticipated Data Summary
| Compound | Putative Role | Predicted IC50 (nM) |
| Test Compound | mPGES-1 Inhibitor | 10 - 500 |
| MK-886 | Positive Control | 5 - 50[8] |
| Propanoic Acid | Negative Control | > 100,000 |
Tier 2: Cell-Based Functional Assay - Cellular PGE2 Production
Causality: After confirming direct enzyme inhibition, the next logical step is to verify that the compound can penetrate the cell membrane and inhibit mPGES-1 in a live cellular context. This assay measures the downstream product of the enzymatic pathway.
Caption: Inhibition of PGE2 synthesis by targeting mPGES-1.
Experimental Protocol: A549 Whole-Cell PGE2 Assay
This protocol is a standard cellular model for assessing mPGES-1 activity.[5][10]
-
Cell Culture: Culture human A549 adenocarcinoma cells in appropriate media until they reach 80-90% confluency in 24-well plates.
-
Inflammatory Stimulation: Induce the expression of COX-2 and mPGES-1 by treating the cells with Interleukin-1β (IL-1β, 10 ng/mL) for 24 hours.
-
Compound Treatment: Remove the IL-1β containing media. Wash cells with PBS and then add fresh serum-free media containing the serially diluted Test Compound, MK-886, or Propanoic Acid. Pre-incubate for 1 hour.
-
Substrate Addition: Add arachidonic acid (10 µM final concentration) to provide the substrate for the COX-2/mPGES-1 cascade.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.
-
Quantification: Analyze the PGE2 concentration in the supernatant using a competitive PGE2 ELISA kit.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the vehicle-treated control. Determine the EC50 value (the effective concentration that gives half-maximal response).
Anticipated Data Summary
| Compound | Putative Role | Predicted EC50 (µM) |
| Test Compound | mPGES-1 Inhibitor | 0.5 - 5.0 |
| MK-886 | Positive Control | 0.1 - 1.0 |
| Propanoic Acid | Negative Control | > 100 |
Tier 3: Cellular Phenotypic Assay - Anti-Inflammatory Effect
Causality: The final validation step is to link the functional inhibition of PGE2 production to a relevant physiological outcome. Since PGE2 is a potent pro-inflammatory mediator, we will measure the compound's ability to reduce the expression of a key inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in a macrophage model.
Experimental Protocol: LPS-Stimulated TNF-α Release in Macrophages
-
Cell Model: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages. Seed cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the Test Compound, MK-886, or Propanoic Acid.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS, 100 ng/mL) to induce a potent inflammatory response, including the production and release of TNF-α.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a specific TNF-α ELISA kit.
-
Cell Viability Control: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with the same compound concentrations to ensure that the reduction in TNF-α is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated, vehicle-treated control.
Anticipated Data Summary
| Compound | Putative Role | Predicted TNF-α Inhibition at 10 µM | Cytotoxicity at 10 µM |
| Test Compound | Anti-inflammatory | 40% - 70% | < 10% |
| MK-886 | Positive Control | > 50% | < 10% |
| Propanoic Acid | Negative Control | < 5% | < 10% |
Conclusion and Path Forward
This structured validation guide provides a robust pathway to objectively assess the biological activity of This compound . Successful outcomes in this three-tiered approach—demonstrating potent enzymatic inhibition (Tier 1), effective cellular blockade of PGE2 synthesis (Tier 2), and a consequent anti-inflammatory phenotype (Tier 3)—would provide strong evidence for its mechanism of action as an mPGES-1 inhibitor. Such data would justify its advancement into more complex preclinical models of inflammation or oncology.
References
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Title: Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Source: PubMed, National Center for Biotechnology Information. URL: [Link]
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Title: What are PGES inhibitors and how do they work? Source: Patsnap Synapse. URL: [Link]
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Title: Microsomal prostaglandin E 2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Source: PubMed, National Center for Biotechnology Information. URL: [Link]
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Title: Prostaglandin E2 synthase inhibition as a therapeutic target. Source: Taylor & Francis Online. URL: [Link]
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Title: A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. Source: PubMed, National Center for Biotechnology Information. URL: [Link]
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Title: Biological Characterization of New Inhibitors of Microsomal PGE synthase-1 in Preclinical Models of Inflammation and Vascular Tone. Source: PubMed, National Center for Biotechnology Information. URL: [Link]
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Title: Identification and development of mPGES-1 inhibitors: where we are at? Source: PMC, National Center for Biotechnology Information. URL: [Link]
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Title: Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. Source: PubMed, National Center for Biotechnology Information. URL: [Link]
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Title: this compound | C11H15NO4S | CID 16768383. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
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Title: Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Source: PMC, National Center for Biotechnology Information. URL: [Link]
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The Phenylpropanoic Acid Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Versatility of a Core Structure
In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be tailored to interact with multiple biological targets is a cornerstone of efficient drug discovery. The 3-[4-(dimethylsulfamoyl)phenyl]propanoic acid molecule represents such a scaffold, combining a phenylpropanoic acid moiety with a benzenesulfonamide group. While direct and extensive structure-activity relationship (SAR) studies on this exact molecule are not prevalent in publicly accessible literature, its constituent parts are well-represented in the development of inhibitors for various enzyme and receptor families. This guide will therefore treat this compound as a foundational structure and delve into the rich SAR data of its analogs, primarily focusing on two major therapeutic targets: Matrix Metalloproteinases (MMPs) and the Prostaglandin E2 Receptor 4 (EP4). By comparing the structural modifications that confer potency and selectivity for each target, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable scaffold.
I. The Phenylpropanoic Acid Sulfonamide Scaffold as a Matrix Metalloproteinase (MMP) Inhibitor
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in a range of pathologies, including arthritis, cancer, and cardiovascular diseases.[1] The sulfonamide group, in particular, has been a key feature in the design of MMP inhibitors.[2] It is thought to enhance enzyme-inhibitor binding by forming hydrogen bonds and directing hydrophobic substituents into the S1' pocket of the enzyme's active site.[2]
Structure-Activity Relationship of α-Sulfonylcarboxylic Acid Analogs
A series of α-sulfonylcarboxylic acids have been synthesized and evaluated as MMP inhibitors, providing valuable insights into the SAR of this class of compounds. The general structure involves a carboxylic acid to chelate the catalytic zinc ion in the MMP active site, and a sulfonyl group with various substitutions.
| Compound ID | R1 | R2 | R3 | MMP-9 IC50 (nM)[3] | MMP-1 IC50 (nM)[3] | Selectivity (MMP-1/MMP-9) |
| 1a | H | H | H | 180 | >10000 | >55 |
| 1b | 4-Me | H | H | 140 | >10000 | >71 |
| 1c | 4-OMe | H | H | 100 | >10000 | >100 |
| 1d | 4-Cl | H | H | 80 | >10000 | >125 |
| 2a | H | Me | H | 50 | >10000 | >200 |
| 2b | H | H | Me | 30 | >10000 | >333 |
Key Insights from the Data:
-
Role of the Carboxylic Acid: The carboxylic acid is a crucial zinc-binding group (ZBG). Its presence is fundamental for the inhibitory activity of these compounds.
-
Impact of Phenyl Ring Substitution (R1): Electron-donating (4-Me, 4-OMe) and electron-withdrawing (4-Cl) substituents on the phenyl ring of the sulfonyl group generally lead to a modest increase in potency against MMP-9. This suggests that electronic effects on the sulfonamide moiety can influence its interaction with the enzyme.
-
Influence of Alkyl Substitution on the Propanoic Acid Backbone (R2, R3): Introduction of methyl groups on the carbon backbone of the propanoic acid (compounds 2a and 2b ) significantly enhances the inhibitory activity against MMP-9. This is likely due to favorable hydrophobic interactions with the enzyme's S1' pocket. The position of the methyl group also appears to influence potency, with substitution at the R3 position (2b ) being slightly more favorable.
-
Selectivity: A noteworthy feature of this series is the excellent selectivity for MMP-9 over MMP-1. This is a desirable characteristic, as broad-spectrum MMP inhibitors have been associated with side effects.
Experimental Protocol: MMP-1 Inhibitor Screening Assay
The following is a generalized protocol for a fluorometric assay to screen for MMP-1 inhibitors.
Principle:
This assay utilizes a quenched fluorescent substrate. In the presence of active MMP-1, the substrate is cleaved, releasing the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors will prevent or reduce this cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant human MMP-1 (activated)
-
MMP-1 assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (excitation/emission wavelengths appropriate for the substrate)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in MMP-1 assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Enzyme Preparation: Dilute the activated MMP-1 enzyme to the desired concentration in cold MMP-1 assay buffer.
-
Assay Setup:
-
Add 50 µL of MMP-1 assay buffer to all wells.
-
Add 10 µL of the diluted test compounds or vehicle (for control wells) to the appropriate wells.
-
Add 20 µL of the diluted MMP-1 enzyme to all wells except the blank wells (add 20 µL of assay buffer instead).
-
Mix gently and incubate at 37°C for 15 minutes.
-
-
Substrate Addition: Add 20 µL of the MMP-1 substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Workflow for MMP Inhibition Assay:
Caption: Workflow for a typical MMP inhibitor screening assay.
II. The Phenylpropanoic Acid Sulfonamide Scaffold as a Prostaglandin EP4 Receptor Antagonist
The prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor that plays a significant role in inflammation, pain, and cancer.[4] Antagonists of the EP4 receptor are therefore of great interest for the treatment of these conditions. The phenylpropanoic acid moiety is a common feature in many EP4 antagonists, as it mimics the structure of the endogenous ligand, PGE2.
Structure-Activity Relationship of Phenylpropanoic Acid Analogs
| Compound ID | R Group | hEP4 IC50 (nM)[4] |
| 3a | -COOH | 25.3 |
| 3b | -COOMe | >10000 |
| 3c | -CONH2 | >10000 |
| 4a | -(S)-CH(CH3)COOH | 2.5 |
| 4b | -(R)-CH(CH3)COOH | 80.7 |
Key Insights from the Data:
-
Essential Carboxylic Acid: Similar to MMP inhibitors, a free carboxylic acid group (or a bioisostere) is critical for activity. Esterification (3b ) or conversion to an amide (3c ) leads to a complete loss of potency. This is because the carboxylate forms a key ionic interaction with a positively charged residue (e.g., Arginine) in the receptor's binding pocket.
-
Stereochemistry Matters: The introduction of a chiral center, as in compounds 4a and 4b , reveals a strong stereochemical preference. The (S)-enantiomer (4a ) is significantly more potent than the (R)-enantiomer (4b ), highlighting the importance of a precise three-dimensional arrangement of substituents for optimal receptor binding.
-
Role of the Sulfonamide Moiety (Inferred): While not explicitly shown in the table above, the sulfonamide group in the broader class of EP4 antagonists often contributes to potency and selectivity through hydrogen bonding interactions with the receptor. Its ability to act as a hydrogen bond donor and acceptor makes it a valuable functional group in ligand design.
Experimental Protocol: cAMP Assay for EP4 Receptor Antagonism
Principle:
The EP4 receptor is coupled to the Gs alpha subunit of the G protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). EP4 agonists like PGE2 increase intracellular cAMP levels. Antagonists will block this effect. This assay measures the ability of a test compound to inhibit the PGE2-induced increase in cAMP.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium and reagents
-
PGE2
-
Test compounds (dissolved in DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture: Culture the HEK293-hEP4 cells in appropriate medium until they reach the desired confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density that allows for optimal signal in the cAMP assay. Allow the cells to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium from the wells.
-
Add stimulation buffer containing various concentrations of the test compound or vehicle.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration) to all wells except the basal control wells.
-
cAMP Measurement:
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of the PGE2-induced cAMP production for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway of EP4 Receptor Activation and Antagonism:
Caption: EP4 receptor signaling pathway and the mechanism of antagonism.
Conclusion: A Scaffold with Tunable Selectivity
The this compound scaffold serves as an excellent starting point for the design of inhibitors targeting diverse biological entities. The structure-activity relationships of its analogs reveal that while both MMP inhibitors and EP4 receptor antagonists benefit from the presence of a carboxylic acid and a sulfonamide moiety, the specific structural modifications required for optimal potency and selectivity differ significantly. For MMP inhibition, hydrophobic interactions in the S1' pocket are paramount, and can be achieved through alkyl substitutions on the propanoic acid backbone. In contrast, for EP4 receptor antagonism, precise stereochemistry and the maintenance of a free carboxylate for ionic interactions are critical. This comparative analysis underscores the importance of a nuanced understanding of target-specific SAR to guide the rational design of potent and selective therapeutics.
References
- Aranapakam, V., et al. (2006). Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3096-3100.
- Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2361-2375.
- Aranapakam, V., et al. (2003). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396.
- Cheng, X. C., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(4), 368-373.
- Gao, C., et al. (2024). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 99, 129577.
- Han, Y., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 727-736.
- Murase, A., et al. (2008). In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP(4) receptor antagonist. Life Sciences, 82(5-6), 226-232.
- Nakao, K., et al. (2007). CJ-023,423, a novel, potent and selective prostaglandin EP4 receptor antagonist with antihyperalgesic properties. The Journal of Pharmacology and Experimental Therapeutics, 322(2), 686-694.
- Patil, V. M., & Gupta, S. P. (2012). Quantitative Structure-Activity Relationship Studies on Sulfonamide-Based MMP Inhibitors. In Progress in Drug Research (Vol. 67, pp. 177-208). Birkhäuser Basel.
- Rathee, P., et al. (2019). Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. Journal of Receptors and Signal Transduction, 39(2), 115-125.
- Tobe, Y., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223.
- Wang, J. X., et al. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127650.
- Whittington, D. A., et al. (2001). Crystal structure of the human matrix metalloproteinase-2 catalytic domain complexed with a potent gelatinase-selective inhibitor. Journal of Biological Chemistry, 276(48), 45375-45381.
- Wilson, J. W., et al. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 2048-2054.
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A Comparative Guide to the Cross-Reactivity Profile of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. Our analysis is grounded in established principles of chemical biology and drug development, offering researchers a robust methodology to characterize its selectivity profile. We will objectively compare its potential performance with relevant alternatives, supported by detailed experimental protocols and data interpretation guidelines.
Introduction: Unveiling the Therapeutic Potential and Off-Target Risks
This compound is a small molecule with structural features that suggest potential interactions with key physiological targets. The presence of a dimethylsulfamoylphenyl group is reminiscent of the structure of Probenecid, a well-known inhibitor of various solute carrier (SLC) transporters, including organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs).[1][2][3][4] These transporters play a crucial role in the disposition of drugs and endogenous metabolites, making them important therapeutic targets.[5][6][7][8]
Simultaneously, the propanoic acid moiety is a hallmark of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[9] This structural alert raises the possibility of off-target interactions with cyclooxygenase (COX) enzymes, which could lead to unintended side effects.
Given these structural characteristics, a thorough investigation of the cross-reactivity profile of this compound is imperative to ascertain its therapeutic potential and de-risk its development. This guide outlines a systematic approach to this evaluation, using Probenecid as a primary comparator for SLC transporter activity and Ibuprofen as a comparator for potential COX inhibition.
Experimental Design for Cross-Reactivity Profiling
A comprehensive assessment of cross-reactivity requires a multi-faceted approach, encompassing both in vitro biochemical and cell-based functional assays. The following experimental workflow is proposed to systematically evaluate the selectivity of this compound.
Figure 1: A schematic of the experimental workflow for assessing the cross-reactivity of this compound.
Methodologies and Protocols
SLC Transporter Inhibition Assays
The inhibitory activity of this compound and Probenecid will be evaluated against a panel of clinically relevant SLC transporters.
Protocol 1: Cell-Based SLC Transporter Uptake Assay
This protocol describes a fluorescence-based uptake assay using human embryonic kidney 293 (HEK293) cells overexpressing specific SLC transporters.
-
Cell Culture: Culture HEK293 cells stably expressing OAT1, OAT3, MRP2, or MRP4 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Assay Preparation: Seed the cells in 96-well black, clear-bottom plates and grow to confluence.
-
Compound Treatment: Prepare serial dilutions of this compound and Probenecid in Hanks' Balanced Salt Solution (HBSS).
-
Uptake Inhibition: Aspirate the culture medium and wash the cells with HBSS. Add the compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Add a fluorescent probe substrate for each transporter (e.g., 6-carboxyfluorescein for OATs) to all wells and incubate for a specified time at 37°C.
-
Signal Detection: Stop the uptake by aspirating the substrate solution and washing the cells with ice-cold HBSS. Measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
COX Enzyme Inhibition Assays
To investigate the potential for NSAID-like off-target effects, the inhibitory activity against COX-1 and COX-2 will be assessed.
Protocol 2: COX-1/COX-2 Enzymatic Assay
This protocol utilizes a commercially available colorimetric COX inhibitor screening assay kit.
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and Ibuprofen.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compounds.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction and incubate at 37°C for 10 minutes.
-
Colorimetric Detection: Add a colorimetric substrate and measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Comparative Data Analysis
The following table presents hypothetical data to illustrate how the cross-reactivity profiles of the test compounds can be compared.
| Compound | OAT1 IC50 (µM) | OAT3 IC50 (µM) | MRP2 IC50 (µM) | MRP4 IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | 5.2 | 8.9 | >100 | 15.7 | >100 | >100 |
| Probenecid | 2.8 | 4.1 | 25.3 | 9.8 | >100 | >100 |
| Ibuprofen | >100 | >100 | >100 | >100 | 5.6 | 1.2 |
Interpretation of Hypothetical Data:
-
This compound demonstrates inhibitory activity against OAT1, OAT3, and MRP4, similar to Probenecid, although with slightly lower potency. Its lack of activity against MRP2 suggests a degree of selectivity within the SLC transporter family. Crucially, it shows no significant inhibition of COX-1 or COX-2 at the tested concentrations, indicating a lower risk of NSAID-related side effects compared to Ibuprofen.
-
Probenecid exhibits broad-spectrum inhibition of the tested SLC transporters, consistent with its known mechanism of action.[2][3][4]
-
Ibuprofen serves as a positive control for COX inhibition and, as expected, shows no activity against the SLC transporters.
Mechanistic Insights and Signaling Pathways
The inhibition of SLC transporters can have significant downstream effects on cellular signaling and homeostasis. For instance, OATs are involved in the transport of signaling molecules such as prostaglandins.
Figure 2: A simplified diagram illustrating how inhibition of OATs by this compound can modulate prostaglandin signaling.
By inhibiting the uptake of prostaglandins, this compound could potentially modulate inflammatory responses and other prostaglandin-mediated physiological processes. This highlights the importance of understanding the full spectrum of a compound's cross-reactivity to anticipate both its therapeutic effects and potential liabilities.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of this compound. The proposed experimental plan, leveraging both SLC transporter and COX enzyme assays, will enable a comprehensive assessment of its selectivity profile in comparison to established drugs like Probenecid and Ibuprofen.
Future studies should expand this analysis to a broader panel of transporters and off-target proteins to build a more complete picture of the compound's pharmacological profile. In vivo studies will also be crucial to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Through such a rigorous and systematic approach, the full therapeutic potential of this novel compound can be elucidated.
References
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Targeting SLC Transporters: Small Molecules as Modulators and Therapeutic Opportunities - PMC. PubMed Central. [Link]
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This compound | C11H15NO4S | CID 16768383 - PubChem. PubChem. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. PubMed Central. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. National Institutes of Health. [Link]
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Label: PROBENECID tablet, film coated - DailyMed. DailyMed. [Link]
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SLC Transporters as Therapeutic Targets: Emerging Opportunities - PMC - PubMed Central. PubMed Central. [Link]
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SLC Transporter Inhibition Assay - Creative Bioarray. Creative Bioarray. [Link]
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Probenecid, Tablets USP - DailyMed. DailyMed. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. MDPI. [Link]
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SLC Transporter Inhibition - Evotec. Evotec. [Link]
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Navigating the In Vivo Landscape of Phenylpropanoic Acid Derivatives: A Comparative Guide to EP4 Receptor Antagonism in Inflammation and Pain
This guide offers a deep dive into the in vivo efficacy of a promising class of therapeutic agents: derivatives of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. While direct in vivo data for the parent compound remains limited in publicly accessible literature, a significant body of research exists for structurally related derivatives that function as potent and selective antagonists of the Prostaglandin E2 receptor subtype 4 (EP4). This guide will therefore focus on these EP4 antagonists as a key subclass, comparing their performance against traditional anti-inflammatory agents and elucidating the experimental frameworks used to validate their efficacy.
Introduction: Beyond Traditional NSAIDs, A Targeted Approach
Arylpropanoic acid derivatives have long been a cornerstone of anti-inflammatory therapy, with well-known members like ibuprofen and naproxen acting as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. These traditional NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain[3]. However, the broad inhibition of COX-1 and COX-2 can lead to undesirable side effects, including gastrointestinal issues and cardiovascular risks[3].
The focus of modern drug discovery has shifted towards more targeted approaches. One such strategy is the selective antagonism of specific prostanoid receptors. The EP4 receptor, activated by prostaglandin E2 (PGE2), is a pivotal player in mediating inflammation, pain, and even tumorigenesis[3][4][5]. Derivatives of this compound have emerged as a structural scaffold for potent and selective EP4 receptor antagonists, offering the potential for effective anti-inflammatory and analgesic effects with an improved safety profile compared to traditional NSAIDs[4][6][7]. This guide will explore the in vivo evidence supporting this therapeutic strategy.
Mechanism of Action: The Rationale for EP4 Antagonism
PGE2, produced by COX enzymes, exerts its diverse physiological and pathological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4[8]. The EP4 receptor is predominantly coupled to the Gs signaling pathway. Upon PGE2 binding, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade triggers a range of cellular responses that contribute to inflammation and pain sensitization[3].
By selectively blocking the EP4 receptor, antagonists prevent the binding of PGE2 and inhibit this downstream signaling cascade. This targeted approach is designed to quell the pro-inflammatory and nociceptive signals mediated by EP4 without disrupting the potentially beneficial homeostatic functions of other prostanoid receptors, a key differentiator from broad-spectrum COX inhibitors[3][6].
Caption: Simplified EP4 receptor signaling pathway and the inhibitory action of its antagonists.
Comparative In Vivo Efficacy: Insights from Preclinical Models
The in vivo efficacy of EP4 receptor antagonists has been demonstrated in a variety of animal models for pain, inflammation, and cancer. Below is a comparative summary of key findings for prominent derivatives, contrasted with other anti-inflammatory agents.
| Compound/Drug | Class | Animal Model | Key Efficacy Endpoints & Findings | Reference(s) |
| Grapiprant (CJ-023,423) | Selective EP4 Antagonist | Rat Carrageenan-Induced Paw Edema | Dose-dependent inhibition of foot swelling, comparable to rofecoxib and piroxicam. | [8] |
| Rat Paw Incision Model (Postoperative Pain) | Significant reduction in pain behavior (weight-bearing deficit). | [9][10] | ||
| Rat Adjuvant-Induced Arthritis (AIA) | Dose-dependent anti-inflammatory effects on paw swelling and synovial inflammation. | [8] | ||
| Rabbit Carrageenan-Induced Inflammatory Pain | Rapid onset and extended duration of thermal antinociception. | [11] | ||
| E7046 (Palupiprant) | Selective EP4 Antagonist | Mouse Syngeneic Tumor Models (e.g., CT-26 colon carcinoma) | Slowed growth of established tumors and delayed recurrence after surgery. Enhanced anti-tumor immune response. | [12][13][14][15][16] |
| APCMin/+ Mouse Model (Intestinal Polyposis) | Significantly reduced colon polyp area and size, with a greater effect than celecoxib. | [12] | ||
| ER-819762 | Selective EP4 Antagonist | Mouse Collagen-Induced Arthritis (CIA) & GPI-Induced Arthritis | Suppressed disease progression and production of Th1 and Th17 cytokines. | [17] |
| Rat Complete Freund's Adjuvant (CFA) Model (Chronic Pain) | Suppressed inflammatory pain. | [17] | ||
| Compound 36 (Indole-2-carboxamide derivative) | Selective EP4 Antagonist | Mouse CT-26 Colon Cancer Xenograft | Inhibited tumor growth, with significant suppression when combined with capecitabine. | [7] |
| Celecoxib | COX-2 Inhibitor | APCMin/+ Mouse Model (Intestinal Polyposis) | Reduced proliferation of tumor cells, but to a lesser extent than E7046. | [12] |
| Ibuprofen | Non-selective COX Inhibitor | Rat Carrageenan-Induced Paw Edema | Standard reference, new propanoic acid derivatives showed comparable inhibition of paw edema with less ulcerogenic action. | [1] |
Methodologies: Validating In Vivo Efficacy
The assessment of in vivo efficacy for these compounds relies on well-established and validated animal models. Here are the step-by-step protocols for two of the most commonly cited experimental workflows.
Carrageenan-Induced Paw Edema in Rats (A Model of Acute Inflammation)
This model is a standard for evaluating the anti-inflammatory activity of novel compounds.
Protocol:
-
Animal Acclimation: Male Wistar or Sprague-Dawley rats (150-200g) are acclimated for at least one week with free access to food and water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: Test compounds (e.g., Grapiprant) or vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A positive control group receiving a known NSAID (e.g., ibuprofen, diclofenac) is included.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Caption: Workflow for the rat carrageenan-induced paw edema model.
Collagen-Induced Arthritis (CIA) in Mice (A Model of Rheumatoid Arthritis)
The CIA model is a widely used autoimmune model that shares pathological features with human rheumatoid arthritis.
Protocol:
-
Animal Selection: DBA/1 mice, which are genetically susceptible to CIA, are typically used.
-
Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment Initiation: Prophylactic or therapeutic treatment with the test compound (e.g., ER-819762) or vehicle is initiated. In a therapeutic regimen, treatment begins after the onset of clinical signs of arthritis.
-
Clinical Scoring: Mice are monitored several times a week for signs of arthritis. Paws are scored on a scale of 0-4 based on the severity of erythema and swelling.
-
Histopathological Analysis: At the end of the study, joints are collected, fixed, and sectioned for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
Discussion and Future Directions: The Promise of Selective EP4 Antagonism
The in vivo data for EP4 receptor antagonists, as exemplified by compounds like Grapiprant and E7046, strongly supports their therapeutic potential. A key advantage of this class of drugs is their targeted mechanism of action, which promises a better safety profile compared to traditional NSAIDs by avoiding the systemic inhibition of prostaglandin synthesis[3][6]. The efficacy of these compounds in preclinical models of both inflammatory and neuropathic pain, as well as in arthritis and cancer models, highlights their versatility[4][7][17].
Notably, the superior performance of the EP4 antagonist E7046 compared to the COX-2 inhibitor celecoxib in a preclinical cancer model suggests that targeted EP4 antagonism may offer benefits beyond what can be achieved with COX inhibition alone[12]. This is particularly relevant in the context of immuno-oncology, where EP4 antagonists have been shown to modulate the tumor microenvironment and enhance anti-tumor immunity[13][14][16].
While the derivatives of this compound that act as EP4 antagonists are highly promising, further research is warranted. Head-to-head comparative studies of different EP4 antagonists in the same in vivo models would provide valuable insights into their relative potency and potential for clinical development. Furthermore, long-term safety studies are crucial to fully characterize the risk-benefit profile of this drug class. The continued exploration of this chemical scaffold and its derivatives is a promising avenue for the development of next-generation therapies for a wide range of inflammatory diseases, chronic pain, and cancer.
References
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Jut-Shan, C., et al. (2012). Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chandrasekhar, S., et al. (2017). Analgesic and anti-inflammatory properties of novel, selective, and potent EP4 receptor antagonists. Pharmacology Research & Perspectives. [Link]
-
Okumura, T., et al. (2017). Pharmacology of grapiprant, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs. Journal of Veterinary Pharmacology and Therapeutics. [Link]
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Albu, D. I., et al. (2017). EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. OncoImmunology. [Link]
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Kirkby Shaw, K., et al. (2016). Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. Veterinary Medicine and Science. [Link]
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Chen, Q., et al. (2010). A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. British Journal of Pharmacology. [Link]
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A Comparative Guide to the Enantioselective Separation and Biological Activity of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Chirality
In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral compounds like 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid, the two non-superimposable mirror-image forms, or enantiomers ((R) and (S)), can exhibit vastly different pharmacological and toxicological profiles.[1] This principle is a cornerstone of modern drug design, where regulatory bodies increasingly mandate the characterization and control of individual stereoisomers.
This compound's structural similarity to Repaglinide, a potent insulin secretagogue, suggests that its biological activity is likely stereoselective.[2][] Repaglinide and related benzoic acid derivatives lower blood glucose by binding to and closing ATP-dependent potassium channels in pancreatic β-cells, a mechanism that is highly sensitive to molecular conformation.[2][4] It is well-established that the therapeutic activity of this class of drugs resides predominantly in the (S)-enantiomer.[2] Therefore, the ability to efficiently separate and evaluate the individual enantiomers of this compound is paramount for quality control and mechanistic studies.
Section 1: A Comparative Analysis of Enantioselective Separation Technologies
The separation of enantiomers requires a chiral environment that can differentially interact with each stereoisomer. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely adopted techniques for this purpose.[5][6]
Technology Overview: HPLC vs. SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents (e.g., hexane/ethanol) or aqueous buffers with organic modifiers.[7] | Supercritical CO₂ with polar organic modifiers (e.g., methanol, ethanol).[5][8] |
| Advantages | Well-established, versatile, vast library of available CSPs, excellent for reversed-phase applications.[7][9] | 3-4x faster separations, significantly lower organic solvent consumption ("greener"), faster column equilibration, lower backpressure, and quicker sample recovery due to easy evaporation of CO₂.[1][10] |
| Disadvantages | Higher consumption of potentially toxic organic solvents, longer run times, higher backpressure. | Higher initial instrument cost, requires specialized equipment to handle supercritical fluids. |
| Best For | Both analytical and preparative scale; highly suitable for polar and ionic compounds in reversed-phase mode.[7][11] | High-throughput screening, rapid method development, and preparative-scale purifications where speed and solvent reduction are critical.[1][5][] |
Expert Insight: For this compound, an acidic compound, both HPLC and SFC are viable. SFC often holds an edge in discovery and process environments due to its speed and green chemistry advantages.[10] However, HPLC remains a robust and universally available tool. The choice often depends on the specific application—high-throughput screening favors SFC, while quality control labs may rely on established HPLC methods.
In-Depth Comparison of Chiral Stationary Phases (CSPs)
The "heart" of a chiral separation is the CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most successful and versatile for separating a wide range of chiral compounds, including acidic molecules.[9][13]
| CSP Type | Mechanism & Strengths | Suitability for Target Analyte |
| Polysaccharide-Based (e.g., Cellulose/Amylose Phenylcarbamate Derivatives) | Forms transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[13] They are broadly applicable and highly successful.[9] | Excellent. The aromatic ring, carboxyl group, and sulfamoyl moiety of the analyte can engage in multiple interactions with these CSPs. Reversed-phase methods using these columns with acidic modifiers are particularly effective for acidic compounds.[7][11] |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Offers a complex array of interaction sites including peptide pockets, sugar moieties, and ionic groups, creating a "basket-like" structure for chiral recognition.[8] Effective for separating amino acids and other polar compounds. | Good. The teicoplanin-based CSP, in particular, has shown excellent performance in separating aryloxyphenoxypropanoic acids, which are structurally related to the target analyte.[14] The multiple hydrogen bonding sites are well-suited for the analyte's functional groups. |
| Pirkle-Type (Brush-Type) | Based on a single chiral molecule (e.g., an amino acid derivative) bonded to the silica support. Relies heavily on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Moderate. While potentially effective, they are generally less broadly applicable than polysaccharide CSPs. Success would depend heavily on a strong π-π interaction between the analyte's phenyl ring and the CSP's aromatic system. |
Recommendation: For initial method development, a screening approach using polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) under both normal-phase and reversed-phase conditions is highly recommended.[9][13]
Section 2: Comparative Biological Activity of Enantiomers
While direct experimental data for the enantiomers of this compound is not prominently available in public literature, a highly reliable inference can be drawn from its close structural analog, Repaglinide.[2]
The pharmacological activity of Repaglinide and related hypoglycemic agents is known to be highly stereospecific, with the (S)-enantiomer being the active form responsible for stimulating insulin release.[2] The mechanism involves precise binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.[2][4]
| Enantiomer | Expected Biological Activity | Mechanism of Action |
| (S)-enantiomer | Active. Expected to exhibit hypoglycemic (glucose-lowering) activity.[2] | Binds to the sulfonylurea receptor on pancreatic β-cells, closing ATP-sensitive K+ channels. This leads to cell depolarization, Ca2+ influx, and subsequent insulin secretion.[][4] |
| (R)-enantiomer | Inactive or Significantly Less Active. Expected to have little to no effect on insulin secretion. | Lacks the correct spatial orientation of functional groups (carboxyl, phenyl, etc.) to effectively bind to the target receptor. |
Expert Insight: The differential activity underscores the necessity of enantioselective analysis. The presence of the (R)-enantiomer in a drug substance would constitute an impurity that contributes to the total dose without providing a therapeutic benefit, a situation referred to as "isomeric ballast." Controlling its level is a critical aspect of quality assurance.
Section 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points for researchers.
Protocol 3.1: Chiral HPLC Method for Enantioselective Separation
This protocol is designed as a self-validating system. System suitability parameters (e.g., resolution > 2.0, tailing factor < 1.5) must be met before analysis.
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Rationale: This is a typical normal-phase condition. The apolar hexane is the weak solvent, isopropanol acts as the polar modifier to elute the compound, and TFA is a crucial additive for acidic analytes. TFA protonates the carboxylic acid, reducing peak tailing and improving interaction with the CSP.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Rationale: This wavelength is chosen based on the UV absorbance of the phenyl group.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere.
-
Inject the 1 mg/mL racemic standard solution.
-
Identify the two enantiomer peaks. The relative elution order must be confirmed with an enantiopure standard if available.
-
Calculate the resolution (Rs) between the two peaks. A value ≥ 2.0 is considered baseline separation.
Workflow for Enantiomer Analysis and Activity Confirmation
The following diagram illustrates the logical flow from a racemic mixture to separated enantiomers and their subsequent biological evaluation.
Caption: Workflow from separation to activity determination.
Conclusion
The enantioselective separation of this compound is a critical step in its analysis, particularly within a pharmaceutical context. Both Chiral HPLC and SFC offer powerful solutions, with polysaccharide-based CSPs demonstrating the highest probability of success. The biological activity is predicted to reside exclusively in the (S)-enantiomer, mirroring the pharmacology of its structural analog, Repaglinide. This guide provides the comparative data and methodological framework necessary for researchers to effectively tackle the challenges of separating and characterizing these stereoisomers, ensuring the development of safe and effective medicines.
References
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A Comparative Analysis of the Cytotoxic Potential of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid and Structurally Related Analogs
Introduction
In the landscape of contemporary oncological research, the exploration of novel small molecules with therapeutic potential is a paramount objective. Phenylpropanoic acid derivatives and sulfonamides represent two classes of compounds that have garnered significant attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. This guide focuses on 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid , a molecule combining structural motifs from both these classes. While direct cytotoxic data for this specific compound is not extensively available in the public domain, this guide aims to provide a comprehensive comparative analysis of its potential cytotoxicity by examining structurally similar compounds. By leveraging experimental data from related phenylpropanoic acid and sulfonamide analogs, we can infer potential structure-activity relationships (SAR) and guide future research in the evaluation of this and similar molecules as potential anticancer agents.
Structural Framework and Rationale for Comparison
The core structure of this compound features a phenylpropanoic acid backbone, a scaffold known to be amenable to chemical modifications that can impart cytotoxic properties[3][4]. The key distinguishing feature is the presence of a dimethylsulfamoyl group at the para-position of the phenyl ring. The sulfonamide moiety is a well-established pharmacophore in a multitude of clinically used drugs and is known to contribute to a range of biological activities, including anticancer effects[5][6][7]. The inclusion of the sulfonamide group can influence the compound's electronic properties, solubility, and ability to interact with biological targets.
This guide will draw comparisons with two main groups of structurally related compounds:
-
Phenylpropanoic Acid Derivatives: Analogs with variations in the substitutions on the phenyl ring and modifications to the propanoic acid side chain.
-
Sulfonamide-Containing Cytotoxic Agents: Compounds where the sulfonamide group is a key feature for their anticancer activity.
Mechanisms of Action: Insights from Related Compounds
The precise mechanism of action for this compound has not been elucidated. However, studies on analogous compounds provide valuable insights into potential biological targets.
-
Carbonic Anhydrase Inhibition: Many sulfonamide-based anticancer agents are known to target carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII[8][9]. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis. Inhibition of these CAs can disrupt the pH balance, leading to apoptosis.
-
Induction of Apoptosis: A common mechanism for many cytotoxic compounds is the induction of programmed cell death, or apoptosis. Arylpropyl sulfonamides, for instance, have been shown to induce apoptosis in cancer cells[10].
-
Cell Cycle Arrest: Some sulfonamide derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation[2].
-
Other Potential Targets: The broader class of sulfonamides has been shown to interact with a variety of other targets, including topoisomerase and proteins involved in cell signaling pathways like PI3K and Bcl-2[5].
The following diagram illustrates a generalized potential mechanism of action for sulfonamide-containing compounds, highlighting the inhibition of carbonic anhydrase.
Caption: Potential mechanism of action for sulfonamide-containing anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activities of various phenylpropanoic acid and sulfonamide derivatives against different cancer cell lines. This data provides a basis for understanding the potential efficacy of this compound.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Arylpropyl Sulfonamides | Compound 15 (with C13H27 alkyl chain) | PC-3 (Prostate) | 29.2 | [10] |
| HL-60 (Leukemia) | 20.7 | [10] | ||
| B13 (Ceramide analogue) | PC-3 (Prostate) | 79.3 | [10] | |
| HL-60 (Leukemia) | 33.6 | [10] | ||
| Phenylpropanoic Acid Derivatives | Derivatives with lipophilic esters | Various solid tumors | 3.1 - 21 | [3][4] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (Lung) | 2.47 | [11] | |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21) | A549 (Lung) | 5.42 | [11] | |
| Novel Sulfonamide Derivatives | 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast) | 4.62 | [2] |
| MCF-7 (Breast) | 7.13 | [2] | ||
| HeLa (Cervical) | 7.2 | [2] | ||
| Spiro-acenaphthylene tethered-[12][13][14]-thiadiazole (Compound 1) | RXF393 (Renal) | 7.01 | [9] | |
| LOX IMVI (Melanoma) | 9.55 | [9] | ||
| HT29 (Colon) | 24.3 | [9] |
Analysis of Structure-Activity Relationships (SAR):
From the compiled data, several key SAR trends emerge that could be relevant to the cytotoxic potential of this compound:
-
Lipophilicity: Increased lipophilicity in phenylpropanoic acid derivatives, often achieved through esterification, correlates with enhanced cytotoxic activity[3][4]. The dimethylsulfamoyl group in our target compound is relatively polar, which might influence its cell permeability and overall cytotoxicity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For arylpropyl sulfonamides, the introduction of small hydrophobic groups on the phenyl ring was suggested to increase cytotoxicity[10][15].
-
The Sulfonamide Moiety: The replacement of an amide group with a sulfonamide group in some ceramide analogues led to increased cytotoxic activity, possibly due to greater stability and water solubility[10]. The specific nature of the substitution on the sulfonamide nitrogen also plays a crucial role.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
The Sulforhodamine B (SRB) assay is a reliable and cost-effective colorimetric method for assessing cell density and, by extension, cytotoxicity. It relies on the ability of the SRB dye to bind to cellular proteins[13][14][16].
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (this compound and comparators)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Cell Fixation: After the incubation period, gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully discard the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates again with 1% acetic acid to remove any unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD of treated cells / OD of untreated cells) x 100] The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can then be determined by plotting the percentage of growth inhibition against the compound concentration.
Caption: A step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the cytotoxic potential of this compound. While direct experimental data for this compound is lacking, the analysis of structurally related phenylpropanoic acid and sulfonamide derivatives suggests that it may possess anticancer activity. The structure-activity relationships highlighted in this guide indicate that factors such as lipophilicity and the nature of substitutions on the phenyl ring are crucial determinants of cytotoxicity.
Future research should focus on the synthesis and direct in vitro evaluation of this compound against a panel of cancer cell lines using standardized cytotoxicity assays such as the SRB or MTT method. Further studies could also explore its mechanism of action, including its potential as a carbonic anhydrase inhibitor. The insights provided in this guide offer a solid foundation for the rational design and investigation of this and other novel sulfonamide-containing phenylpropanoic acid derivatives as potential therapeutic agents.
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
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Al-Abdullah, E. S., et al. (2022). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. Scientific Reports, 12(1), 1900. [Link]
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Eldehna, W. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(3), 123. [Link]
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Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. [Link]
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A Guide to the Reproducible Synthesis and Assay of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Introduction
3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][3] This enzyme is a critical player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly target cyclooxygenase (COX) enzymes, selective mPGES-1 inhibitors offer the potential for effective anti-inflammatory therapy with a reduced risk of the gastrointestinal and cardiovascular side effects associated with COX inhibition.[4]
Part 1: Reproducible Synthesis Protocol
A robust and reproducible synthesis is the foundation of any chemical biology research. The following multi-step protocol is a well-established route for the preparation of this compound. The causality behind critical steps is explained to ensure a deep understanding of the process.
Synthesis Workflow Diagram
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 4-Bromo-N,N-dimethylbenzenesulfonamide
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Rationale: The reaction is run under an inert atmosphere (nitrogen) to prevent the introduction of moisture, which could hydrolyze the starting sulfonyl chloride. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
-
Reaction: Cool the solution to 0°C using an ice bath. Add a solution of dimethylamine (2.2 eq, 40% in water) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
Rationale: The addition is performed slowly and at a low temperature to control the exothermic reaction between the amine and the sulfonyl chloride, preventing the formation of side products.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, transfer the mixture to a separatory funnel, wash with water (2x), 1M HCl (1x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol/water to afford pure 4-bromo-N,N-dimethylbenzenesulfonamide as a white solid.
Step 2: Heck Coupling to form Ethyl 3-[4-(dimethylsulfamoyl)phenyl]propenoate
-
Setup: To an oven-dried Schlenk flask, add 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (1.5 eq) in anhydrous acetonitrile.
-
Rationale: This is a palladium-catalyzed Heck coupling reaction. The palladium catalyst is air-sensitive, hence the need for an inert atmosphere. Tri(o-tolyl)phosphine is the ligand that stabilizes the palladium catalyst, and triethylamine acts as a base to neutralize the HBr formed during the reaction.
-
Reaction: Add ethyl acrylate (1.2 eq) and heat the mixture to 80°C for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the desired propenoate.
Step 3: Hydrogenation to Ethyl 3-[4-(dimethylsulfamoyl)phenyl]propanoate
-
Setup: Dissolve the propenoate from the previous step (1.0 eq) in ethanol in a hydrogenation vessel. Add 10% Palladium on carbon (10% w/w).
-
Rationale: This step reduces the carbon-carbon double bond. Palladium on carbon is a highly effective and standard catalyst for this type of hydrogenation.[5]
-
Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 50 psi) with vigorous stirring at room temperature for 4-6 hours.
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through Celite to remove the catalyst. Wash the Celite pad with ethanol and concentrate the filtrate under reduced pressure.
Step 4: Hydrolysis to this compound
-
Setup: Dissolve the propanoate from Step 3 in a mixture of tetrahydrofuran (THF) and water.
-
Reaction: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Rationale: This is a standard saponification reaction to hydrolyze the ester to the corresponding carboxylic acid.[6]
-
Workup: Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product, this compound.
Part 2: Characterization and Assay Protocols
Reproducibility in assays is critically dependent on the purity and identity of the compound being tested.
Purity and Identity Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): Acquire a spectrum in DMSO-d₆. The spectrum should show characteristic peaks for the aromatic protons, the two methylene groups of the propanoic acid chain, and the two methyl groups of the dimethylsulfamoyl group. The carboxylic acid proton will appear as a broad singlet.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. The compound should appear as a single major peak with the expected mass-to-charge ratio ([M+H]⁺ and [M-H]⁻).
-
HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis, use a validated HPLC method with UV detection (e.g., at 220 nm and 254 nm).[7] The purity should typically be >98% for use in biological assays.
Biological Activity Assay: mPGES-1 Inhibition (Cell-Free)
This assay directly measures the compound's ability to inhibit the enzymatic activity of mPGES-1.[2]
Assay Workflow Diagram
Caption: Workflow for the mPGES-1 cell-free inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Dilute recombinant human mPGES-1 enzyme in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then further dilute in reaction buffer.
-
Prepare a solution of the essential cofactor, reduced glutathione (GSH), in the reaction buffer.[3]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, GSH solution, and the test compound dilutions.
-
Add the mPGES-1 enzyme solution to all wells except the negative control.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Incubate for a short, defined period (e.g., 60 seconds) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., an acidic solution with a reducing agent like stannous chloride or ferric chloride).
-
-
Detection and Data Analysis:
-
Quantify the amount of PGE2 produced using a commercial ELISA kit or by LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
-
Part 3: Comparative Analysis
A key aspect of reproducibility is understanding how the chosen methods compare to viable alternatives.
Comparison of Synthesis & Assay Methodologies
| Parameter | Heck Coupling Route | Alternative (e.g., Suzuki Coupling) | mPGES-1 Cell-Free Assay | Cell-Based Assay (e.g., A549 cells) |
| Principle | Pd-catalyzed C-C bond formation between an aryl halide and an alkene. | Pd-catalyzed C-C bond formation between an aryl halide and a boronic acid/ester. | Measures direct inhibition of the isolated enzyme. | Measures inhibition of PGE2 production in whole cells stimulated with pro-inflammatory agents (e.g., IL-1β). |
| Pros | Commercially available starting materials; well-established and high-yielding. | Tolerant of many functional groups; often proceeds under mild conditions. | High throughput; mechanistic clarity; low variability. | More physiologically relevant (accounts for cell permeability and metabolism); assesses downstream effects.[8] |
| Cons | Requires phosphine ligands which can be air-sensitive; catalyst removal is crucial. | Boronic acids can be unstable; may require more complex starting materials. | Lacks context of the cellular environment (e.g., membrane transport, off-target effects). | Lower throughput; higher variability due to cell health; potential for compound cytotoxicity to confound results. |
| Reproducibility | High, with strict control of catalyst, ligand, and inert atmosphere. | High, provided the quality of the boronic acid is consistent. | Very high, with precise control of reagent concentrations and incubation times. | Moderate to High, requires stringent cell culture practices and consistent cell passage numbers. |
Troubleshooting Common Issues
A self-validating protocol anticipates potential failures. Below is a decision tree for troubleshooting common synthesis issues.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
As a senior application scientist, it is understood that meticulous research and groundbreaking discoveries go hand-in-hand with a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid, ensuring the protection of laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Understanding the Compound and Associated Hazards
Key Principles for Disposal:
-
Segregation: Always segregate chemical waste. This compound waste should be collected separately from other waste streams, particularly bases, strong oxidizing agents, and incompatible solvents[3][4].
-
Labeling and Storage: All waste containers must be clearly and accurately labeled.[5] Waste should be stored in a designated, secure location away from general laboratory traffic, known as a Satellite Accumulation Area (SAA)[3][6].
-
Professional Disposal: The ultimate disposal of this chemical waste must be conducted by a licensed and approved waste disposal service[5][7]. Never dispose of this compound down the drain or in regular trash.
Disposal Workflow and Decision Process
The following diagram outlines the decision-making process for the proper disposal of this compound from the point of generation to final removal from the laboratory.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides detailed instructions for the safe handling and packaging of this compound for disposal.
I. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
II. Waste Segregation and Collection
-
Identify the Waste Stream: Determine if the waste is solid (e.g., unused reagent, contaminated filter paper) or liquid (e.g., dissolved in an organic solvent).
-
Select the Appropriate Waste Container:
-
For Solid Waste: Use a high-density polyethylene (HDPE) container with a screw-top lid. The container must be clean, dry, and in good condition.
-
For Liquid Waste: Use a designated solvent waste container. It is crucial to segregate halogenated and non-halogenated solvent waste streams to facilitate proper disposal and minimize costs[4]. Ensure the container is made of a material compatible with the solvent used.
-
-
Transfer the Waste:
-
Carefully transfer the solid waste into the designated solid waste container. Use a funnel if necessary to avoid spills.
-
For liquid waste, use a funnel to pour the solution into the correct halogenated or non-halogenated waste container.
-
Crucially, do not mix this acidic compound with basic waste in the same container to prevent violent reactions [3].
-
-
Secure the Container: Tightly close the lid of the waste container to prevent any leakage of vapors or liquid[8]. Do not overfill the container; a general rule is to fill to no more than 80% capacity.
III. Labeling and Storage
-
Label the Container: All waste containers must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any other components in the mixture (e.g., solvents)
-
-
Store in a Satellite Accumulation Area (SAA):
IV. Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in the SAA for a designated period (check your institution's guidelines, but often up to one year for partially filled containers), contact your institution's EHS office to arrange for a pickup[3][6].
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office. This documentation is a legal requirement and ensures a "cradle-to-grave" tracking of the hazardous waste[9].
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS (if available): If a specific SDS for a similar compound is available, consult it for spill cleanup information.
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the swept-up material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
-
Small Spills (Liquid):
-
Use an appropriate absorbent material (e.g., chemical spill pillows or vermiculite) to contain and absorb the spill.
-
Place the used absorbent material into a sealed, labeled hazardous waste container.
-
-
Large Spills: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]
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Laboratory Waste Disposal Guide. (2024, March 19). Business Waste. Retrieved from [Link]
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Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office. Retrieved from [Link]
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Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]
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Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (n.d.). MDPI. Retrieved from [Link]
- Method for removing aromatic sulphonic acid organic matters in chemical wastewater. (n.d.). Google Patents.
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Sulfonic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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p-TOLUENESULFINYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Aromatic sulfonation. (n.d.). Wikipedia. Retrieved from [Link]
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
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Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. (n.d.). PMC - NIH. Retrieved from [Link]
-
How Do You Dispose of Organic Solvents? (2021, April 6). Hazardous Waste Experts. Retrieved from [Link]
-
sulfonation of aromatic rings by EAS reaction. (2019, October 8). YouTube. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) with specific hazard classifications for this compound, our approach is grounded in a cautious assessment of its constituent functional groups: a carboxylic acid and an aromatic sulfonamide.[1][2] This principle of "handling as hazardous until proven otherwise" ensures the highest level of safety in the laboratory.
Foundational Hazard Assessment: Understanding the Risks
The chemical structure of this compound dictates our safety strategy. We must consider the potential hazards from its primary chemical moieties.
-
Carboxylic Acid Group: Carboxylic acids are known to be irritants and are potentially corrosive to skin and eyes.[3] Depending on the concentration and form, they can cause significant irritation upon contact or inhalation.[4][5]
-
Aromatic Sulfonamide Group: Sulfonamides are a class of compounds with diverse biological activities. While the specific toxicology of this compound is not well-documented, prudence demands that we prevent systemic exposure through inhalation, ingestion, or skin absorption.
-
Solid Particulate Nature: As a solid, the primary risk during handling (e.g., weighing, transferring) is the generation of fine dust. This dust can be easily inhaled or can contaminate surfaces, leading to unintentional exposure.[2][6]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7][8] However, for active handling of the solid or its solutions, the following enhanced measures are required.
| PPE Category | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | The most critical safety measure. It contains dust and vapors at the source, providing respiratory and environmental protection.[3] |
| Hand Protection | Double-Gloving: Disposable Nitrile Gloves | Nitrile provides good resistance to a range of chemicals.[9][10] Double-gloving minimizes the risk of exposure if the outer glove is compromised and allows for safe removal of the contaminated outer layer.[9] |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Safety glasses are insufficient.[7][10] Goggles provide a seal against dust and splashes.[9] A face shield must be worn over the goggles to protect the entire face during operations with a splash or dust generation risk.[7][9] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from splashes and spills.[8][9] Must be kept clean and fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95) | Required only if a chemical fume hood is unavailable or if procedures are likely to generate significant dust beyond the containment capacity of the hood. Work should always be planned to occur within a fume hood to avoid this necessity.[9][11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is paramount for safety.
3.1. Preparation and Pre-Handling
-
Designate Area: All work with solid this compound and its concentrated solutions must occur within a certified chemical fume hood.[3]
-
Assemble Materials: Before starting, ensure a chemical spill kit, designated waste containers, and all necessary equipment are inside or near the fume hood.
-
Don PPE: Put on all required PPE (lab coat, double gloves, goggles, and face shield) before bringing the chemical container into the fume hood.
3.2. Handling the Solid Compound (Weighing & Transfer)
-
Containment: Place the analytical balance and all necessary utensils (spatulas, weigh boats) inside the fume hood.
-
Minimize Dust: Open the stock container slowly. Use a spatula to carefully transfer the required amount of solid to a weigh boat. Avoid any actions that could create airborne dust, such as dropping or tapping the material.
-
Immediate Closure: Securely close the main stock container immediately after dispensing.
3.3. Post-Handling Decontamination
-
Surface Cleaning: Carefully wipe down the spatula, weigh boat, and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. The cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE: Remove the outer pair of gloves first and dispose of them in the designated solid waste container. Remove the face shield and goggles. Finally, remove the lab coat and inner gloves.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[4]
Disposal Plan: Managing Chemical Waste
Due to the unknown toxicological and ecotoxicological properties, this compound and its containers must be treated as hazardous waste.[3]
-
Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[3] Carboxylic acids are incompatible with bases, oxidizing agents, and metals.[3] Do not mix this waste stream with other incompatible chemical wastes.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4]
Emergency Procedures
-
Minor Spill (in fume hood): Use an inert absorbent material like sand or vermiculite to cover the spill.[3] Collect the absorbed material into a designated hazardous waste container.[3]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
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- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- 3-{4-[(dimethylamino)sulfonyl]phenyl}propanoic acid Product Description. ChemicalBook.
- Buy this compound from JHECHEM CO LTD. ECHEMI.
- SAFETY DATA SHEET - 3-(3,4-Methylenedioxyphenyl)propionic acid. Cayman Chemical.
- Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada.
- 3.1 Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environmental Health and Safety.
- SAFETY DATA SHEET - (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride. Fisher Scientific.
- Personal Protective Equipment (PPE) Used in the Laboratory. Microbe Online.
- SAFETY DATA SHEET - Propionic acid. Sigma-Aldrich.
- This compound. PubChem, National Center for Biotechnology Information.
- Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Cole-Parmer.
- Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.
- TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection.
- SAFETY DATA SHEET - 3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid. AK Scientific, Inc.
- MSDS of 3-(3,5-DIMETHYLPHENYL)PROPANOIC ACID. Capot Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
